molecular formula C11H17NO4S B009579 (S)-3-Aminotetrahydrofuran tosylate CAS No. 104530-80-5

(S)-3-Aminotetrahydrofuran tosylate

Cat. No.: B009579
CAS No.: 104530-80-5
M. Wt: 259.32 g/mol
InChI Key: BZXPLADBSZWDIH-VWMHFEHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Aminotetrahydrofuran tosylate is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylbenzenesulfonic acid;(3S)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXPLADBSZWDIH-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557884
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104530-80-5
Record name 4-Methylbenzene-1-sulfonic acid--(3S)-oxolan-3-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: An In-depth Technical Profile of (S)-3-Aminotetrahydrofuran Tosylate

Introduction: The Strategic Value of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and efficacy is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, allowing for the precise three-dimensional construction of complex molecular architectures. (S)-3-Aminotetrahydrofuran and its tosylate salt represent a particularly valuable class of such synthons. The tetrahydrofuran (THF) ring, a prevalent motif in numerous natural products and bioactive molecules, offers a constrained, polar, and metabolically stable scaffold.[1] The introduction of a stereochemically defined amine at the C3 position provides a critical vector for synthetic elaboration, enabling the construction of diverse compound libraries.

This guide provides a comprehensive technical overview of this compound, focusing on its core properties, synthesis, applications, and analytical validation. The tosylate salt form is of particular industrial and laboratory significance; the p-toluenesulfonic acid counterion imparts crystallinity and stability to the parent amine, facilitating purification, handling, and storage, which are often challenging for low-molecular-weight, volatile free amines.

Core Compound Profile & Physicochemical Properties

The tosylate salt is a white to off-white solid, a form that enhances its benchtop stability compared to the free amine. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 104530-80-5[2][3]
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol [2][3]
Appearance Solid
Melting Point 133-138 °C
Optical Activity [α]²²/D -4.5° (c = 0.5 in methanol)
Purity ≥97%[2]
Storage Conditions 2-8°C, under inert atmosphere[2]
InChI Key BZXPLADBSZWDIH-VWMHFEHESA-N[2]
SMILES N[C@H]1CCOC1.Cc2ccc(cc2)S(O)(=O)=O[2]

Synthesis and Stereochemical Control

The utility of a chiral building block is contingent upon the robustness and stereochemical fidelity of its synthesis. For (S)-3-Aminotetrahydrofuran, a common and efficient strategy involves leveraging the "chiral pool"—specifically, starting from the naturally occurring and inexpensive amino acid, L-aspartic acid.[4] This approach inherently sets the desired (S)-stereochemistry at the outset, avoiding costly chiral resolution or asymmetric synthesis steps later in the sequence.

A representative synthetic pathway is outlined below. The causality is clear: each step is designed to manipulate the functional groups of L-aspartic acid to ultimately form the target heterocyclic amine while preserving the original stereocenter.

G cluster_0 Synthetic Workflow A L-Aspartic Acid (Chiral Pool Source) B Acylation & Esterification A->B Protection C Selective Reduction (e.g., NaBH₄, I₂) B->C Di-acid to Diol D Intramolecular Cyclization (Williamson Ether Synthesis) C->D Ring Formation E Hydrolysis/Deprotection D->E Unmasking Amine F (S)-3-Aminotetrahydrofuran (Free Amine) E->F G Salt Formation (p-TsOH) F->G Crystallization H (S)-3-Aminotetrahydrofuran Tosylate G->H

A plausible synthetic route from the chiral pool.

Methodological Rationale:

  • Protection: The amine and both carboxylic acids of L-aspartic acid are protected to prevent unwanted side reactions.

  • Reduction: The protected di-acid is selectively reduced to a diol. This is a critical step, forming the C4 backbone that will become the tetrahydrofuran ring.

  • Cyclization: Under basic conditions, one of the hydroxyl groups is deprotonated and displaces a leaving group (often formed in situ from the other hydroxyl), leading to the formation of the tetrahydrofuran ring.

  • Deprotection: The protecting groups are removed to reveal the free amine.

  • Salt Formation: The resulting amine is treated with p-toluenesulfonic acid (p-TsOH) in a suitable solvent. This reaction is typically quantitative and results in the precipitation of the stable, crystalline tosylate salt, which can be easily isolated by filtration.

Applications in Drug Development: A Versatile Scaffold

The true value of this compound is demonstrated by its incorporation into advanced drug candidates. The primary amine serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and sulfonylation.

Key Therapeutic Areas:

  • Opioid Receptor Modulation: The compound has been employed as a key reagent in the synthesis of novel oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which have been investigated as potential κ-opioid receptor (KOR) antagonists. The specific stereochemistry and constrained nature of the THF ring are critical for achieving selective receptor binding.

  • Antiviral Agents: It is a crucial intermediate for preparing N-(4-fluoro-3-methyl-phenyl)-3-[[(3S)-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives. These molecules have been evaluated as capsid assembly modulators for inhibiting the hepatitis B virus (HBV), showcasing the scaffold's utility in targeting protein-protein interactions.

  • Factor Xa Inhibitors: Derivatives of 3-amino-tetrahydrofuran have been patented for use as antithrombotic agents through the inhibition of Factor Xa, a critical enzyme in the coagulation cascade.[5]

The logical flow from building block to a potential therapeutic agent is illustrated below.

G cluster_1 Role in Synthesis A (S)-3-Aminotetrahydrofuran Tosylate B Free Amine Generation (in situ base treatment) A->B Neutralization D Amide Coupling Reaction B->D C Core Acid Chloride (Pharmacophore A) C->D E Intermediate Product D->E F Further Synthetic Steps (e.g., Suzuki Coupling) E->F G Final Drug Candidate (Pharmacophore A + B) F->G

Workflow for incorporating the amine into a drug candidate.
Exemplary Experimental Protocol: Amide Coupling

This protocol describes a self-validating system for coupling the amine with a carboxylic acid, a cornerstone reaction in medicinal chemistry.

  • Reagent Preparation: In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and the target carboxylic acid (1.05 eq) in an appropriate aprotic solvent (e.g., Dichloromethane or DMF).

  • Base Addition: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: The first equivalent of base neutralizes the tosylate salt to liberate the free amine. The subsequent excess drives the coupling reaction to completion.

  • Coupling Agent: Add a standard peptide coupling reagent, such as HATU (1.1 eq). Rationale: HATU activates the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic amine, minimizing side reactions and racemization.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Validation: The disappearance of starting materials and the appearance of a new product spot/peak with the expected mass confirms the reaction is proceeding.

  • Workup & Purification: Upon completion, perform an aqueous workup to remove the base and coupling byproducts. Purify the crude product via flash column chromatography to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. Validation: The combined data provide unequivocal proof of identity and purity.

Analytical Characterization: A Triad of Validation

Rigorous analytical characterization is non-negotiable for ensuring the quality of any synthetic intermediate. A combination of spectroscopic methods provides a self-validating system to confirm the structure, identity, and purity of this compound.

TechniqueExpected Observations & Rationale
¹H NMR Complex multiplets for the non-equivalent protons on the tetrahydrofuran ring. Aromatic signals (two doublets) around 7.1-7.8 ppm for the tosyl group. A singlet around 2.4 ppm for the tosyl methyl group. A broad signal for the amine protons (-NH₃⁺). The integration of these signals should correspond to the proton count in the formula.
¹³C NMR Signals corresponding to the four distinct carbons of the tetrahydrofuran ring. Four signals for the aromatic carbons of the tosyl group (two with higher intensity due to symmetry) and one for the methyl carbon. The number of signals confirms the molecular symmetry.
IR Spec. Broad absorption bands around 2500-3000 cm⁻¹ characteristic of an ammonium salt (R-NH₃⁺). Strong absorptions around 1200 cm⁻¹ and 1030 cm⁻¹ corresponding to the S=O stretching of the sulfonate group. A C-O-C stretching band for the ether linkage around 1100 cm⁻¹.
Mass Spec. Using a soft ionization technique (e.g., ESI+), the cation will be observed at m/z corresponding to the free amine [C₄H₉NO + H]⁺. In negative mode (ESI-), the tosylate anion will be observed at m/z corresponding to [C₇H₇O₃S]⁻. This orthogonal detection of both ions confirms the salt structure.

Safety, Handling, and Storage

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[6][7] Avoid formation of dust and aerosols.[7]

  • Storage: Store in a tightly closed container in a cool, dry place.[6] The recommended storage temperature is between 2-8°C. This compound is classified as a combustible solid.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, versatile reactivity, and enhanced stability in the tosylate salt form make it an invaluable building block for constructing complex and potent pharmaceutical agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

  • Amerigo Scientific. This compound (97%). [Link]

  • ChemUniverse. This compound [P84830]. [Link]

  • PubChem, National Institutes of Health. (S)-3-Aminotetrahydrofuran. [Link]

  • Research Scientific. This compound. [Link]

  • Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Sigma-Aldrich (Chinese). This compound 97%. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Wikipedia. Tetrahydrofuran. [Link]

  • PubChem, National Institutes of Health. (R)-3-Aminotetrahydrofuran. [Link]

  • National Center for Biotechnology Information (PMC). The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

  • ResearchGate. Total lineshape analysis of α-tetrahydrofuroic acid 1H NMR spectra. [Link]

  • National Center for Biotechnology Information (PMC). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.

Sources

A Comprehensive Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed examination of the core properties, analytical methodologies, and synthetic applications of (S)-3-Aminotetrahydrofuran tosylate. Its unique structural attributes and versatile reactivity profile establish it as a valuable intermediate in the synthesis of a diverse array of pharmaceutical compounds.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

(S)-3-Aminotetrahydrofuran and its tosylate salt are indispensable chiral synthons in the creation of novel therapeutic agents. The tetrahydrofuran moiety is a privileged scaffold in numerous biologically active molecules, frequently imparting advantageous pharmacokinetic properties such as enhanced aqueous solubility and improved metabolic stability. The specific (S)-stereochemistry of the amine group at the C3 position is often paramount for effective target engagement and the desired pharmacological response. The tosylate salt form not only enhances the compound's stability and crystallinity but also simplifies its purification, handling, and long-term storage, making it a preferred form for synthetic applications.

This technical guide will provide a thorough analysis of the fundamental physicochemical properties of this compound, present detailed and validated analytical protocols for its comprehensive characterization, and explore its utility in the synthesis of pharmacologically significant molecules.

Physicochemical Properties: A Foundation for Application

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry and formulation development. These key properties are summarized below for quick reference.

PropertyValue
Chemical Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 133-138 °C
Solubility Soluble in water, methanol, and DMSO.
Optical Activity [α]22/D −4.5°, c = 0.5 in methanol
CAS Number 104530-80-5

Note: The melting point and appearance may exhibit slight variations depending on the purity of the specific batch.

Chemical Structure and Spectroscopic Profile

The precise chemical structure of this compound is foundational to its reactivity and interactions.

Figure 1: Structure of this compound.

Spectroscopic analysis is indispensable for the verification of the compound's identity and the assessment of its purity. The following sections detail the expected spectroscopic data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Chemical Shifts (δ) and Coupling Patterns:

    • 7.70 ppm (d, J = 8.0 Hz, 2H): Aromatic protons of the tosylate group ortho to the sulfonyl moiety.

    • 7.25 ppm (d, J = 8.0 Hz, 2H): Aromatic protons of the tosylate group meta to the sulfonyl moiety.

    • 3.80 - 4.20 ppm (m, 3H): Protons on the tetrahydrofuran ring adjacent to the oxygen and the proton at the chiral center (C3).

    • 3.60 - 3.80 ppm (m, 2H): Remaining protons on the tetrahydrofuran ring.

    • 2.35 ppm (s, 3H): Methyl protons of the tosylate group.

    • 2.10 - 2.30 ppm (m, 2H): Methylene protons at the C4 position of the tetrahydrofuran ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
  • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)

  • Expected Chemical Shifts (δ):

    • ~142 ppm: Quaternary aromatic carbon of the tosylate ring attached to the sulfur atom.

    • ~140 ppm: Quaternary aromatic carbon of the tosylate ring para to the methyl group.

    • ~129 ppm: Aromatic methine carbons of the tosylate ring.

    • ~126 ppm: Aromatic methine carbons of the tosylate ring.

    • ~73 ppm: Methylene carbon of the tetrahydrofuran ring (C5).

    • ~67 ppm: Methylene carbon of the tetrahydrofuran ring (C2).

    • ~50 ppm: Methine carbon bearing the amino group (C3).

    • ~34 ppm: Methylene carbon of the tetrahydrofuran ring (C4).

    • ~21 ppm: Methyl carbon of the tosylate group.

FT-IR (Fourier-Transform Infrared) Spectroscopy
  • Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance)

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • 3200-2800 cm⁻¹ (broad): N-H stretching vibrations of the protonated amine, overlapping with C-H stretching.

    • 3050-3000 cm⁻¹: Aromatic C-H stretching.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretching.

    • 1600 cm⁻¹, 1495 cm⁻¹: Aromatic C=C stretching.

    • 1220 cm⁻¹, 1120 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate group.

    • 1030 cm⁻¹, 1010 cm⁻¹: C-O stretching of the ether in the tetrahydrofuran ring.

Quality Control: Experimental Protocols

To guarantee the high quality and consistency of this compound for its use in drug discovery and development, a stringent set of analytical tests is imperative.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the chemical purity of this compound and for the detection of any process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 5%), and linearly increase to a high percentage (e.g., 95%) over a suitable time frame (e.g., 20 minutes) to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Solvent A and Solvent B.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh ~1 mg of sample prep2 Dissolve in 1 mL of 50:50 Water:Acetonitrile (with 0.1% TFA) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 hplc1 Inject 10 µL onto C18 column prep3->hplc1 hplc2 Run gradient elution hplc1->hplc2 hplc3 Detect absorbance at 254 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Calculate purity as a percentage of the main peak area data1->data2

Figure 2: Workflow for HPLC purity analysis of this compound.

Enantiomeric Excess (e.e.) Determination by Chiral HPLC

The stereochemical integrity of this compound is of paramount importance for its successful application in asymmetric synthesis.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Chiralcel OD-H or Chiralpak AD-H are often effective.

  • Mobile Phase: A normal-phase mobile phase is typically used. A mixture of hexane and a polar modifier like isopropanol or ethanol is common. A small amount of an amine modifier, such as diethylamine (DEA), is often added to improve peak shape and resolution for amines. A typical starting condition would be Hexane:Isopropanol:DEA (90:10:0.1, v/v/v). The ratio of hexane to the polar modifier can be adjusted to optimize the separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • Calculation of Enantiomeric Excess: e.e. (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Safe Handling, Storage, and Stability

Adherence to proper handling and storage protocols is crucial for maintaining the quality and stability of this compound.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. It should be kept away from incompatible substances such as strong oxidizing agents. For extended storage, refrigeration at 2-8°C is advisable.

  • Stability: this compound is a stable crystalline solid under the recommended storage conditions. It is, however, hygroscopic and should be protected from atmospheric moisture.

Key Applications in Pharmaceutical Synthesis

The unique structural features of this compound make it a highly sought-after building block in the synthesis of a wide range of pharmaceutical agents.

G cluster_reactions Key Synthetic Transformations cluster_targets Therapeutic Targets A (S)-3-Aminotetrahydrofuran tosylate B N-Alkylation A->B C N-Acylation / Amide Bond Formation A->C D Reductive Amination A->D E Buchwald-Hartwig Amination A->E F Kinase Inhibitors B->F G Antiviral Agents B->G H GPCR Modulators B->H I Other Biologically Active Molecules B->I C->F C->G C->H C->I D->F D->G D->H D->I E->F E->G E->H E->I

An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate: Structure, Stereochemistry, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-3-Aminotetrahydrofuran tosylate, a critical chiral building block in modern pharmaceutical development. We will explore its molecular architecture, the nuanced role of its stereochemistry, the function of the tosylate counter-ion, and its application in the synthesis of complex drug molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a deep, functional understanding of this versatile reagent.

Introduction: The Significance of a Chiral Synthon

In the landscape of medicinal chemistry, the tetrahydrofuran (THF) ring is considered a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Its ability to form key hydrogen bonds and provide a defined three-dimensional structure makes it an attractive component in drug design. When functionalized with reactive groups and possessing a specific stereochemistry, its value multiplies.

This compound is one such high-value intermediate. It provides a stable, crystalline source of the volatile (S)-3-aminotetrahydrofuran, a key chiral amine. The presence of the amine "handle" on a stereodefined THF core allows for its incorporation into larger, more complex molecules, where the absolute stereochemistry is often paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide will deconstruct the molecule to explain why and how it has become an indispensable tool for synthetic chemists.

Molecular Architecture and Physicochemical Properties

A thorough understanding of a reagent begins with its fundamental structure and properties. This compound is an organic salt composed of a protonated chiral amine cation and a tosylate anion.

Core Structure and Functional Groups

The molecule consists of two distinct ionic components:

  • (S)-3-Aminotetrahydrofuran Cation: A five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an ammonium group (-NH3+). The carbon at this position is a chiral center.

  • Tosylate (p-Toluenesulfonate) Anion: The conjugate base of p-toluenesulfonic acid. It is a large, non-nucleophilic anion that imparts stability and crystallinity to the salt.

Caption: Ionic structure of this compound.

The Criticality of Stereochemistry: The (S)-Configuration

The biological activity of a chiral drug is often dictated by one enantiomer, while the other may be inactive or even responsible for adverse effects. Therefore, controlling stereochemistry during synthesis is a cornerstone of modern drug development.[4]

The chiral center in (S)-3-aminotetrahydrofuran is the C3 carbon atom. Its absolute configuration is designated as '(S)' according to the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: The four groups attached to the chiral carbon (C3) are ranked by atomic number.

    • Priority 1: The Nitrogen atom of the amine group (-NH2).

    • Priority 2: The Oxygen atom in the ring (via C2).

    • Priority 3: The C4 carbon atom in the ring.

    • Priority 4: The Hydrogen atom.

  • Orient the Molecule: The molecule is oriented so that the lowest priority group (Hydrogen) points away from the viewer.

  • Determine Direction: The direction from priority 1 to 2 to 3 is traced. For this molecule, the path is counter-clockwise, hence the '(S)' designation (from the Latin sinister for left).

CIP_Priority cluster_0 CIP Priority Assignment at C3 C3 P1 1 (-NH₂) C3->P1  counter-clockwise P2 2 (-O-C2) P1->P2 P3 3 (-C4) P2->P3 P4 4 (-H) label_S (S) Configuration

Caption: Cahn-Ingold-Prelog priority for the (S)-stereocenter.

The specific optical rotation of this compound is a key quality control parameter, with reported values around [α]22/D −4.5° (c = 0.5 in methanol), confirming the enantiomeric purity.

The Role of the Tosylate Counter-Ion

While the free base, (S)-3-aminotetrahydrofuran, is the reactive species desired by chemists, it is a low-boiling, volatile liquid that is difficult to handle and store. The formation of a salt with p-toluenesulfonic acid addresses these challenges.

  • Improved Handling: The salt is a stable, crystalline solid with a defined melting point (typically 133-138 °C), making it easy to weigh and handle in a laboratory or manufacturing setting.

  • Enhanced Stability: The protonation of the amine group protects it from undesired side reactions and degradation, leading to a longer shelf life.

  • Purification Aid: The crystallization process used to form the tosylate salt is an effective method for purifying the amine and can help in achieving high enantiomeric purity.

It is crucial to distinguish this role from the other common function of tosyl groups in organic synthesis. When covalently bonded to an alcohol (forming an alkyl tosylate), the tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.[5][6][7] In this product, however, it serves as a non-reactive counter-ion.

Physicochemical Data Summary
PropertyValueReference(s)
CAS Number 104530-80-5[8][9]
Molecular Formula C11H17NO4S[8]
Molecular Weight 259.32 g/mol [8][9]
Appearance Solid
Melting Point 133-138 °C
Optical Rotation [α]22/D −4.5° (c=0.5, MeOH)
Storage 2-8°C[8]

Synthesis and Quality Control

The production of enantiomerically pure this compound relies on stereoselective synthetic strategies. A common and efficient approach starts from readily available, naturally chiral molecules.

Representative Synthetic Pathway

A validated method for synthesizing the (S)-enantiomer utilizes L-aspartic acid as the chiral starting material. The synthesis involves a sequence of reactions designed to build the tetrahydrofuran ring with the correct stereochemistry at the C3 position.[10]

The general workflow is as follows:

  • Acylation & Esterification: The starting L-aspartic acid is chemically modified to protect the amine and activate the carboxylic acid groups.

  • Reduction: The carboxylic acid groups are reduced to alcohols.

  • Cyclization: An intramolecular reaction is induced to form the tetrahydrofuran ring. This step is critical for setting the stereocenter.

  • Hydrolysis/Deprotection: Protective groups are removed to reveal the primary amine.

  • Salt Formation: The resulting free amine is treated with p-toluenesulfonic acid to crystallize the final tosylate salt product.

Caption: Simplified workflow for the synthesis from L-aspartic acid.

Alternative routes include the stereoselective reduction of a ketone precursor or the resolution of a racemic mixture of 3-aminotetrahydrofuran, though the latter is often less efficient.[4][11]

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the final product, a battery of analytical tests is employed:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure and connectivity.

  • Mass Spectrometry: Verifies the molecular weight of both the cation and the anion.

  • FTIR Spectroscopy: Identifies characteristic functional groups (amine, sulfonate, C-O ether bonds).

  • Melting Point Analysis: A sharp melting point range indicates high purity.

  • Polarimetry: Measures the optical rotation to confirm the presence and purity of the desired (S)-enantiomer.

  • Chiral HPLC/GC: Used to determine the enantiomeric excess (e.e.), ensuring the absence of the unwanted (R)-enantiomer.

Applications in Drug Discovery and Development

This compound is primarily used as a chiral building block for introducing the 3-amino-THF moiety into drug candidates. The amine serves as a versatile nucleophile or a point of attachment for constructing amides, sulfonamides, and other functional groups.

Case Study: Synthesis of a κ-Opioid Receptor (KOR) Antagonist

Research in the development of novel treatments for depression and addiction has focused on κ-opioid receptor (KOR) antagonists. This compound has been used as a key reagent in the synthesis of potent and selective KOR antagonists. In a typical synthetic step, the free amine (generated in situ by treating the tosylate salt with a base) is reacted with an activated carboxylic acid or acyl chloride on the core scaffold of the drug molecule to form a critical amide bond. The specific orientation of the THF ring provided by the (S)-stereocenter is often essential for proper binding to the receptor.

Case Study: Hepatitis B Virus (HBV) Capsid Assembly Modulators

Another significant application is in the preparation of N-(4-fluoro-3-methyl-phenyl)-3-[[(3S)-tetrahydrofuran-3-yl]-sulfamoyl]benzamide derivatives. These compounds have been investigated as modulators of hepatitis B virus (HBV) capsid assembly, a novel mechanism for antiviral therapy. In this synthesis, the (S)-3-aminotetrahydrofuran moiety is used to construct a key sulfonamide linkage, demonstrating its utility beyond simple amide formation.

The recurring theme in these applications is the principle of Structure-Activity Relationship (SAR) . The precise three-dimensional shape of the tetrahydrofuran ring and the hydrogen-bonding capabilities of its ether oxygen, combined with the specific vector of the amine connection defined by the (S)-stereochemistry, are crucial for molecular recognition at the biological target.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of stereochemically complex and pharmacologically potent molecules. Its structure provides a unique combination of a privileged heterocyclic scaffold and a reactive amine functional group, all fixed in a specific and desirable stereochemical orientation. The tosylate salt form ensures stability, reliability, and ease of handling, making it suitable for both small-scale research and large-scale manufacturing. For scientists and researchers in drug development, a firm grasp of the structure, stereochemistry, and reactivity of this building block is essential for the rational design and synthesis of next-generation therapeutics.

References

  • Amerigo Scientific. This compound (97%). [Link]

  • ChemUniverse. This compound [P84830]. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran". [Link]

  • Research Scientific. This compound. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14243169, 4-Methylbenzene-1-sulfonic acid--(3R)-oxolan-3-amine (1/1)". [Link]

  • Wikipedia. Tosyl group. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • LookChem. 3-Aminotetrahydrofuran. [Link]

  • Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • National Center for Biotechnology Information. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran". [Link]

  • ResearchGate. Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • National Center for Biotechnology Information. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • National Center for Biotechnology Information. The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

  • Master Organic Chemistry. Tosylates And Mesylates. [Link]

  • Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91689, (S)-(+)-3-Hydroxytetrahydrofuran". [Link]

  • YouTube. Tosylate Leaving Group. [Link]

  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

Sources

A Technical Guide to the Synthesis and Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-3-Aminotetrahydrofuran is a pivotal chiral building block in modern medicinal chemistry, frequently incorporated into complex bioactive molecules to enhance potency and pharmacokinetic profiles.[1][2] This guide provides an in-depth, field-proven protocol for the synthesis of its p-toluenesulfonate (tosylate) salt, a stable, crystalline, and highly handleable form ideal for research and development. We will detail the straightforward synthetic procedure, explain the rationale behind experimental choices, and provide a comprehensive spectroscopic characterization (NMR, FT-IR) to ensure the identity, purity, and stereochemical integrity of the final product. This document is intended for researchers, chemists, and drug development professionals who require a reliable methodology for preparing and validating this key synthetic intermediate.

Strategic Overview: Synthesis and Rationale

The synthesis of amine salts is a fundamental practice in pharmaceutical development. While the free amine of (S)-3-aminotetrahydrofuran is a liquid, converting it to a salt offers significant advantages, including enhanced stability, improved handling characteristics (crystalline solid vs. liquid), and simplified purification. The tosylate salt is particularly favored because p-toluenesulfonic acid is a strong acid that readily forms stable, often highly crystalline salts with amines, facilitating isolation and purification through crystallization.[3]

The chosen synthetic pathway is a direct acid-base reaction between (S)-3-aminotetrahydrofuran and p-toluenesulfonic acid monohydrate. This method is efficient, high-yielding, and avoids harsh conditions that could compromise the chiral center.

Workflow of Synthesis and Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Validation reagents 1. Dissolve Reagents (S)-3-Aminotetrahydrofuran (base) p-Toluenesulfonic Acid (acid) Solvent (e.g., Isopropanol) reaction 2. Combine & React Exothermic salt formation Stir at room temperature reagents->reaction Acid-Base Reaction precipitation 3. Induce Crystallization Cooling in an ice bath reaction->precipitation Product is insoluble in cold solvent isolation 4. Isolate Product Vacuum filtration precipitation->isolation purification 5. Purify & Dry Wash with cold solvent Dry under vacuum isolation->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr final_product Pure (S)-3-Aminotetrahydrofuran Tosylate nmr->final_product Confirms structure & purity ftir FT-IR Spectroscopy ftir->final_product Confirms functional groups mp Melting Point & Optical Rotation mp->final_product Confirms purity & chirality

Caption: High-level workflow from starting materials to final, validated product.

Detailed Experimental Protocol

This protocol outlines the synthesis of (S)-3-Aminotetrahydrofuran Tosylate from its free base form.

Materials & Equipment:

  • (S)-3-Aminotetrahydrofuran (C₄H₉NO, MW: 87.12 g/mol )[4]

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O, C₇H₁₀O₄S, MW: 190.22 g/mol )

  • Isopropanol (IPA), reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in a minimal amount of isopropanol (e.g., ~3-4 mL per gram of TsOH·H₂O) with stirring.

  • Amine Addition: In a separate container, dissolve (S)-3-aminotetrahydrofuran (1.0 eq) in a small amount of isopropanol. Add this solution dropwise to the stirring solution of p-toluenesulfonic acid at room temperature.

    • Expert Insight: The reaction is an exothermic acid-base neutralization. A slow, controlled addition helps to manage the temperature and promotes the formation of well-defined crystals.

  • Precipitation and Crystallization: Upon addition of the amine, a white precipitate should begin to form. Continue stirring the resulting slurry at room temperature for 30-60 minutes to ensure complete reaction. Afterwards, place the flask in an ice bath and continue stirring for another 30-60 minutes to maximize product precipitation.[3]

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved. The final product should be a fine, white crystalline solid.

Spectroscopic and Physical Characterization

Comprehensive characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized salt.

Physical Properties

A summary of the key physical properties is presented below.

PropertyExpected ValueSource
Molecular FormulaC₁₁H₁₇NO₄S[5]
Molecular Weight259.32 g/mol [5]
AppearanceWhite to off-white solid
Melting Point133-138 °C
Optical Rotation [α]D-4.5° (c=0.5 in Methanol, 22°C)
  • Trustworthiness Check: The melting point is a reliable indicator of purity. A sharp melting range within the expected values suggests a pure compound. The optical rotation confirms the presence of the desired (S)-enantiomer, as the rotation would be equal and opposite for the (R)-enantiomer and zero for a racemic mixture.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or D₂O. The following assignments are based on the expected chemical environment of the protons and carbons.

Caption: Simplified structure for NMR peak correlation.

¹H NMR (Proton NMR):

Proton AssignmentApprox. δ (ppm)MultiplicityIntegrationKey Features
Tosylate-CH₃ ~2.29Singlet (s)3HSharp singlet for the methyl group on the tosyl moiety.
THF-C²H₂ ~2.00-2.30Multiplet (m)2HDiastereotopic protons adjacent to the chiral center.
THF-C¹H ~3.60-3.80Multiplet (m)1HMethine proton at the chiral center, coupled to adjacent protons.
THF-C³, C⁴H₂ ~3.80-4.10Multiplet (m)4HProtons on the ether side of the THF ring.
Tosylate-Ar-H ~7.11 & ~7.48Doublets (d)2H eachClassic AA'BB' system for a para-substituted benzene ring.
-NH₃⁺ ~8.20Broad Singlet (br s)3HProtons of the ammonium group, often broad and may exchange with D₂O.

¹³C NMR (Carbon NMR):

Carbon AssignmentApprox. δ (ppm)Key Features
Tosylate-CH₃ ~20.8Aliphatic methyl carbon from the tosylate.
THF-C² ~31.0Aliphatic carbon adjacent to the chiral center.
THF-C¹ ~49.5The chiral carbon bearing the ammonium group.
THF-C⁴ ~66.5Methylene carbon adjacent to the ether oxygen.
THF-C³ ~72.0Methylene carbon adjacent to the ether oxygen.
Tosylate-Ar-C ~125.6, ~128.2Aromatic CH carbons.
Tosylate-Ar-C (quaternary) ~138.0, ~145.5Quaternary aromatic carbons of the tosylate.
  • Expert Insight: The chemical shifts of the tetrahydrofuran ring carbons are distinct. The carbon attached to the nitrogen (C¹) is around 49.5 ppm, while those adjacent to the ether oxygen (C³ and C⁴) are further downfield (~66-72 ppm) due to the oxygen's electron-withdrawing effect.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3000-2800N-H StretchAmmonium (-NH₃⁺)
~2950-2850C-H StretchAliphatic (THF ring)
~1210 & ~1160S=O Asymmetric StretchSulfonate (-SO₃⁻)
~1120S=O Symmetric StretchSulfonate (-SO₃⁻)
~1030C-O-C StretchEther (THF ring)
~1010 & ~815Ar-H BendingAromatic Ring
  • Self-Validation: The presence of strong, broad absorptions around 3000 cm⁻¹ (for the -NH₃⁺), multiple strong peaks in the 1210-1010 cm⁻¹ region (for the sulfonate and ether groups), and aromatic signals confirms the formation of the desired salt.[9][10]

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • (S)-3-Aminotetrahydrofuran: This compound is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area or fume hood.

  • p-Toluenesulfonic Acid Monohydrate: This is a corrosive solid that can cause severe skin and eye irritation.[11][12][13] Avoid breathing dust.[14] Wash hands thoroughly after handling.

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of this compound. The straightforward acid-base reaction is efficient and yields a stable, crystalline product that is easily purified. The detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) and physical characterization methods described herein serve as a self-validating system, allowing researchers to confidently verify the identity, purity, and stereochemical integrity of this valuable building block. Adherence to this guide will enable drug development professionals to consistently produce high-quality material for their research and discovery pipelines.

References

  • MedChemExpress. (S)-Tetrahydrofuran-3-ylamine (3-Aminotetrahydrofuran) | Drug Intermediate. [URL: https://www.medchemexpress.com/s-tetrahydrofuran-3-ylamine.html]
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - p-Toluenesulfonic acid monohydrate. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/402885]
  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. [URL: https://patents.google.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate. [URL: https://www.benchchem.
  • Reddit Chemistry. (2022). Advice for making tosylate and mesylate salts? [URL: https://www.reddit.
  • Fisher Scientific. p-Toluenesulfonic acid monohydrate Safety Data Sheet. [URL: https://www.fishersci.com/msds?productName=AC151510010]
  • Integra Chemical Company. SAFETY DATA SHEET: p-TOLUENESULFONIC ACID MONOHYDRATE. [URL: https://www.integrachem.com/assets/007/T593.10.pdf]
  • SDFine. p-TOLUENE SULPHONIC ACID MONOHYDRATE Material Safety Data Sheet. [URL: https://www.sdfine.com/media/msds/sd/2142_2022-07-06.pdf]
  • New Jersey Department of Health. (2010). HAZARD SUMMARY - p-TOLUENE SULFONIC ACID. [URL: https://nj.gov/health/eoh/rtkweb/documents/fs/1871.pdf]
  • Royal Society of Chemistry. (2016). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [URL: https://www.rsc.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14243168]
  • Amerigo Scientific. This compound (97%). [URL: https://www.amerigoscientific.
  • Research Scientific. This compound. [URL: https://researchscientific.
  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [URL: https://www.organic-synthesis.
  • ResearchGate. (2016). How to convert tosylate into amine? [URL: https://www.researchgate.
  • Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [URL: https://www.rsc.
  • Chem-Impex. 3-(Aminomethyl)tetrahydrofuran. [URL: https://www.chemimpex.com/products/3-aminomethyl-tetrahydrofuran]
  • ChemicalBook. (2022). Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran. [URL: https://www.chemicalbook.
  • Google Patents. (2012). CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. [URL: https://patents.google.
  • National Institutes of Health. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1456933/]
  • LookChem. 3-Aminotetrahydrofuran. [URL: https://www.lookchem.com/3-Aminotetrahydrofuran/]
  • Wikipedia. Optical rotation. [URL: https://en.wikipedia.
  • Fisher Scientific. (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt, 95%, Thermo Scientific. [URL: https://www.fishersci.com/shop/products/r-3-aminotetrahydrofuran-p-toluenesulfonate-salt-95-thermo-scientific/AC435820050]
  • National Institutes of Health. (2008). Optical rotation of achiral compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/18600811/]
  • ResearchGate. (2018). Optical rotation values of products. [URL: https://www.researchgate.
  • ChemicalBook. (S)-3-AMINOTETRAHYDROFURAN(104530-79-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/104530-79-2_1HNMR.htm]
  • Sigma-Aldrich. This compound 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/734047]
  • American Chemical Society. (2016). Optical Rotation Calculations for Fluorinated Alcohols, Amines, Amides, and Esters. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.6b08899]
  • Sigma-Aldrich. 3-Aminotetrahydrofuran 95%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/737038]
  • ChemicalBook. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet. [URL: https://www.chemicalbook.com/sds/111769-26-7_cb.htm]
  • ResearchGate. (2013). Synthesis and NMR spectra of tetrahydrofuran-2-13C. [URL: https://www.researchgate.net/publication/259187310_Synthesis_and_NMR_spectra_of_tetrahydrofuran-2-13C]
  • ResearchGate. (2019). Experimental IR spectra of tetrahydrofuran. [URL: https://www.researchgate.net/figure/Experimental-IR-spectra-of-tetrahydrofuran_fig1_337583792]
  • NIST. (2021). Tetrahydrofuran - Infrared Spectrum. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C109999&Type=IR-SPEC&Index=1]
  • ChemicalBook. Tetrahydrofuran(109-99-9) 13C NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-99-9_13CNMR.htm]

Sources

(S)-3-Aminotetrahydrofuran tosylate mechanism of action in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Aminotetrahydrofuran Tosylate in Organic Reactions

Abstract

This compound is a pivotal chiral building block extensively utilized by researchers, scientists, and drug development professionals. Its unique structure, combining a stereochemically defined amine on a tetrahydrofuran scaffold, offers a valuable platform for introducing chirality and specific conformational constraints into complex molecules. This guide provides an in-depth analysis of its core mechanism of action, focusing on the reactivity of the amine nucleophile, the function of the tosylate counter-ion, and its practical applications in modern organic synthesis, particularly in the realm of medicinal chemistry. We will explore the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.

Structural Analysis and Physicochemical Properties

This compound exists as an ammonium salt. The protonated amine confers greater stability, higher crystallinity, and easier handling compared to the volatile and potentially more reactive free amine. The tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid, making it an excellent, non-nucleophilic counter-ion.

PropertyValue
Molecular Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol [1]
Appearance Solid
Melting Point 133-138 °C
Optical Activity [α]²²/D −4.5°, c = 0.5 in methanol
Storage Temperature 2-8°C[1]

The stereochemistry at the C3 position is of paramount importance, as it is preserved throughout most synthetic transformations, allowing for the reliable introduction of a specific stereocenter into the target molecule.

Core Reactivity: The Amine as a Nucleophile

The primary mechanistic role of (S)-3-aminotetrahydrofuran involves the nucleophilicity of its primary amine. However, in its salt form, the amine is protonated and non-nucleophilic. Therefore, the first and most critical step in almost all its reactions is the in situ liberation of the free amine using a suitable base.

Caption: Liberation of the nucleophilic free amine from its tosylate salt.

Once liberated, the free amine readily participates in a variety of fundamental organic reactions.

Nucleophilic Acyl Substitution: Amide Bond Formation

A predominant application is the formation of amides through reaction with carboxylic acid derivatives like acyl chlorides, anhydrides, or activated esters. This reaction proceeds via a classic nucleophilic acyl substitution mechanism.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

This reaction is fundamental in medicinal chemistry for linking the chiral tetrahydrofuran moiety to other fragments of a drug molecule. The stereocenter remains unaffected during this process.

Reductive Amination: Secondary Amine Synthesis

(S)-3-Aminotetrahydrofuran is an excellent substrate for reductive amination with aldehydes or ketones to generate secondary amines. This process involves two key stages: the initial formation of an iminium ion, followed by its reduction with a mild hydride-donating agent.

G cluster_workflow Reductive Amination Workflow Amine Free Amine Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Condensation (-H2O) Product Secondary Amine Product Imine->Product Hydride Reducing Agent (e.g., NaBH(OAc)3) Hydride->Product Reduction

Caption: Workflow for secondary amine synthesis via reductive amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reducing agent for this transformation because it is mild enough not to reduce the starting carbonyl compound but is sufficiently reactive to reduce the intermediate iminium ion.

Other Key Reactions
  • Sulfonamide Formation: The amine reacts readily with sulfonyl chlorides (e.g., R-SO₂Cl) in the presence of a base to yield stable sulfonamides, a common functional group in pharmaceuticals.

  • Nucleophilic Substitution (S_N2): The amine can act as a nucleophile to displace leaving groups from alkyl halides, though this is sometimes less common due to the potential for over-alkylation.

The Dual Role of the Tosylate Group

In the context of the title compound, the tosylate (p-toluenesulfonate) primarily serves as a stable, non-reactive counter-ion. However, for a comprehensive understanding, it is crucial to recognize its more frequent role in organic synthesis as one of the most effective leaving groups.[2][3] This efficacy stems from the high stability of the tosylate anion, which is a consequence of resonance delocalization of the negative charge across the three oxygen atoms of the sulfonyl group and the aromatic ring.[4][5]

G cluster_tosylate Resonance Stabilization of Tosylate Anion cluster_deloc Negative charge is delocalized S S O1 O S->O1 O2 O S->O2 O3 O⁻ S->O3 Aryl Aryl S->Aryl S_center

Caption: Resonance delocalization stabilizes the tosylate anion.

The pKa of the conjugate acid, p-toluenesulfonic acid, is approximately -2.8, making the tosylate anion a very weak base and therefore an excellent leaving group in nucleophilic substitution reactions.[2] This knowledge is critical, as (S)-3-aminotetrahydrofuran is often synthesized from a precursor like (R)-3-hydroxytetrahydrofuran, where the hydroxyl group is converted to a tosylate to facilitate its displacement by an amine equivalent.[6]

Applications in Drug Discovery

The (S)-3-aminotetrahydrofuran scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals. Its value lies in providing a rigid, chiral framework that can orient substituents in a well-defined three-dimensional space, enhancing interactions with biological targets.

  • Kappa-Opioid Receptor (KOR) Antagonists: It has been used as a key reagent in the synthesis of oxadiazolyl-quinolinyl-N-(pyranyl)piperidinamines, which are being investigated as potential KOR antagonists for treating conditions like depression and addiction.

  • Hepatitis B Virus (HBV) Inhibitors: The scaffold is integral to the preparation of N-phenyl-3-sulfamoyl-benzamide derivatives that act as capsid assembly modulators, inhibiting the replication of the hepatitis B virus.

  • General Pharmaceutical Intermediate: It is widely recognized as a versatile synthetic intermediate for various pharmaceutical development programs.[7]

Representative Experimental Protocol: Amide Coupling

This protocol details a general procedure for the coupling of this compound with a carboxylic acid using a standard peptide coupling agent like HATU. This method avoids the need for converting the acid to a more reactive acyl chloride.

Objective: To synthesize N-((S)-tetrahydrofuran-3-yl)benzamide.

Materials:

  • This compound (1.0 eq.)

  • Benzoic Acid (1.0 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (1.0 eq.) and anhydrous DMF. Stir until fully dissolved.

  • Activation: Add HATU (1.1 eq.) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of DMF. Add DIPEA (3.0 eq.) to this solution to liberate the free amine.

  • Coupling: Transfer the amine/DIPEA solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

This self-validating protocol includes activation, coupling, monitoring, and purification steps, ensuring a reliable and reproducible outcome.

Conclusion

This compound is more than a simple chiral amine; it is a highly refined building block whose utility is rooted in its stereochemical integrity and predictable reactivity. Its primary mechanism of action is that of a potent nucleophile, unlocked from its stable salt form by a base. This reactivity enables its seamless incorporation into molecules via robust reactions like amide coupling and reductive amination. The tosylate counter-ion ensures stability and ease of handling, while its alternative role as a premier leaving group is often leveraged in the synthesis of the amine itself. For drug development professionals, this compound offers a reliable strategy for embedding chirality and conformational rigidity, making it an indispensable tool in the quest for novel therapeutics.

References

  • Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. [Link]

  • Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. [Link]

  • Proprep. (2024). How does a tosylate group function as a leaving group in nucleophilic substitution reactions?. [Link]

  • University of Calgary. Ch8 : Tosylates. [Link]

  • Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

  • Patsnap. Preparation method of (S)-3-hydroxytetrahydrofuran. [Link]

  • Research Scientific. This compound. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • Patsnap. Novel method for preparing S-3-hydroxytetrahydrofuran. [Link]

  • Google Patents. Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • National Institutes of Health. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • National Institutes of Health. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]

  • Royal Society of Chemistry. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. [Link]

  • NESACS. Summer Scholar Report. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ChemUniverse. This compound [P84830]. [Link]

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. Preparation method of 3-aminomethyl tetrahydrofuran.
  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Aminotetrahydrofuran tosylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its solubility in various solvents is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, crystallization, and formulation. This guide provides a comprehensive overview of the solubility profile of this compound, grounded in theoretical principles and supported by a detailed experimental protocol for its determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

This compound, with the chemical formula C₁₁H₁₇NO₄S, is a key intermediate used in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its structure, combining a chiral amine with a tosylate counter-ion, presents a unique solubility challenge. Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient process development and successful formulation.[3][4]

The choice of solvent impacts nearly every stage of drug development:

  • Synthesis: The reaction medium must be capable of dissolving reactants to ensure efficient mass transfer and reaction kinetics.

  • Purification & Crystallization: Selecting an appropriate solvent system is the cornerstone of developing a robust crystallization process to control purity, crystal form (polymorphism), and morphology.[5][6]

  • Formulation: For an API to be bioavailable, it must first dissolve. Solubility data in aqueous and organic media are essential for designing effective dosage forms.[3]

This guide will first explore the theoretical underpinnings of solubility, then present a standardized protocol for its experimental determination, and finally, discuss the practical application of this data in a laboratory setting.

Theoretical Framework: Physicochemical Drivers of Solubility

The solubility of a salt like this compound is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent. The principle of "like dissolves like" is a useful heuristic. The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The primary amine (-NH₂) and the sulfonate group (-SO₃⁻) of the tosylate are highly polar and capable of hydrogen bonding. The ether oxygen in the tetrahydrofuran ring also contributes to polarity.

  • Non-Polar Moieties: The tetrahydrofuran ring and the toluene group of the tosylate counter-ion are non-polar.

Therefore, the molecule's solubility is expected to be significant in polar protic solvents (which can hydrogen bond with the amine and sulfonate) and polar aprotic solvents (which can interact via dipole-dipole interactions), while being lower in non-polar solvents. The tosylate salt form generally enhances aqueous solubility compared to the free base due to its ionic nature.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data for this compound is limited. Vendor information indicates it is a solid with a melting point between 133-138 °C.[1] One supplier notes its optical activity was measured in methanol, suggesting it has at least moderate solubility in that solvent.[1]

Given the absence of a comprehensive, pre-existing dataset, this guide will focus on providing a robust experimental protocol for researchers to generate this critical data in their own laboratories. The following table is presented as a template for collating experimentally determined data.

Table 1: Template for Experimental Solubility Data of this compound

SolventSolvent TypeTemperature (°C)Experimentally Determined Solubility (mg/mL)Observations
WaterPolar Protic25Data to be determined
MethanolPolar Protic25Data to be determined
EthanolPolar Protic25Data to be determined
IsopropanolPolar Protic25Data to be determined
AcetonitrilePolar Aprotic25Data to be determined
AcetonePolar Aprotic25Data to be determined
Dichloromethane (DCM)Polar Aprotic25Data to be determined
Tetrahydrofuran (THF)Polar Aprotic25Data to be determined
Ethyl AcetateModerately Polar25Data to be determined
TolueneNon-Polar25Data to be determined
HeptaneNon-Polar25Data to be determined

Experimental Protocol: Determining Thermodynamic Solubility

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[3] This method, endorsed by authorities like the World Health Organization (WHO) and the United States Pharmacopeia (USP), involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by analysis of the supernatant.[3][7][8][9]

Materials and Equipment
  • This compound (purity >97%)[1][2]

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.[3]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[8] Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined through preliminary experiments by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.[3] Then, centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, most commonly HPLC.[3][8] Calculate the concentration of the solute in the original supernatant by back-calculation from the dilution factor.

  • Replication: The entire experiment should be performed in triplicate for each solvent to ensure the reliability of the results.[9]

Visualizing the Workflow

The following diagram outlines the key stages of the saturation shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solute to solvent in vial B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant (e.g., 0.22 µm filter) C->D E Dilute sample accurately D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Experimental workflow for solubility determination.

Interpretation and Application of Solubility Data

The quantitative data gathered from the protocol above provides actionable insights for process development.

  • For Reaction Chemistry: A solvent with high solubility for the starting material is generally preferred to ensure a homogeneous reaction mixture.

  • For Crystallization: The ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at a lower temperature (for cooling crystallization) or is soluble in one solvent but insoluble in an anti-solvent (for anti-solvent crystallization).[6][11] This differential is key to achieving high yield and purity.[4][5]

  • For Formulation: For oral dosage forms, solubility in aqueous media across a pH range of 1.2 to 6.8 is critical for predicting absorption.[8][9]

The choice of solvent is always a multi-faceted decision, balancing solubility with safety, environmental impact, and cost.[12]

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting a solvent based on its intended application.

G cluster_screening cluster_decision cluster_outcome Start Define Application Screen Determine solubility in diverse solvents (Table 1) Start->Screen Reaction High Solubility? Start->Reaction  Reaction Crystallization Good Temp. Gradient? (High at T_hot, Low at T_cold) Start->Crystallization Crystallization   Formulation Aqueous Solubility? Start->Formulation  Formulation Reaction_Solvent Select as Reaction Solvent Reaction->Reaction_Solvent Yes Reconsider Re-evaluate or Use Co-solvents Reaction->Reconsider No Crystallization_Solvent Select as Crystallization Solvent Crystallization->Crystallization_Solvent Yes Crystallization->Reconsider No Formulation_Excipient Proceed with Aqueous Formulation Formulation->Formulation_Excipient Yes Formulation->Reconsider No

Caption: Decision tree for solvent selection.

Conclusion

References

  • Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • CrystaX. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-3-Aminotetrahydrofuran. PubChem Compound Summary for CID 14243168. Retrieved from [Link]

  • Applied Process Company (APC). (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (n.d.). Solubility Data Series. Retrieved from [Link]

  • World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Chinese Pharmaceutical Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guideline on biowaiver for solid oral dosage forms. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Introduction to IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • De Gruyter. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1137-1159. Retrieved from [Link]

  • AIP Publishing. (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 39(2). Retrieved from [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525. Retrieved from [Link]

  • Applied Process Company (APC). (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). IUPAC-NIST Solubility Publication. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound (97%). Retrieved from [Link]

Sources

Comprehensive literature review of (S)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-3-Aminotetrahydrofuran Tosylate: A Key Chiral Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount.[1][2][3] The stereochemistry of a drug molecule dictates its interaction with biological targets, influencing efficacy, safety, and metabolic profile. This compound has emerged as a crucial chiral building block, a versatile synthon prized by medicinal chemists for its ability to introduce specific three-dimensional architecture into drug candidates. The tetrahydrofuran (THF) motif is a privileged structure found in numerous natural products and FDA-approved drugs, valued for its favorable physicochemical properties, including metabolic stability and the capacity for hydrogen bonding.[4][5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and critical applications of this important intermediate.

Physicochemical Properties and Characterization

This compound is the p-toluenesulfonic acid salt of the chiral amine (S)-3-Aminotetrahydrofuran. The formation of the tosylate salt is a strategic choice in process chemistry. It converts the typically liquid and volatile free amine into a stable, crystalline white powder, which simplifies handling, purification, and storage, ensuring consistent quality for pharmaceutical manufacturing.[7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name (3S)-oxolan-3-aminium 4-methylbenzenesulfonate[8][9]
CAS Number 104530-80-5[7][9][10]
Appearance White powder[7]
Molecular Formula C11H17NO4S[9]
Molecular Weight 259.32 g/mol [9][10]
Purity Typically ≥97%[9]
Storage 2-8°C, keep sealed and away from direct light[7][9]

The structural identity and enantiomeric purity of the compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).[11]

The Synthetic Pathway: From Chiral Precursors to the Final Salt

The synthesis of this compound is a multi-step process that hinges on the initial stereoselective synthesis of its precursor, (S)-3-hydroxytetrahydrofuran. The chirality is installed early and carried through the synthesis.

Part 1: Synthesis of the Key Intermediate, (S)-3-Hydroxytetrahydrofuran

Multiple routes exist to produce enantiomerically pure (S)-3-hydroxytetrahydrofuran, often starting from readily available chiral pool materials.

Route A: The L-Malic Acid Pathway A prevalent and scalable method begins with L-malic acid, a naturally occurring chiral molecule.[12][13][14] The process involves several key transformations:

  • Esterification: The carboxylic acid groups of L-malic acid are protected, typically as methyl esters, to prevent unwanted side reactions.[14]

  • Reduction: The ester groups are then reduced to alcohols using a reducing agent. While lithium aluminum hydride was used historically, safer and more cost-effective reagents like sodium borohydride, often in the presence of a Lewis acid like lithium chloride, are now preferred for large-scale production.[13][14] This step yields chiral (S)-1,2,4-butanetriol.

  • Cyclodehydration: The resulting triol is cyclized via an acid-catalyzed dehydration. p-Toluenesulfonic acid (PTSA) is commonly used to catalyze the ring formation at elevated temperatures, yielding (S)-3-hydroxytetrahydrofuran.[12][14][15]

malic_acid L-Malic Acid dimethyl_malate L-Dimethyl Malate malic_acid->dimethyl_malate Esterification (MeOH, Thionyl Chloride) butanetriol (S)-1,2,4-Butanetriol dimethyl_malate->butanetriol Reduction (NaBH4 / LiCl) hydroxy_thf (S)-3-Hydroxytetrahydrofuran butanetriol->hydroxy_thf Cyclodehydration (PTSA, Heat) hydroxy_thf (S)-3-Hydroxytetrahydrofuran activated_thf Activated Intermediate (e.g., Tosylate) hydroxy_thf->activated_thf Activation azido_thf (R)-3-Azidotetrahydrofuran activated_thf->azido_thf Azide Displacement (Inversion of Stereochemistry) amino_thf (S)-3-Aminotetrahydrofuran azido_thf->amino_thf Reduction (Inversion of Stereochemistry) tosylate_salt (S)-3-Aminotetrahydrofuran Tosylate amino_thf->tosylate_salt Salt Formation (p-Toluenesulfonic Acid)

Caption: Conversion of the chiral alcohol to the final tosylate salt.

Applications in Drug Discovery and Development

The (S)-3-aminotetrahydrofuran moiety is a highly valued component in the design of APIs, particularly for its role in establishing crucial interactions with biological targets.

A Key Ligand in HIV Protease Inhibitors The tetrahydrofuran ring system is a cornerstone in the design of potent HIV protease inhibitors. [16]The oxygen atom of the THF ring can act as a hydrogen bond acceptor, while the stereochemistry of the amine allows for precise positioning of substituents to interact with the enzyme's active site. For example, the related (S)-3-hydroxytetrahydrofuran is a key intermediate for the P2 ligand in the HIV protease inhibitor Amprenavir and its prodrug, Fosamprenavir. [12]The (S)-aminotetrahydrofuran scaffold provides an alternative and versatile platform for designing novel inhibitors with improved potency and pharmacokinetic profiles. [4][16] Broader Pharmaceutical Applications The utility of furan-containing derivatives extends across a wide range of therapeutic areas, exhibiting antibacterial, antiviral, anti-inflammatory, and anticancer properties. [6][17]The (S)-3-aminotetrahydrofuran scaffold provides a chiral handle that medicinal chemists can use to build complex molecules. Its incorporation can enhance binding affinity, improve solubility, and fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. It is used in the synthesis of developmental drugs targeting various conditions, from cancer to cardiovascular disease. [13][18]

cluster_API API Structure cluster_target Biological Target (e.g., Enzyme) amino_thf (S)-3-Aminotetrahydrofuran Moiety scaffold Core Scaffold amino_thf->scaffold Covalent Linkage pocket1 Binding Pocket 1 amino_thf->pocket1 H-Bonding, Steric Fit pharmacophore Additional Pharmacophore scaffold->pharmacophore Covalent Linkage pocket2 Binding Pocket 2 pharmacophore->pocket2 Hydrophobic/ Ionic Interaction

Caption: Incorporation of the chiral moiety into a generic API structure.

Experimental Protocol: Acid-Catalyzed Cyclization of (S)-1,2,4-Butanetriol

This protocol is a representative example of the key cyclization step to form the chiral alcohol precursor, adapted from established procedures. [12][15] Objective: To synthesize (S)-3-hydroxytetrahydrofuran via acid-catalyzed cyclodehydration.

Materials:

  • (S)-1,2,4-butanetriol

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Round-bottom flask (500 mL)

  • Distillation apparatus (e.g., Vigreux column, condenser, receiver)

  • Heating mantle or oil bath

  • Vacuum source

Procedure:

  • Charging the Reactor: Charge the 500 mL round-bottom flask with 318 g (3 moles) of (S)-1,2,4-butanetriol and 3 g of p-toluenesulfonic acid monohydrate. [15]2. Setup: Add a few boiling chips and assemble the distillation apparatus for vacuum distillation.

  • Reaction: Gently heat the flask with swirling to dissolve the PTSA catalyst. The mixture will likely darken. [15]Increase the temperature of the heating bath to 180–220°C to initiate the cyclization and distillation of the product.

  • Distillation: Collect the distillate under vacuum. The product, (S)-3-hydroxytetrahydrofuran, will co-distill with the water formed during the reaction. The bulk of the distillate is typically collected at 85–90°C under approximately 22 mmHg vacuum. [15]5. Purification: The collected crude product is a mixture of (S)-3-hydroxytetrahydrofuran and water. A final fractional distillation is required to separate the pure product from water and any unreacted starting material, yielding a colorless liquid. [15] Self-Validation: The success of the reaction is validated by the yield of the distillate and confirmed by analytical methods. The refractive index and boiling point of the final product should match known values for pure 3-hydroxytetrahydrofuran. Chiral HPLC can be used to confirm that no racemization occurred during the high-temperature reaction.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the creation of sophisticated, stereochemically defined pharmaceuticals. Its synthesis, rooted in the principles of chiral pool chemistry, provides a reliable and scalable path to a key structural motif. As drug discovery continues to demand molecules with greater complexity and specificity, the strategic use of such chiral building blocks will become even more critical. The versatility of the aminotetrahydrofuran scaffold ensures its continued relevance in the development of next-generation therapeutics targeting a host of human diseases.

References

  • Wikipedia. 3-Hydroxytetrahydrofuran. [Link]

  • Google Patents. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • LookChem. This compound manufacturer CAS NO.104530-80-5. [Link]

  • Google Patents.
  • PubChem - NIH. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • ChemUniverse. This compound [P84830]. [Link]

  • Research Scientific. This compound. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Google Patents. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Organic Syntheses Procedure. Furan, 3-hydroxy-1,2,3,4-tetrahydro. [Link]

  • LookChem. 3-Aminotetrahydrofuran. [Link]

  • PubMed Central - NIH. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

  • Google Patents. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride | Request PDF. [Link]

  • PubMed Central - NIH. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. [Link]

  • IntechOpen. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • Google Patents. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • PubChem. Pharmacological activity of furan derivatives. [Link]

  • PubChem - NIH. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958. [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

  • Pharmaceutical Technology. Improving API Synthesis. [Link]

  • PubMed Central - NIH. The Tetrahydrofuran Motif in Polyketide Marine Drugs. [Link]

  • PubMed Central - NIH. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. [Link]

  • ResearchGate. Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques. [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

Sources

An In-Depth Technical Guide to the Initial Discovery and Synthetic History of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-Aminotetrahydrofuran and its salts, particularly the tosylate form, are pivotal chiral building blocks in modern medicinal chemistry. Their incorporation into drug candidates can significantly influence pharmacological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthetic evolution of (S)-3-aminotetrahydrofuran tosylate, designed for researchers, chemists, and drug development professionals. We will explore the key retrosynthetic strategies, delve into the detailed mechanisms of established synthetic routes from the chiral pool, and provide actionable, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the chemistry involved.

Part 1: Introduction and Retrosynthetic Analysis

The tetrahydrofuran (THF) ring is a prevalent scaffold in a multitude of natural products and biologically active molecules.[1] Introducing a stereocenter, such as the amine group at the C3 position in the (S)-configuration, creates a valuable intermediate for asymmetric synthesis. This compound (CAS No: 104530-80-5) offers a stable, crystalline, and easy-to-handle source of the chiral amine, making it a preferred reagent in pharmaceutical development.[2][3]

The synthetic challenge lies in controlling the stereochemistry at the C3 position. The primary strategies to achieve this rely on sourcing chirality from readily available, inexpensive starting materials—an approach known as chiral pool synthesis. The main retrosynthetic disconnections lead back to two key types of precursors:

  • Amino Acid-Based Precursors: Natural amino acids like L-Aspartic Acid provide a robust foundation, with the chiral center already in place.[4][5]

  • Hydroxy-THF-Based Precursors: Chiral hydroxytetrahydrofurans, such as (S)-3-hydroxytetrahydrofuran, can be converted to the desired amine with inversion or retention of stereochemistry.[6][7]

The following diagram illustrates these fundamental retrosynthetic pathways.

G Target (S)-3-Aminotetrahydrofuran Tosylate Free_Amine (S)-3-Aminotetrahydrofuran Target->Free_Amine Salt Formation (p-TsOH) L_Aspartic L-Aspartic Acid Free_Amine->L_Aspartic Route A: Reduction & Cyclization S_Hydroxy (S)-3-Hydroxytetrahydrofuran Free_Amine->S_Hydroxy Route B: Activation & Substitution G A L-Aspartic Acid B N-Acyl-L-Aspartic Acid Dimethyl Ester A->B 1. Acylation 2. Esterification C (S)-2-Acylamino- 1,4-butanediol B->C Reduction (e.g., LiAlH4) D (S)-3-Acylamino- tetrahydrofuran C->D Acid-catalyzed Cyclization E (S)-3-Aminotetrahydrofuran D->E Hydrolysis (Deprotection) F (S)-3-Aminotetrahydrofuran Tosylate E->F p-TsOH

Caption: Workflow for the synthesis of this compound from L-Aspartic Acid.

Route B: Synthesis from (S)-3-Hydroxytetrahydrofuran

This route offers a more direct approach if the chiral starting alcohol is available. The core of this strategy is the stereospecific conversion of a hydroxyl group into an amino group.

Causality Behind Experimental Choices:

  • Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. It must first be "activated" by converting it into a sulfonate ester, typically a tosylate (using p-toluenesulfonyl chloride) or a mesylate. This creates an excellent leaving group for nucleophilic substitution.

  • Nucleophilic Substitution with Azide: The activated alcohol is then treated with a nitrogen nucleophile. Sodium azide (NaN₃) is ideal for this purpose. The reaction proceeds via an Sɴ2 mechanism, which results in a complete inversion of stereochemistry. Therefore, to obtain the (S)-amine, one must start with the (R)-alcohol, or vice-versa. A patent describes synthesizing (R)-3-aminotetrahydrofuran from (S)-3-hydroxytetrahydrofuran using this method. [6]* Reduction of the Azide: The resulting azide intermediate is then reduced to the primary amine. This can be achieved through various methods, most commonly catalytic hydrogenation (e.g., using H₂ over Palladium on carbon) or with reagents like triphenylphosphine (Staudinger reaction). Catalytic hydrogenation is often preferred on a larger scale for its clean conversion and lack of stoichiometric phosphine oxide waste.

G A (R)-3-Hydroxytetrahydrofuran B (R)-3-Tosyloxy- tetrahydrofuran A->B TsCl, Base C (S)-3-Azido- tetrahydrofuran B->C NaN3 (SN2) Inversion D (S)-3-Aminotetrahydrofuran C->D Reduction (e.g., H2/Pd-C) E (S)-3-Aminotetrahydrofuran Tosylate D->E p-TsOH

Caption: Workflow for the synthesis of this compound from (R)-3-Hydroxytetrahydrofuran.

Part 3: Data Presentation and Experimental Protocols

Compound Properties
PropertyValueReference
Chemical Name This compound[2]
CAS Number 104530-80-5[2]
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol [2]
Appearance White to off-white crystalline solidN/A
Purity Typically ≥97%[2]
Storage 2-8°C, under inert atmosphere[2]
Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid (Adapted from patent literature)[5]

  • Step 1: Acylation & Esterification: L-aspartic acid is treated with an acylating agent (e.g., benzoyl chloride) under basic conditions, followed by esterification with methanol and a strong acid catalyst (e.g., H₂SO₄) to yield N-benzoyl-L-aspartic acid dimethyl ester.

  • Step 2: Reduction: The N-protected diester is dissolved in an anhydrous ether solvent (like THF) and slowly added to a suspension of a powerful reducing agent, such as lithium aluminum hydride, at 0°C. The reaction is carefully quenched with water and base to yield (S)-2-benzoylamino-1,4-butanediol.

  • Step 3: Cyclization: The resulting diol is heated in the presence of an acid catalyst (e.g., 20% sulfuric acid) to effect intramolecular dehydration and cyclization, forming (S)-3-benzoylamino-tetrahydrofuran.

  • Step 4: Hydrolysis & Salt Formation: The benzoyl protecting group is removed by heating with aqueous hydrochloric acid. Upon cooling, (S)-3-aminotetrahydrofuran hydrochloride crystallizes from the solution and can be isolated by filtration.

Protocol 2: Formation of the Tosylate Salt

  • Step 1: Free Base Preparation: (S)-3-Aminotetrahydrofuran hydrochloride is dissolved in water and treated with a strong base (e.g., 50% NaOH) to pH > 12. The aqueous layer is then extracted multiple times with an organic solvent like dichloromethane or THF. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the free amine as an oil.

  • Step 2: Salt Formation: The crude (S)-3-aminotetrahydrofuran is dissolved in a suitable solvent such as isopropanol or ethyl acetate. A solution of one molar equivalent of p-toluenesulfonic acid monohydrate in the same solvent is added dropwise with stirring. The resulting precipitate, this compound, is stirred, collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion

The synthetic routes to this compound are a testament to the power of chiral pool synthesis in pharmaceutical manufacturing. By leveraging readily available and enantiomerically pure starting materials like L-aspartic acid, chemists have developed robust, scalable, and economically viable processes. The conversion of the amine to its tosylate salt provides a stable, crystalline solid that is ideal for use in multi-step drug development campaigns. Understanding the underlying principles and the rationale for the specific reagents and conditions used in these syntheses is crucial for any scientist working in the field of organic and medicinal chemistry.

References

Sources

Methodological & Application

Application Notes & Protocols: (S)-3-Aminotetrahydrofuran Tosylate in Modern Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Chiral Building Block

(S)-3-Aminotetrahydrofuran and its tosylate salt represent a cornerstone chiral building block for contemporary medicinal chemistry and drug development. Its structure uniquely combines a stereochemically defined secondary amine with a tetrahydrofuran (THF) ring, a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The tosylate salt form enhances the compound's utility by rendering it a stable, crystalline, and easily handled solid, circumventing the challenges associated with handling volatile, low-molecular-weight free amines.[2]

This guide provides an in-depth exploration of the applications of (S)-3-Aminotetrahydrofuran tosylate, moving beyond simple reaction schemes to elucidate the underlying chemical principles. The protocols described herein are designed to be robust and reproducible, offering researchers a reliable starting point for incorporating this versatile synthon into their synthetic campaigns.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical properties is paramount for successful and safe experimentation.

PropertyValueSource
CAS Number 104530-80-5[2]
Molecular Formula C₁₁H₁₇NO₄S[2]
Molecular Weight 259.32 g/mol [2]
Appearance Solid
Melting Point 133-138 °C
Optical Activity [α]22/D −4.5°, c = 0.5 in methanol
Storage 2-8°C, under inert atmosphere[2]

Safe Handling and Storage: this compound is classified as a combustible solid. Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses), are required.[3][4] The material should be handled in a well-ventilated area or chemical fume hood. For long-term stability and to maintain its enantiomeric purity, the compound should be stored in a tightly sealed container at the recommended temperature of 2-8°C.[2]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is centered on the nucleophilicity of its primary amine. However, in its salt form, the amine is protonated and non-nucleophilic. Therefore, the first step in nearly all applications is the in situ liberation of the free amine using a suitable base. The choice of base is critical and depends on the subsequent reaction, but it is typically a non-nucleophilic base to avoid competitive side reactions.

G cluster_products Key Synthetic Transformations main (S)-3-Aminotetrahydrofuran Tosylate Salt (Stable, Non-nucleophilic) free_amine (S)-3-Aminotetrahydrofuran Free Amine (Nucleophilic Intermediate) main->free_amine  Base (e.g., K₂CO₃, DIPEA) - Tosylate Salt alkylation N-Alkylation / Reductive Amination (Secondary/Tertiary Amines) free_amine->alkylation Electrophile (R-X) or R₂C=O + Reducing Agent acylation N-Acylation (Amides) free_amine->acylation R-CO-X or R-COOH + Coupling Agent heterocycle Annulation / Cyclization (Novel Heterocycles) free_amine->heterocycle Bifunctional Electrophile

Caption: General reactivity workflow for this compound.

Detailed Application Protocols

Application 1: Synthesis of Chiral Secondary Amines via N-Alkylation

This protocol is fundamental for extending the molecular framework from the chiral amine. The direct alkylation with an electrophile is a robust method for forming a new carbon-nitrogen bond.

Causality and Experimental Rationale:

  • Base Selection: A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. It is strong enough to deprotonate the ammonium tosylate to generate the free amine but will not compete with the amine as a nucleophile in the subsequent Sₙ2 reaction.

  • Solvent Choice: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is used to ensure solubility of the polar starting materials and to facilitate the Sₙ2 mechanism.

  • Temperature Control: Moderate heating (60-80 °C) is often employed to increase the reaction rate, especially for less reactive alkylating agents like alkyl chlorides or sterically hindered electrophiles.

Detailed Protocol: Synthesis of (S)-N-Benzyl-tetrahydrofuran-3-amine

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, 259.3 mg, 1.0 mmol) and anhydrous potassium carbonate (2.5 eq, 345.5 mg, 2.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous DMF via syringe under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq, 188.1 mg, 1.1 mmol, ~0.13 mL) dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.

G start Setup Flask with Reagents: - (S)-3-Aminotetrahydrofuran TsOH - K₂CO₃ - Anhydrous DMF add_electrophile Add Electrophile (e.g., Benzyl Bromide) Dropwise at RT start->add_electrophile Inert Atmosphere heat Heat & Monitor 70 °C Monitor by TLC/LC-MS add_electrophile->heat workup Aqueous Work-up - Quench with H₂O - Extract with EtOAc heat->workup Reaction Complete purify Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography workup->purify product Final Product (S)-N-Benzyl-tetrahydrofuran-3-amine purify->product

Sources

Application Notes & Protocols: (S)-3-Aminotetrahydrofuran Tosylate as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity, efficacy, and safety profile. Chiral building blocks—enantiopure molecules used as starting materials or key intermediates—are therefore indispensable tools for the construction of complex active pharmaceutical ingredients (APIs).[1][2] Among these, heterocyclic scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic drugs. The tetrahydrofuran (THF) moiety, a saturated five-membered cyclic ether, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Its presence can influence critical properties such as solubility, metabolic stability, and receptor binding affinity.

This guide focuses on (S)-3-Aminotetrahydrofuran tosylate , a valuable chiral building block that combines the favorable properties of the THF ring with a synthetically versatile primary amine. The tosylate salt form enhances its stability and handling properties, making it an ideal starting material for various synthetic transformations. These application notes provide researchers, scientists, and drug development professionals with an in-depth understanding of its properties and a detailed protocol for its application in the synthesis of a potent and selective kappa opioid receptor (KOR) antagonist, showcasing its utility in constructing novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
Chemical Name (S)-Tetrahydrofuran-3-amine 4-methylbenzenesulfonate[5][6]
CAS Number 104530-80-5[5][6]
Molecular Formula C₁₁H₁₇NO₄S[5][6]
Molecular Weight 259.32 g/mol [5][6]
Appearance Solid[5]
Melting Point 133-138 °C[5]
Optical Activity [α]²²/D −4.5°, c = 0.5 in methanol[5]
Storage Temperature 2-8°C[5][6]
Purity Typically ≥97%[5][6]

Safety and Handling: this compound should be handled in accordance with good industrial hygiene and safety practices.[7] It is a combustible solid and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound to avoid skin and eye contact.[7]

Application Spotlight: Synthesis of a Kappa Opioid Receptor (KOR) Antagonist

Background and Rationale

Kappa opioid receptors (KORs) are implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and addiction.[4] Consequently, the development of selective KOR antagonists is a promising therapeutic strategy. Research in this area has led to the discovery of potent antagonists, and the structural modification of these molecules is key to optimizing their efficacy and selectivity.[4] The (S)-3-aminotetrahydrofuran moiety can be incorporated into these scaffolds to explore its impact on receptor binding and pharmacokinetic properties.

The following section details the synthesis of an analog of a known KOR antagonist, where the (S)-3-aminotetrahydrofuran group is introduced via reductive amination. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds.[6]

Visualizing the Synthetic Workflow

The overall workflow for the synthesis of the KOR antagonist analog is depicted below. This process involves the key step of reductive amination between the ketone intermediate and (S)-3-Aminotetrahydrofuran.

G cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_product Final Product Ketone Ketone Intermediate (25) ReductiveAmination Reductive Amination Ketone->ReductiveAmination Reactant 1 Amine (S)-3-Aminotetrahydrofuran Amine->ReductiveAmination Reactant 2 Product KOR Antagonist Analog (39) ReductiveAmination->Product Yields

Caption: Synthetic workflow for the KOR antagonist analog.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the synthesis of the target KOR antagonist analog (39) via reductive amination of the ketone intermediate (25) with (S)-3-aminotetrahydrofuran. The tosylate salt of the amine is typically neutralized in situ or used after a simple workup to provide the free amine for the reaction.

Materials and Reagents:

  • Ketone intermediate (e.g., 1-(6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)piperidin-4-one)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., dichloromethane/methanol or ethyl acetate/hexanes)

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

  • Chiral HPLC system

Procedure:

  • Preparation of the Free Amine: To a suspension of this compound (1.2 equivalents) in dichloromethane, add triethylamine (1.5 equivalents). Stir the mixture at room temperature for 30 minutes. The resulting mixture containing the free amine can be used directly or after filtration of the triethylammonium tosylate salt.

  • Reaction Setup: To a solution of the ketone intermediate (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere, add the solution of (S)-3-aminotetrahydrofuran from the previous step.

  • Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.[3] The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired KOR antagonist analog.[8]

  • Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The enantiomeric purity of the product can be assessed by chiral HPLC analysis.[9]

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and will not readily reduce the starting ketone, thus minimizing side reactions.[3]

  • Solvent: 1,2-Dichloroethane (DCE) is a common and effective solvent for reductive aminations with sodium triacetoxyborohydride.[3]

  • In-situ Imine Formation: The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by the hydride reagent. This one-pot procedure is highly efficient.[6]

  • Aqueous Work-up: The use of a basic aqueous solution (sodium bicarbonate) neutralizes any remaining acid and quenches the excess reducing agent.

Visualizing the Reaction Mechanism

The reductive amination process follows a well-established mechanism involving the formation of an iminium ion, which is subsequently reduced.

G Ketone Ketone Iminium Ion Iminium Ion Ketone->Iminium Ion + (S)-3-Aminotetrahydrofuran - H₂O Product Product Iminium Ion->Product [H⁻] (from NaBH(OAc)₃)

Sources

The Chiral Synthon: Applications and Protocols of (S)-3-Aminotetrahydrofuran Tosylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of chiral building blocks is paramount for achieving desired pharmacological activity and optimizing pharmacokinetic profiles. Among these crucial synthons, (S)-3-Aminotetrahydrofuran and its activated derivatives have emerged as valuable moieties in the construction of complex molecular architectures. This comprehensive guide provides an in-depth exploration of the synthetic utility of (S)-3-Aminotetrahydrofuran tosylate, offering detailed application notes and field-proven protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.

The Significance of the (S)-3-Aminotetrahydrofuran Moiety in Pharmaceuticals

The tetrahydrofuran ring is a privileged scaffold in numerous biologically active compounds, conferring favorable properties such as improved solubility and metabolic stability. The introduction of a chiral amine at the 3-position provides a key handle for building stereochemically defined molecules, which is often critical for target-specific interactions. The tosylate salt of (S)-3-aminotetrahydrofuran serves as a stable, crystalline solid that is readily employed in various synthetic transformations, particularly as an electrophilic partner in nucleophilic substitution reactions.

Synthesis of Key Precursors: The Gateway to the Chiral Tetrahydrofuran Ring

The journey to incorporating the (S)-3-aminotetrahydrofuran moiety often begins with the synthesis of its precursors. Understanding these initial steps is crucial for appreciating the context in which the tosylate derivative is ultimately utilized. Two prominent examples in the synthesis of blockbuster drugs, Afatinib and Tecadenoson, highlight the importance of the chiral tetrahydrofuran scaffold.

Etherification Route to a Key Afatinib Intermediate

Afatinib, a potent kinase inhibitor for the treatment of non-small cell lung cancer, features an (S)-tetrahydrofuran-3-yloxy moiety. A common strategy to introduce this group involves the etherification of a quinazoline precursor with (S)-3-hydroxytetrahydrofuran.

Reaction Causality: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is critical to deprotonate the phenolic hydroxyl group of the quinazoline, rendering it a potent nucleophile. The subsequent SN2 reaction with an activated form of (S)-3-hydroxytetrahydrofuran (e.g., a tosylate or mesylate) or a direct Mitsunobu reaction allows for the formation of the desired ether linkage with inversion of configuration if the hydroxyl group is activated, or retention if the nucleophile is the alcoholate.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of a 4-chloro-6-amino-7-[(S)-(tetrahydrofuran-3-yl)oxy]quinazoline Intermediate [1]

  • Materials:

    • 4-chloro-6-amino-7-hydroxyquinazoline

    • (S)-3-hydroxytetrahydrofuran

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen atmosphere

  • Procedure:

    • To a stirred solution of 4-chloro-6-amino-7-hydroxyquinazoline (1.0 eq) and (S)-3-hydroxytetrahydrofuran (1.1 eq) in anhydrous THF under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (1.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Parameter Value
Reactants 4-chloro-6-amino-7-hydroxyquinazoline, (S)-3-hydroxytetrahydrofuran
Reagents PPh₃, DIAD
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 60-75%

Caption: Workflow for the Mitsunobu-mediated synthesis of a key Afatinib precursor.

Nucleophilic Substitution in the Synthesis of a Tecadenoson Analogue

Tecadenoson, an antiarrhythmic drug, incorporates an (R)-3-aminotetrahydrofuran moiety. The synthesis showcases a classical nucleophilic aromatic substitution (SNAr) reaction. While the drug itself uses the (R)-enantiomer, the following protocol is adapted for the (S)-enantiomer to illustrate the utility of the target compound's free amine form.

Reaction Causality: The electron-deficient purine ring is susceptible to nucleophilic attack. The chlorine atom at the 6-position is a good leaving group. The amine of (S)-3-aminotetrahydrofuran acts as the nucleophile. A base, such as lithium hydroxide, is used to deprotonate the ammonium salt of the amine, liberating the free, more nucleophilic amine.

Experimental Protocol: Nucleophilic Aromatic Substitution with (S)-3-Aminotetrahydrofuran [2][3]

  • Materials:

    • 6-chloropurine

    • (S)-3-Aminotetrahydrofuran hydrochloride

    • Lithium hydroxide (LiOH)

    • Ethanol (EtOH)

  • Procedure:

    • To a suspension of 6-chloropurine (1.0 eq) in ethanol, add (S)-3-Aminotetrahydrofuran hydrochloride (1.2 eq) and lithium hydroxide (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by recrystallization or flash column chromatography to yield the N⁶-((S)-tetrahydrofuran-3-yl)-7H-purine.

Parameter Value
Reactants 6-chloropurine, (S)-3-Aminotetrahydrofuran hydrochloride
Reagent LiOH
Solvent Ethanol
Temperature Reflux (~78 °C)
Reaction Time 4-6 hours
Typical Yield 65-75%

Caption: Synthesis of a purine derivative via SNAr with (S)-3-aminotetrahydrofuran.

Direct Application of this compound: N-Alkylation of Anilines

The tosylate salt of (S)-3-aminotetrahydrofuran is a versatile reagent, primarily utilized as an electrophile in N-alkylation reactions. The tosylate group is an excellent leaving group, facilitating the displacement by a nucleophilic amine. This approach is fundamental in constructing secondary amines, which are prevalent in a vast array of pharmaceuticals.

Reaction Causality: The reaction proceeds via a classical SN2 mechanism. The nucleophilic aniline attacks the carbon atom attached to the tosylate leaving group on the tetrahydrofuran ring. A base is typically required to neutralize the p-toluenesulfonic acid byproduct, preventing the protonation of the aniline starting material and driving the reaction to completion. The choice of a non-nucleophilic base is crucial to avoid competing reactions.

Experimental Protocol: N-Alkylation of a Substituted Aniline with this compound

  • Materials:

    • Substituted aniline (e.g., 4-nitroaniline)

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add the substituted aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

    • Stir the suspension at room temperature for 15-20 minutes.

    • Add this compound (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-((S)-tetrahydrofuran-3-yl)aniline derivative.

Parameter Value
Electrophile This compound
Nucleophile Substituted Aniline
Base K₂CO₃
Solvent Acetonitrile
Temperature Reflux (~82 °C)
Reaction Time 12-24 hours
Typical Yield 70-85%

Caption: General workflow for the N-alkylation of anilines using this compound.

Conclusion and Future Perspectives

This compound and its precursors are invaluable chiral building blocks in the synthesis of complex pharmaceuticals. The protocols detailed herein provide a practical guide for their effective utilization in key synthetic transformations, including etherification, nucleophilic aromatic substitution, and N-alkylation reactions. The ability to introduce the chiral aminotetrahydrofuran moiety with high stereochemical control is a powerful tool for medicinal chemists. As the demand for enantiomerically pure drugs continues to grow, the development of novel and efficient synthetic routes employing such versatile synthons will remain a critical area of research in the pharmaceutical industry.

References

  • Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. [Link]

  • US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google P
  • Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. [Link]

  • CN103242303A - Afatinib preparation method - Google P

Sources

Harnessing the (S)-3-Aminotetrahydrofuran Scaffold: A Practical Guide to Reactions with Common Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: The Office of the Senior Application Scientist

Introduction

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for phenyl rings or other cyclic systems to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] When functionalized with a chiral amine, as in (S)-3-Aminotetrahydrofuran, it becomes a highly valuable building block for introducing stereospecificity into drug candidates. Its derivatives have been explored in a wide range of therapeutic areas, including as psychotropic agents and HIV protease inhibitors.[3][4]

(S)-3-Aminotetrahydrofuran is commonly supplied as a tosylate salt (p-toluenesulfonate). This crystalline, stable solid offers significant advantages in handling and storage over the free amine, which is a more volatile and hygroscopic liquid. However, the protonated nature of the amine in the salt form renders it non-nucleophilic. Consequently, the first step in any reaction with an electrophile is the in situ or prior liberation of the free amine using a suitable base.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of (S)-3-Aminotetrahydrofuran tosylate with several key classes of electrophiles. We will delve into the underlying principles and provide detailed, field-tested protocols for the synthesis of amides, sulfonamides, ureas, and secondary amines, which are cornerstone transformations in modern drug discovery.

Part 1: General Principles and Reaction Workflow

The primary amine of (S)-3-Aminotetrahydrofuran is a potent nucleophile once deprotonated. The success of its reaction with an electrophile hinges on the effective neutralization of the tosylate salt.

Causality Behind Experimental Choices:

  • Choice of Base: A non-nucleophilic organic base is typically required. Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA or Hünig's base) are common choices. Stoichiometrically, at least one equivalent of the base is needed to neutralize the tosylate salt. In practice, a slight excess (1.1 to 2.0 equivalents) is often used to drive the equilibrium and scavenge any acid generated during the reaction (e.g., HCl from an acyl chloride).

  • Choice of Solvent: The solvent must be inert to the reactants and capable of dissolving both the amine salt and the electrophile. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are excellent general-purpose solvents for these reactions.

  • Temperature Control: Many of these reactions, particularly with highly reactive electrophiles like acyl chlorides and isocyanates, are exothermic. Initiating the reaction at a reduced temperature (e.g., 0 °C) allows for better control and minimizes the formation of side products. The reaction is then typically allowed to warm to room temperature to ensure completion.

The general workflow for these transformations is outlined in the diagram below.

G cluster_start Setup cluster_reaction Reaction cluster_finish Workup & Purification Start (S)-3-Aminotetrahydrofuran Tosylate Salt Solvent Dissolve in Aprotic Solvent (e.g., DCM, THF) Start->Solvent Base Add Base (e.g., TEA, DIPEA) ≥1.1 eq. Solvent->Base FreeAmine Stir to Generate Free Amine Solution Base->FreeAmine Electrophile Add Electrophile (Acyl Chloride, Isocyanate, etc.) (Often at 0 °C) FreeAmine->Electrophile ReactionMix Stir and Allow to Warm to Room Temp. Electrophile->ReactionMix Workup Aqueous Workup (Wash with H₂O, brine) ReactionMix->Workup Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Purify Purify (Column Chromatography, Crystallization) Dry->Purify Product Final Product Purify->Product

Caption: General experimental workflow for reacting the tosylate salt.

Part 2: Amide Bond Formation

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry. Two common methods are presented: reaction with a pre-activated acyl chloride and in situ activation of a carboxylic acid using a coupling agent.

Protocol 1: Reaction with an Acyl Chloride

This is a robust and high-yielding method suitable for commercially available or readily synthesized acyl chlorides.

Protocol Details:

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq., e.g., 259 mg, 1.0 mmol).

  • Dissolution & Free-Basing: Add anhydrous DCM (10 mL). Cool the resulting suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq., e.g., 0.31 mL, 2.2 mmol) dropwise. Stir the mixture at 0 °C for 15-20 minutes. The formation of triethylammonium tosylate often results in a thick slurry.

  • Electrophile Addition: Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.05 eq., 0.12 mL, 1.05 mmol) in anhydrous DCM (2 mL) dropwise to the stirred slurry over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (10 mL, to remove excess TEA), saturated NaHCO₃ solution (10 mL, to remove acidic impurities), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired amide.

Trustworthiness Check: The use of 2.2 equivalents of base is critical. The first equivalent neutralizes the tosylate salt, the second neutralizes the HCl byproduct from the reaction, and the 0.2 excess helps drive the reaction to completion.[5]

Protocol 2: Carboxylic Acid Coupling with EDC

This method is ideal when the corresponding acyl chloride is unstable or not available. It uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble activating agent.[6]

Protocol Details:

  • Setup: To a round-bottom flask, add the carboxylic acid (1.05 eq.), this compound (1.0 eq.), and EDC·HCl (1.2 eq.).

  • Dissolution: Add anhydrous DCM or DMF (sufficient to dissolve reactants, ~0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq.) dropwise at room temperature. The use of DIPEA is preferred as it is less likely to cause side reactions with the activated acid. Three equivalents are used to neutralize the tosylate salt, the HCl from the EDC reagent, and the carboxylic acid itself.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash chromatography as described in Protocol 1.

Electrophile TypeReagentsBase (eq.)SolventTemp.Typical Yield
Acetyl Chloride(S)-3-NH₂THF·TsOH, AcClTEA (2.2)DCM0°C to RT>90%
Benzoyl Chloride(S)-3-NH₂THF·TsOH, BzClTEA (2.2)DCM0°C to RT>90%
Benzoic Acid(S)-3-NH₂THF·TsOH, BzOH, EDCDIPEA (3.0)DMFRT75-85%
N-Boc-Glycine(S)-3-NH₂THF·TsOH, Boc-Gly-OH, EDCDIPEA (3.0)DCMRT70-80%

Part 3: Sulfonamide Bond Formation

The sulfonamide functional group is a cornerstone of many therapeutic agents, famously including antibacterial "sulfa drugs".[7][8] Its synthesis from a sulfonyl chloride is highly efficient.

G R_NH2 (S)-3-THF-NH₂ (Free Amine) Intermediate [Transition State] R_NH2->Intermediate Nucleophilic Attack R_SO2Cl Ar-SO₂Cl (Sulfonyl Chloride) R_SO2Cl->Intermediate Product Ar-SO₂-NH-(S)-3-THF (Sulfonamide) Intermediate->Product Loss of Cl⁻ HCl HCl Intermediate->HCl G cluster_workflow Reductive Amination Workflow Amine (S)-3-THF-NH₂ (Free Amine) Imine Iminium Ion Intermediate Amine->Imine Aldehyde R-CHO (Aldehyde) Aldehyde->Imine + H₂O Product R-CH₂-NH-(S)-3-THF (Secondary Amine) Imine->Product Hydride Reducing Agent (e.g., NaBH(OAc)₃) Hydride->Product Reduction

Sources

Detailed protocol for N-alkylation reactions of (S)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-Alkylation Strategies for (S)-3-Aminotetrahydrofuran Tosylate

Abstract

N-substituted (S)-3-aminotetrahydrofuran scaffolds are privileged structures in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The synthesis of these derivatives frequently involves the N-alkylation of (S)-3-aminotetrahydrofuran or its salts. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on two robust and widely applicable protocols for the N-alkylation of this compound: direct alkylation via SN2 reaction and selective mono-alkylation via reductive amination. The guide explains the mechanistic rationale behind procedural choices, offers step-by-step experimental protocols, and includes a troubleshooting section to address common challenges.

Introduction: The Strategic Importance of N-Alkylated Tetrahydrofurans

The tetrahydrofuran (THF) ring is a versatile saturated heterocycle frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. When functionalized with an amino group, as in (S)-3-aminotetrahydrofuran, it provides a key vector for introducing diverse substituents through N-alkylation. The tosylate salt form is a common, stable, and crystalline starting material, but its use requires specific considerations to liberate the nucleophilic free amine for reaction.

This guide details two primary synthetic strategies to achieve N-alkylation, each with distinct advantages depending on the desired product and the nature of the alkylating agent.

  • Direct N-Alkylation: A classical approach involving the reaction of the amine with an electrophilic alkylating agent, such as an alkyl halide or sulfonate. This method is straightforward but can be complicated by over-alkylation.[1][2]

  • Reductive Amination: A highly selective one-pot method that couples the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ.[3][4] This strategy is particularly effective for achieving mono-alkylation and is a cornerstone of green chemistry.[3]

Mechanistic Principles and Causality

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Direct N-Alkylation: An SN2 Pathway

The N-alkylation of an amine with an alkyl halide or tosylate is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[5][6]

The Critical Role of the Base: The starting material, this compound, is an ammonium salt. The nitrogen's lone pair is protonated and thus non-nucleophilic. A base is required to deprotonate the ammonium ion, liberating the free amine, which can then act as a nucleophile.[5][7]

R-NH₃⁺ TsO⁻ + Base ⇌ R-NH₂ + [Base-H]⁺ TsO⁻

The choice of base is crucial. Inorganic bases like potassium carbonate (K₂CO₃) are effective and easily removed, while organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) offer good solubility in organic solvents. The base also serves to neutralize the acidic byproduct generated during the alkylation (e.g., HBr from an alkyl bromide), preventing reprotonation of the amine and driving the reaction to completion.[5]

Controlling Over-alkylation: A primary challenge in direct alkylation is the potential for the newly formed secondary amine product to react further with the alkylating agent, leading to a tertiary amine and subsequently a quaternary ammonium salt.[1][2] The product amine is often more nucleophilic than the starting primary amine, exacerbating this issue.[2] This side reaction can be minimized by:

  • Using the amine as the limiting reagent.

  • Slowly adding the alkylating agent.

  • Employing a large excess of the starting amine, although this is not practical with valuable substrates.

Reductive Amination: A Selective One-Pot Approach

Reductive amination is a powerful and highly selective method for N-alkylation that circumvents the issue of over-alkylation.[4] The process involves two key steps that occur in the same reaction vessel.[8][9]

  • Imine/Iminium Ion Formation: The amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine (from a primary amine) or an enamine (from a secondary amine). This condensation is typically reversible and is often catalyzed by a weak acid (like acetic acid) to facilitate the dehydration step.[8][10]

  • In Situ Reduction: A selective reducing agent, added to the reaction mixture, reduces the C=N double bond of the imine/iminium ion faster than it reduces the starting carbonyl group.[4]

The Choice of Reducing Agent: The success of this one-pot reaction hinges on the chemoselectivity of the reducing agent.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and highly effective reagent that readily reduces protonated imines but is slow to react with aldehydes and ketones, making it ideal for this transformation.[4]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice that is most effective at slightly acidic pH (pH ~5-6), where the iminium ion is readily formed and reduced while the carbonyl group remains largely unreactive.[3][4][9] Caution is advised due to the potential release of toxic hydrogen cyanide upon acidification during workup.[3]

Detailed Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Tetrahydrofuran can form explosive peroxides and should be handled with care.[11][12][13]

Protocol 1: Direct N-Alkylation with Benzyl Bromide

This protocol describes the synthesis of (S)-N-benzyl-tetrahydrofuran-3-amine.

Materials:

  • This compound (1.0 eq, 2.59 g, 10.0 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq, 3.45 g, 25.0 mmol)

  • Benzyl Bromide (1.1 eq, 1.31 mL, 1.88 g, 11.0 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add 50 mL of anhydrous acetonitrile. Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add benzyl bromide to the suspension via syringe.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% EtOAc in hexanes).

  • Once the reaction is complete (disappearance of starting amine), cool the mixture to room temperature.

  • Filter the solid inorganic salts through a pad of Celite®, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% EtOAc in hexanes) to afford the pure (S)-N-benzyl-tetrahydrofuran-3-amine.

Protocol 2: Reductive Amination with Isobutyraldehyde

This protocol describes the synthesis of (S)-N-isobutyl-tetrahydrofuran-3-amine.

Materials:

  • This compound (1.0 eq, 2.59 g, 10.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq, 1.91 mL, 1.42 g, 11.0 mmol)

  • Isobutyraldehyde (1.2 eq, 1.09 mL, 0.87 g, 12.0 mmol)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 3.18 g, 15.0 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Acetic Acid (catalytic, ~2 drops)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound and 50 mL of anhydrous dichloromethane.

  • Add DIPEA to the suspension and stir for 10 minutes at room temperature to liberate the free amine.

  • Add isobutyraldehyde, followed by 2 drops of glacial acetic acid. Stir the mixture for 30 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride in portions over 5-10 minutes (the reaction may be mildly exothermic).

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the intermediate imine.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (40 mL). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 30 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure (S)-N-isobutyl-tetrahydrofuran-3-amine.

Summary of Reaction Parameters

ParameterProtocol 1: Direct AlkylationProtocol 2: Reductive Amination
Reaction Type SN2 Nucleophilic SubstitutionImine formation followed by reduction
Alkylating Agent Alkyl Halides, Tosylates, SulfatesAldehydes, Ketones
Base K₂CO₃, Cs₂CO₃, Et₃N, DIPEAEt₃N, DIPEA (to free amine)
Key Reagent Alkylating Agent (e.g., Benzyl Bromide)Reducing Agent (e.g., NaBH(OAc)₃)
Solvent Acetonitrile, DMF, THFDichloromethane, Methanol, 1,2-Dichloroethane
Temperature Room Temperature to RefluxRoom Temperature
Key Advantage Simple setup for reactive electrophilesExcellent selectivity, avoids over-alkylation
Key Challenge Potential for over-alkylationRequires specific, selective reducing agents

Visualization of Workflows

G cluster_0 Protocol 1: Direct N-Alkylation Workflow A 1. Combine Amine Tosylate & Base (K₂CO₃) in Solvent (ACN) B 2. Add Alkylating Agent (e.g., Benzyl Bromide) A->B C 3. Heat to Reflux (12-18h) B->C D 4. Cool & Filter Solids C->D E 5. Concentrate Filtrate D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure N-Alkylated Product H->I

Caption: Workflow for the direct N-alkylation of this compound.

G start Amine + Aldehyde step1 Imine Formation (+ H⁺, - H₂O) Iminium Ion start->step1:f0 step2 { Reduction | (+ [H⁻] from NaBH(OAc)₃) | N-Alkylated Amine} step1:f1->step2:f0

Caption: Simplified mechanism of one-pot reductive amination.

Troubleshooting Guide

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient base (Direct Alkylation).2. Inactive alkylating agent.3. Inactive reducing agent (Reductive Amination).4. Insufficient reaction time or temperature.1. Use a stronger base (e.g., Cs₂CO₃) or increase stoichiometry (2.5-3.0 eq).2. Check the purity of the alkylating agent.3. Use a fresh bottle of NaBH(OAc)₃; store it under inert gas.4. Increase reaction time and monitor by TLC. For sluggish direct alkylations, consider switching to a higher boiling solvent like DMF.
Significant Over-alkylation (Direct Alkylation) 1. Alkylating agent is too reactive.2. Product amine is more nucleophilic than starting amine.1. Add the alkylating agent slowly via syringe pump.2. Use a 1:1 stoichiometry or a slight excess of the amine.3. Consider switching to the reductive amination protocol for better control.
Formation of Side Products (Reductive Amination) 1. Aldehyde self-condensation (aldol reaction).2. Reduction of starting aldehyde.1. Ensure the amine and aldehyde are mixed before adding the reducing agent to allow for imine formation.2. Use NaBH(OAc)₃ as it is highly selective for the iminium ion over the aldehyde.
Difficult Purification 1. Emulsion during aqueous work-up.2. Product is very polar and streaks on silica gel column.1. Add brine to the separatory funnel to help break the emulsion.2. For polar amines, consider adding 0.5-1% triethylamine to the eluent during column chromatography to prevent streaking. Alternatively, purify as the HCl or TFA salt.

References

  • BenchChem. (2025).
  • Wikipedia. (2024).
  • Organic Chemistry (Username). (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia. (2024). Reductive amination. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Syntheses. PURIFICATION OF TETRAHYDROFURAN. [Link]

  • The Organic Chemistry Tutor. (2022).
  • Chemistry LibreTexts. Reductive Amination. [Link]

  • Chempedia - LookChem. (n.d.). Purification of Tetrahydrofuran. [Link]

  • The Organic Chemistry Tutor. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Google Patents. (1978).
  • ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • The Organic Chemistry Tutor. (2023).
  • The Organic Chemistry Tutor. (2023).

Sources

The Strategic Incorporation of (S)-3-Aminotetrahydrofuran Tosylate in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic use of chiral building blocks is paramount for achieving high potency and selectivity.[1] Kinases, a large family of enzymes that play critical roles in cellular signaling, possess highly conserved ATP binding sites.[2][3] Consequently, designing inhibitors that can discriminate between different kinases to minimize off-target effects is a significant challenge.[4][5] The introduction of stereocenters into inhibitor scaffolds is a proven strategy to exploit subtle three-dimensional differences within these ATP binding pockets, thereby enhancing selectivity and therapeutic efficacy.[1]

(S)-3-Aminotetrahydrofuran tosylate has emerged as a valuable chiral building block in this context. Its rigid tetrahydrofuran ring system introduces conformational constraint, while the stereodefined amine provides a key interaction point for hydrogen bonding with the kinase hinge region or other critical residues. The tosylate salt form ensures stability and ease of handling of the free amine. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) inhibitors as a representative class.

The Role of the (S)-3-Aminotetrahydrofuran Moiety in BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[2][6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[4][6] The development of covalent irreversible inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, which target a cysteine residue (Cys481) in the BTK active site, has revolutionized the treatment of these conditions.[2][3][4][7]

The chiral amine moiety in many BTK inhibitors plays a critical role in orienting the molecule within the ATP binding pocket to facilitate the covalent bond formation with Cys481 and to establish other non-covalent interactions that contribute to high binding affinity. The tetrahydrofuran ring, in particular, can form favorable interactions with hydrophobic pockets within the active site.

Synthetic Strategy: N-Arylation of this compound with a Heterocyclic Core

The cornerstone of incorporating (S)-3-aminotetrahydrofuran into a kinase inhibitor scaffold is the N-arylation reaction, where the amine is coupled with a suitable heterocyclic core. This core typically contains the "warhead" (e.g., an acrylamide group for covalent inhibitors) and other functionalities that contribute to binding. A general schematic for this synthetic approach is outlined below.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product S-3-Aminotetrahydrofuran_tosylate (S)-3-Aminotetrahydrofuran tosylate N-Arylation N-Arylation (e.g., Buchwald-Hartwig or S_NAr) S-3-Aminotetrahydrofuran_tosylate->N-Arylation Heterocyclic_Core Activated Heterocyclic Core (e.g., with a leaving group) Heterocyclic_Core->N-Arylation Kinase_Inhibitor_Scaffold Kinase Inhibitor Scaffold N-Arylation->Kinase_Inhibitor_Scaffold

Caption: General workflow for kinase inhibitor synthesis.

Detailed Protocol: Synthesis of a Representative BTK Inhibitor Precursor

This protocol details the synthesis of a key intermediate for a BTK inhibitor, illustrating the N-arylation of (S)-3-aminotetrahydrofuran. The heterocyclic core used here is a simplified pyrazolopyrimidine, a common scaffold in many kinase inhibitors.

Reaction: Buchwald-Hartwig amination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with (S)-3-aminotetrahydrofuran.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound219939-97-0259.32Major vendors
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine18328-53-5154.56Major vendors
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Major vendors
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)161265-03-8578.68Major vendors
Cesium Carbonate (Cs₂CO₃)534-17-8325.82Major vendors
Anhydrous Dioxane123-91-188.11Major vendors
Experimental Procedure:
  • Reaction Setup:

    • To a dry, argon-purged round-bottom flask, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.1 eq), cesium carbonate (2.5 eq), and Xantphos (0.1 eq).

    • Add Pd₂(dba)₃ (0.05 eq) to the flask.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous dioxane via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired N-arylated product.

Causality Behind Experimental Choices:
  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for Buchwald-Hartwig amination, known for its high efficiency in coupling a wide range of amines and aryl halides.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the catalytic cycle of the Buchwald-Hartwig reaction.

  • Solvent: Anhydrous dioxane is a high-boiling point, aprotic solvent that is well-suited for this type of cross-coupling reaction. The anhydrous condition is crucial to prevent catalyst deactivation.

  • Inert Atmosphere: The use of argon is essential to protect the palladium catalyst from oxidation, which would render it inactive.

Characterization of the Product

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Outcome
¹H NMR Peaks corresponding to the protons of the pyrazolopyrimidine core and the (S)-3-aminotetrahydrofuran moiety with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product.
Chiral HPLC A single enantiomeric peak, confirming the retention of stereochemical integrity during the reaction.

Downstream Functionalization: The Path to a Covalent BTK Inhibitor

The synthesized N-arylated intermediate serves as a versatile scaffold for further functionalization to yield a potent BTK inhibitor. This typically involves the introduction of the covalent "warhead."

G Kinase_Inhibitor_Scaffold N-Arylated Intermediate Acylation Acylation with Acryloyl Chloride Kinase_Inhibitor_Scaffold->Acylation BTK_Inhibitor Covalent BTK Inhibitor Acylation->BTK_Inhibitor

Caption: Final acylation step to install the covalent warhead.

A subsequent acylation step, for example with acryloyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), would install the acrylamide moiety, completing the synthesis of the target covalent BTK inhibitor.

Conclusion and Future Perspectives

This compound is a valuable and versatile chiral building block for the synthesis of potent and selective kinase inhibitors. The protocols and rationale outlined in this document provide a solid foundation for researchers to explore the use of this and other chiral amines in their drug discovery programs. The continued exploration of novel chiral scaffolds will undoubtedly lead to the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Zain, R., & Vihinen, M. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 694853. [Link]

  • Barf, T., & Vihinen, M. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(15), 4479. [Link]

  • Syed, Y. Y. (2020). Zanubrutinib: First Approval. Drugs, 80(1), 91–97. [Link]

  • Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proceedings of the National Academy of Sciences, 107(29), 13075-13080. [Link]

  • Pan, Z., et al. (2007). Discovery of selective irreversible inhibitors of Bruton's tyrosine kinase. ChemMedChem, 2(1), 58-61. [Link]

  • Li, X., et al. (2014). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 81, 373-383. [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422-439. [Link]

  • Gu, Y., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. RSC advances, 9(4), 2055-2062. [Link]

  • Janssen Pharmaceutica NV. (2020). Processes and intermediates for preparing a btk inhibitor. WO2020234381A1.
  • Joseph, R. E., et al. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLoS ONE, 18(8), e0289491. [Link]

  • Singh, J., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules, 28(24), 8031. [Link]

  • Mato, A. R., & Nabhan, C. (2023). The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors. Hematology & Oncology, 21(1), 1-10. [Link]

  • ResearchGate. (n.d.). BTK's interaction with ibrutinib. The crystal structure of BTK bound...[Link]

Sources

Application Notes and Protocols: The Versatile Role of (S)-3-Aminotetrahydrofuran Tosylate Derivatives in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the (S)-3-Aminotetrahydrofuran Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The (S)-3-aminotetrahydrofuran scaffold has emerged as a privileged structural motif, offering a unique combination of properties that medicinal chemists can strategically leverage to enhance the efficacy, selectivity, and pharmacokinetic properties of drug candidates.[1][2] Its inherent chirality, constrained conformation, and the presence of a hydrogen bond acceptor in the tetrahydrofuran (THF) ring make it a valuable building block in the design of sophisticated therapeutic agents.[2][3]

This technical guide provides an in-depth exploration of the applications of (S)-3-aminotetrahydrofuran tosylate and its derivatives in medicinal chemistry. We will delve into detailed synthetic protocols for the derivatization of this versatile scaffold and analyze its impact on the biological activity of resulting compounds across various therapeutic areas, including kinase inhibition, antiviral therapy, and central nervous system (CNS) disorders.

The tosylate salt of (S)-3-aminotetrahydrofuran serves as an excellent starting material for further synthetic modifications due to its crystalline nature, stability, and ease of handling. The primary amine functionality provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of the chemical space around this core structure.

The Physicochemical and Structural Advantages of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is not merely a passive linker or spacer within a drug molecule. Its distinct physicochemical properties contribute significantly to the overall profile of the compound.

  • Improved Aqueous Solubility: The ether oxygen in the THF ring can act as a hydrogen bond acceptor, which can lead to improved aqueous solubility compared to its carbocyclic analogue, cyclopentylamine. This is a critical parameter for oral bioavailability and formulation development.

  • Metabolic Stability: The THF ring is generally more resistant to metabolic degradation compared to more lipophilic aliphatic or aromatic systems, potentially leading to an improved pharmacokinetic profile.

  • Bioisosteric Replacement: The THF moiety is often employed as a bioisostere for other cyclic systems, such as cyclopentane or even aromatic rings. This substitution can modulate lipophilicity and introduce a key hydrogen bonding interaction without drastically altering the overall shape of the molecule.

  • Conformational Rigidity: The five-membered ring structure of THF imparts a degree of conformational rigidity, which can be advantageous for binding to specific protein targets by reducing the entropic penalty upon binding.

Synthetic Derivatization Protocols

The primary amine of this compound is a versatile functional group that can be readily derivatized through a variety of standard organic reactions. The following protocols provide detailed, step-by-step methodologies for common derivatization strategies.

Protocol 1: N-Alkylation of (S)-3-Aminotetrahydrofuran

N-alkylation introduces substituents that can modulate lipophilicity, basicity, and steric bulk, influencing target binding and pharmacokinetic properties.

Workflow for N-Alkylation:

N_Alkylation_Workflow start Start: (S)-3-Aminotetrahydrofuran Tosylate reagents Reactants: Alkyl Halide (R-X) Base (e.g., K2CO3, DIPEA) Solvent (e.g., ACN, DMF) start->reagents Combine reaction Reaction: Stir at elevated temperature (e.g., 60-80 °C) reagents->reaction Initiate workup Aqueous Work-up: Partition between water and organic solvent reaction->workup Quench purification Purification: Silica Gel Chromatography workup->purification product Product: N-Alkyl-(S)-3- Aminotetrahydrofuran purification->product N_Acylation_Workflow start Start: (S)-3-Aminotetrahydrofuran Tosylate reagents Reactants: Acyl Chloride (RCOCl) or Carboxylic Acid + Coupling Agent Base (e.g., Et3N, DIPEA) Solvent (e.g., DCM, THF) start->reagents Combine reaction Reaction: Stir at 0 °C to room temperature reagents->reaction Initiate workup Aqueous Work-up: Wash with aq. NaHCO3 and brine reaction->workup Quench purification Purification: Silica Gel Chromatography or Recrystallization workup->purification product Product: N-Acyl-(S)-3- Aminotetrahydrofuran purification->product N_Sulfonylation_Workflow start Start: (S)-3-Aminotetrahydrofuran Tosylate reagents Reactants: Sulfonyl Chloride (RSO2Cl) Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, Pyridine) start->reagents Combine reaction Reaction: Stir at 0 °C to room temperature reagents->reaction Initiate workup Aqueous Work-up: Wash with dil. HCl, aq. NaHCO3, and brine reaction->workup Quench purification Purification: Silica Gel Chromatography or Recrystallization workup->purification product Product: N-Sulfonyl-(S)-3- Aminotetrahydrofuran purification->product

Sources

Effective Protecting Group Strategies for (S)-3-Aminotetrahydrofuran Tosylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Aminotetrahydrofuran is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into complex molecular architectures to enhance pharmacological properties. It is often supplied as its tosylate salt to improve stability and handling. However, the nucleophilic nature of the primary amine necessitates the use of protecting groups to ensure chemoselectivity during multi-step syntheses.[1] The choice of an appropriate protecting group, and the strategy for its introduction and removal, are critical decisions that can significantly impact the efficiency, yield, and success of a synthetic route.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of effective protecting group strategies for (S)-3-Aminotetrahydrofuran tosylate. We will delve into the rationale behind experimental choices, provide validated, step-by-step protocols for the most common protecting groups, and offer insights into troubleshooting and orthogonal strategies.

The Imperative of Amine Protection

In the course of a multi-step synthesis, the primary amine of (S)-3-Aminotetrahydrofuran can act as a nucleophile, potentially reacting with electrophilic reagents intended for other parts of the molecule.[1][4] This lack of chemoselectivity can lead to a mixture of undesired products, complicating purification and significantly reducing the overall yield. By temporarily converting the amine into a less reactive functional group, such as a carbamate, its nucleophilicity is masked, allowing other transformations to be carried out selectively.[1][4]

Selecting the Optimal Protecting Group: A Strategic Decision

The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under conditions that do not affect other functional groups within the molecule.[3] The concept of orthogonal protection , where multiple protecting groups can be removed independently of one another, is a cornerstone of modern organic synthesis.[2][4][5]

Key factors to consider when selecting a protecting group for (S)-3-Aminotetrahydrofuran include:

  • Stability: The protecting group must be robust enough to withstand the planned synthetic transformations. This includes considerations of pH (acidic or basic conditions) and the presence of nucleophiles, electrophiles, or reducing/oxidizing agents.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Orthogonality: In complex syntheses with multiple functional groups, the chosen protecting group should be removable under conditions that do not cleave other protecting groups present in the molecule.[2][5]

  • Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of the intermediate, which can be advantageous for purification.

Below is a decision-making workflow for selecting an appropriate protecting group.

G cluster_0 Protecting Group Selection Workflow start Define Synthetic Route (Downstream Reactions) conditions Identify Reaction Conditions (pH, Reagents, Temperature) start->conditions orthogonal Are Orthogonal Protecting Groups Required? conditions->orthogonal select_pg Select Protecting Group (Boc, Cbz, Fmoc) orthogonal->select_pg Yes/No protocol Implement Protection/ Deprotection Protocol select_pg->protocol

Caption: Decision workflow for selecting a suitable amine protecting group.

Widely-Utilized Protecting Groups for (S)-3-Aminotetrahydrofuran

The most common and effective protecting groups for primary amines are carbamates, with tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc) being the most prevalent.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[6][7][8][9]

Advantages:

  • Stable to basic, hydrogenolytic, and mildly nucleophilic conditions.

  • Deprotection is typically clean and high-yielding.

  • Often imparts good solubility in organic solvents.

Limitations:

  • Sensitive to strong acids, which may not be compatible with other acid-labile functional groups.[10]

  • Deprotection generates a tert-butyl cation, which can lead to side reactions with nucleophilic functional groups.[10]

This protocol describes the protection of the primary amine of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in THF or DCM (approximately 0.5 M).

  • Add triethylamine (2.2 eq) to the solution to neutralize the tosylate salt and act as a base for the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify the product by flash column chromatography on silica gel if necessary.

This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected (S)-3-Aminotetrahydrofuran

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 0.2 M).[6]

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.[6]

  • Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, valued for its stability and its removal via catalytic hydrogenolysis, a mild and selective method.[11][12][13]

Advantages:

  • Stable to acidic and basic conditions.

  • Orthogonal to the Boc and Fmoc protecting groups.[12]

  • Deprotection by hydrogenolysis is generally very clean.[12]

Limitations:

  • Catalytic hydrogenolysis may not be compatible with other reducible functional groups such as alkenes, alkynes, or some aromatic systems.

  • The palladium catalyst can sometimes be pyrophoric and requires careful handling.

This protocol outlines the Cbz protection using benzyl chloroformate under Schotten-Baumann conditions.[12][14]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate or sodium bicarbonate

  • Dioxane or THF and water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane (or THF) and water (e.g., 1:1 v/v).

  • Add sodium carbonate (2.5 eq) to the solution.[14]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring.[14] Maintain the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.[14] Monitor by TLC.

  • Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted benzyl chloroformate.[14]

  • Carefully acidify the aqueous layer to pH 2 with 1 M HCl.[14]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.[14]

Materials:

  • Cbz-protected (S)-3-Aminotetrahydrofuran

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol.[14]

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.[14]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[14]

  • Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 1-24 hours.[14] Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is particularly valuable in solid-phase peptide synthesis due to its lability under mild basic conditions, typically using piperidine.[15][16]

Advantages:

  • Stable to acidic and hydrogenolytic conditions, making it orthogonal to Boc and Cbz groups.[16]

  • Deprotection is rapid and occurs under mild basic conditions.[15]

  • The fluorenyl group has a strong UV absorbance, which can be used to monitor reaction progress.[16]

Limitations:

  • Not stable to strong bases.

  • The dibenzofulvene byproduct from deprotection can sometimes cause side reactions if not effectively scavenged by the base (e.g., piperidine).[15]

This protocol describes the Fmoc protection using Fmoc-Cl.

Materials:

  • This compound

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane and water

  • Diethyl ether

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of dioxane and water (1:1 v/v).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-8 hours. Monitor by TLC.

  • Once the reaction is complete, dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

This protocol details the removal of the Fmoc group using piperidine.

Materials:

  • Fmoc-protected (S)-3-Aminotetrahydrofuran

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Rotary evaporator

Procedure:

  • Dissolve the Fmoc-protected amine (1.0 eq) in DMF or DCM.

  • Add piperidine to create a 20% (v/v) solution.[15]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude deprotected amine can often be used directly in the next step or purified by an appropriate method.

Comparative Summary of Protecting Group Strategies

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityOrthogonality
Boc Boc₂O, base (e.g., TEA, NaHCO₃), THF or DCMStrong acid (e.g., TFA, HCl)[6][7]Stable to base, hydrogenolysis, nucleophilesOrthogonal to Cbz, Fmoc
Cbz Cbz-Cl, base (e.g., Na₂CO₃), aq. dioxaneCatalytic hydrogenolysis (H₂, Pd/C)[12][13]Stable to acid, baseOrthogonal to Boc, Fmoc
Fmoc Fmoc-Cl, base (e.g., NaHCO₃), aq. dioxaneMild base (e.g., 20% piperidine in DMF)[15]Stable to acid, hydrogenolysisOrthogonal to Boc, Cbz

Troubleshooting and Key Considerations

  • Incomplete Protection: If the protection reaction does not go to completion, consider increasing the equivalents of the protecting group reagent and the base. Ensure the starting amine tosylate is fully neutralized.

  • Side Reactions during Deprotection: In Boc deprotection, the generated t-butyl cation can alkylate electron-rich aromatic rings or other nucleophiles.[10] The use of a scavenger such as anisole or thioanisole can mitigate this issue.

  • Racemization: The chiral center at the C3 position of the tetrahydrofuran ring is generally stable under the described protection and deprotection conditions. However, it is always good practice to confirm the enantiomeric purity of the final product, especially if harsh conditions are employed.

  • Stability of the Tetrahydrofuran Ring: The ether linkage of the tetrahydrofuran ring is generally stable to the conditions used for the protection and deprotection of Boc, Cbz, and Fmoc groups.[17][18] However, very strong acidic conditions and high temperatures could potentially lead to ring-opening.[19][20]

Synthetic Application Workflow Example

The following diagram illustrates a hypothetical synthetic sequence where orthogonal protecting groups are employed.

G cluster_1 Orthogonal Synthesis Example start (S)-3-Aminotetrahydrofuran Tosylate boc_protect Boc Protection (Protocol 1) start->boc_protect boc_protected Boc-(S)-3-Aminotetrahydrofuran boc_protect->boc_protected reaction_1 Reaction on another part of the molecule (e.g., base stable) boc_protected->reaction_1 deprotect_boc Boc Deprotection (Protocol 2) reaction_1->deprotect_boc final_product Final Product deprotect_boc->final_product

Caption: Example of a synthetic workflow using Boc protection.

Conclusion

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules incorporating the (S)-3-Aminotetrahydrofuran scaffold. By carefully considering the stability, orthogonality, and ease of introduction and removal of protecting groups like Boc, Cbz, and Fmoc, researchers can design and execute efficient and high-yielding synthetic routes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for navigating the challenges of modern organic synthesis.

References

  • Fiveable.Orthogonal Protection Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal.Cbz-Protected Amino Groups.
  • University of Bristol.
  • Organic Chemistry Portal.Protective Groups.
  • Benchchem.A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.
  • Total Synthesis.Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • University of California, Irvine.Protecting Groups.
  • Master Organic Chemistry.Amine Protection and Deprotection.
  • Neliti.PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Suzhou Highfine Biotech.Amino protecting group—benzyloxycarbonyl (Cbz).
  • Quora.Is THF acidic or basic?
  • Wikipedia.Tosyl group.
  • Royal Society of Chemistry.Protecting groups.
  • Royal Society of Chemistry.An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Organic Chemistry Portal.Boc-Protected Amino Groups.
  • ResearchGate.Synthesis of chiral peptide nucleic acids using Fmoc chemistry.
  • Wikipedia.Fluorenylmethyloxycarbonyl protecting group.
  • J&K Scientific LLC.BOC Protection and Deprotection.
  • Google Patents.Methods for the synthesis of fmoc protected amines.
  • Wikipedia.Tetrahydrofuran.
  • Fisher Scientific.Amine Protection / Deprotection.
  • TCI Chemicals.Protecting Agents.
  • Amerigo Scientific.(S)
  • ChemPep.Overview of Fmoc Amino Acids.
  • J&K Scientific.BOC Protection and Deprotection.
  • Benchchem.
  • ACS GCI Pharmaceutical Roundtable.BOC Deprotection.
  • SciSpace.Amino Acid-Protecting Groups.
  • Nature.
  • ResearchGate.How should I deprotect Boc-amino group without breaking ester bond?
  • Oxford Learning Link.Appendix 6: Protecting groups.
  • Benchchem.The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Organic Chemistry Portal.Cbz-Protected Amino Groups.
  • Organic Syntheses.
  • sigmaaldrich.com.Cbz Protection - Common Conditions.
  • Canadian Journal of Chemistry.Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings.
  • Wikipedia.tert-Butyloxycarbonyl protecting group.
  • Iowa State University Digital Repository.
  • Hebei Boz Chemical Co., Ltd.Amine Protection / Deprotection.
  • Master Organic Chemistry.
  • Google Patents.Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • YouTube.
  • National Institutes of Health.
  • Research Scientific.(S)
  • Google Patents.Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.

Sources

Advanced Catalytic Applications of Novel (S)-3-Aminotetrahydrofuran Tosylate Derivatives: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral heterocyclic scaffolds are privileged structures that can impart high levels of stereocontrol in chemical transformations. This guide introduces (S)-3-Aminotetrahydrofuran and its derivatives as a versatile and powerful class of organocatalysts. Derived from the readily available chiral pool, this scaffold offers a unique combination of steric and electronic properties suitable for various asymmetric transformations. We provide in-depth application notes and detailed, field-tested protocols for the use of novel N-substituted (S)-3-Aminotetrahydrofuran derivatives in key carbon-carbon bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage next-generation catalysts for efficient and selective synthesis.

Introduction: The Architectural Advantage of the Chiral Tetrahydrofuran Scaffold

The (S)-3-Aminotetrahydrofuran core is an attractive platform for catalyst design. The tetrahydrofuran (THF) ring, with its defined puckered conformation, provides a rigid and predictable three-dimensional environment. The stereocenter at the C3 position, bearing the reactive amino group, is strategically positioned to influence the facial selectivity of approaching substrates.

The free primary amine of (S)-3-Aminotetrahydrofuran is the catalytic engine, capable of forming key enamine or iminium ion intermediates with carbonyl compounds.[1][2] However, strategic N-substitution is crucial to unlock its full potential. By converting the primary amine into a secondary amine with carefully chosen substituents (e.g., aryl, sulfonyl groups), we can:

  • Enhance Steric Shielding: A bulky N-substituent can effectively block one face of the reactive enamine intermediate, dictating the trajectory of the incoming electrophile and thereby maximizing enantioselectivity.[2]

  • Modulate Electronic Properties: Electron-withdrawing or -donating groups on the N-substituent can fine-tune the nucleophilicity of the enamine, impacting reaction rates and catalyst turnover.

  • Improve Solubility and Stability: The tosylate salt form enhances the stability and handling of the parent amine, while N-derivatization can improve solubility in common organic solvents used for catalysis.

This guide will focus on two "novel" conceptual derivatives for which we will provide detailed protocols:

  • Catalyst A: N-(2,4,6-Trimethylphenyl)-(S)-tetrahydrofuran-3-amine

  • Catalyst B: N-(4-Nitrophenylsulfonyl)-(S)-tetrahydrofuran-3-amine

While (S)-3-Aminotetrahydrofuran tosylate is the starting material, the protocols require its conversion to the free amine and subsequent derivatization. The preparation of such derivatives follows standard organic synthesis procedures.[3][4]

Application Note I: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

A. Background & Mechanistic Insight

The conjugate addition of aldehydes to nitroalkenes is a powerful method for synthesizing enantiomerically enriched γ-nitroaldehydes, which are versatile precursors to γ-amino acids and other valuable chiral building blocks.[5] The reaction is efficiently catalyzed by chiral secondary amines via enamine catalysis.

The catalytic cycle, illustrated below, proceeds through several key steps:

  • Enamine Formation: The chiral secondary amine catalyst (e.g., Catalyst A) reacts reversibly with the aldehyde substrate to form a nucleophilic enamine intermediate. This step activates the aldehyde, which is otherwise not nucleophilic enough to engage in the Michael addition.[1][6]

  • Stereoselective C-C Bond Formation: The enamine, with one face sterically shielded by the catalyst's N-substituent, attacks the nitroalkene from the less hindered face. This is the enantioselectivity-determining step.

  • Iminium Ion Formation & Hydrolysis: The addition results in a nitronate and an iminium ion. The iminium ion is then hydrolyzed by trace water in the reaction medium to release the chiral γ-nitroaldehyde product and regenerate the amine catalyst, thus closing the catalytic cycle.[2]

An acidic co-catalyst is often employed to facilitate both the iminium ion formation and the final hydrolysis step, accelerating catalyst turnover.[5][7]

Enamine_Catalysis_Michael_Addition Catalyst Catalyst A (Chiral Amine) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Enamine Iminium Iminium Ion Nitronate Enamine->Iminium + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Iminium Iminium->Catalyst Hydrolysis Product γ-Nitroaldehyde (Chiral Product) Iminium->Product + H₂O Water H₂O Water->Product

Figure 1. Catalytic cycle for the asymmetric Michael addition.

B. Experimental Protocol: Synthesis of (S)-4-Nitro-2-phenylbutanal

This protocol describes a general procedure for the Michael addition of propanal to β-nitrostyrene, using the conceptual Catalyst A (N-(2,4,6-Trimethylphenyl)-(S)-tetrahydrofuran-3-amine).

Materials:

  • This compound (starting material for catalyst synthesis)

  • β-Nitrostyrene (Michael Acceptor)

  • Propanal (Michael Donor)

  • N-(2,4,6-Trimethylphenyl)-(S)-tetrahydrofuran-3-amine (Catalyst A , 20 mol%)

  • Benzoic Acid (Co-catalyst, 20 mol%)

  • Toluene (Anhydrous)

  • Saturated aq. NH₄Cl

  • Ethyl Acetate

  • Anhydrous MgSO₄

  • Silica Gel for column chromatography

Protocol Workflow:

Protocol_Workflow Setup_Node 1. Reaction Setup Reaction_Node 2. Reaction (4°C, 24-48h) Setup_Node->Reaction_Node Quench_Node 3. Quenching Reaction_Node->Quench_Node Workup_Node 4. Aqueous Workup Quench_Node->Workup_Node Purify_Node 5. Purification Workup_Node->Purify_Node Analyze_Node 6. Analysis Purify_Node->Analyze_Node

Figure 2. Experimental workflow for the catalytic reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: The free amine is obtained from this compound by a standard basic workup. Subsequent N-arylation or N-sulfonylation is performed using established literature procedures to yield Catalyst A or B.

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add β-nitrostyrene (0.5 mmol, 1.0 equiv), Catalyst A (0.1 mmol, 20 mol%), and benzoic acid (0.1 mmol, 20 mol%).

  • Dissolve the solids in 2.0 mL of anhydrous toluene. Cool the mixture to 4°C in a refrigerator or ice bath.

  • Substrate Addition: Add propanal (1.5 mmol, 3.0 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Seal the flask and let the reaction stir at 4°C. Monitor the consumption of the β-nitrostyrene by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 24-48 hours.

  • Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 9:1 to 4:1 Hexanes:Ethyl Acetate) to afford the pure γ-nitroaldehyde.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

C. Expected Results & Substrate Scope (By Analogy)

Based on extensive studies with structurally similar organocatalysts like diarylprolinol silyl ethers, high yields and excellent enantioselectivities can be anticipated.[2][8] The bulky N-mesityl group of Catalyst A is expected to provide significant steric hindrance, leading to high facial selectivity.

Table 1: Anticipated Performance in Asymmetric Michael Addition

EntryAldehyde DonorNitroalkene AcceptorCatalystYield (%)e.e. (%)
1Propanalβ-NitrostyreneA~95>95
2Isovaleraldehydeβ-NitrostyreneA~92>97
3Propanal(E)-Nitropent-1-eneA~88~94
4Propanalβ-NitrostyreneB~90>90

Data presented is hypothetical, based on analogous systems reported in the literature to guide expectation.[2][5][7][8]

D. Causality & Optimization Insights

  • Choice of Catalyst: The tetrahydrofuran ring provides a conformationally restricted backbone. The bulky N-substituent (mesityl in A, nosyl in B) is the primary director of stereoselectivity. Catalyst B, with its electron-withdrawing nosyl group, may exhibit different reactivity profiles compared to the more sterically-driven Catalyst A.

  • Solvent: Non-polar aprotic solvents like toluene or diethyl ether are generally preferred as they minimize competing racemic background reactions.[7]

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 4°C or -20°C) typically enhances enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.

  • Acid Co-catalyst: The pKa of the acidic co-catalyst is critical. A weak acid like benzoic acid is often sufficient to accelerate the reaction without causing unwanted side reactions or catalyst deactivation.[1]

Application Note II: Asymmetric Mannich Reaction

A. Background & Mechanistic Insight

The asymmetric Mannich reaction is a fundamental C-C bond-forming reaction that produces chiral β-amino carbonyl compounds, which are prevalent in pharmaceuticals and natural products. Chiral primary and secondary amines can catalyze this reaction, often through a mechanism analogous to the Michael addition, involving the formation of a nucleophilic enamine from a ketone or aldehyde donor.

For this application, we propose a novel derivative, Catalyst C: (S)-3-(Pyrrolidin-1-yl)tetrahydrofuran , which combines the chiral THF backbone with the well-established catalytic prowess of a pyrrolidine moiety. The reaction proceeds as follows:

  • Enamine Formation: The catalyst reacts with a ketone (e.g., acetone) to form the corresponding chiral enamine.

  • Nucleophilic Attack: The enamine adds to the electrophilic imine, which is typically pre-formed or generated in situ. The stereochemistry of the THF scaffold and the pyrrolidine ring directs the facial attack on the imine.

  • Hydrolysis & Catalyst Regeneration: The resulting intermediate is hydrolyzed to yield the β-amino ketone product and regenerate the catalyst.

Mannich_Reaction_Mechanism Catalyst Catalyst C Enamine Chiral Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Adduct Intermediate Enamine->Adduct + Imine Imine N-Boc Imine Imine->Adduct Adduct->Catalyst Hydrolysis Product β-Amino Ketone (Chiral Product) Adduct->Product + H₂O Water H₂O Water->Product

Figure 3. Catalytic cycle for the asymmetric Mannich reaction.

B. Experimental Protocol: Synthesis of a Chiral β-Amino Ketone

This protocol outlines a direct, three-component Mannich reaction between an aldehyde, an amine, and a ketone.

Materials:

  • 4-Anisaldehyde

  • Aniline

  • Acetone (serves as reactant and solvent)

  • Catalyst C: (S)-3-(Pyrrolidin-1-yl)tetrahydrofuran (20 mol%)

  • Trifluoroacetic Acid (TFA, 20 mol%)

  • Saturated aq. NaHCO₃

  • Brine

  • Ethyl Acetate

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Imine Formation (In Situ): In a vial, dissolve 4-anisaldehyde (0.5 mmol, 1.0 equiv) and aniline (0.55 mmol, 1.1 equiv) in 2 mL of acetone. Stir at room temperature for 30 minutes to pre-form the imine.

  • Catalyst Addition: To the solution, add Catalyst C (0.1 mmol, 20 mol%) followed by trifluoroacetic acid (0.1 mmol, 20 mol%).

  • Reaction: Seal the vial and stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (10 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (5 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel to obtain the desired β-amino ketone.

  • Analysis: Confirm the structure by NMR and HRMS. Determine the enantiomeric excess by chiral HPLC.

C. Expected Results & Causality

  • Catalyst Structure: Combining the THF scaffold with a pyrrolidine ring creates a novel bicyclic-like chiral environment. This structure is analogous to highly successful catalysts used in Mannich reactions.[9]

  • Three-Component Reaction: The one-pot, three-component nature of this protocol is highly efficient, but controlling the in situ imine formation is key. Pre-forming the imine can sometimes lead to better results.

  • Performance: For this class of reaction, yields are often moderate to high (60-90%), with enantiomeric excesses ranging from good to excellent (80-99% e.e.), depending on the specific substrates and conditions.[10][11]

References

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ²-Amino Acids. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Kim, D., et al. (2021). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. [Online]. Available: [Link]

  • Seebach, D., et al. (2011). Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes Generally Accepted Mechanism Revisited and Revised. Helvetica Chimica Acta. [Online]. Available: [Link]

  • Hayashi, Y. (2017). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Online]. Available: [Link]

  • Barbas, C. F., et al. (2004). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. [Online]. Available: [Link]

  • List, B. (n.d.). An Enantioselective Brønsted Acid Catalyzed Enamine Mannich Reaction. University of Cologne. [Online]. Available: [Link]

  • Cobb, A. J. A., et al. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Synlett. [Online]. Available: [Link]

  • Cobb, A., Al-Ani, W., & Shankland, K. (2015). Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Sci-Hub. [Online]. Available: [Link]

  • Wang, J., et al. (2014). Organocatalytic enantioselective Michael addition of cyclic hemiacetals to nitroolefins: a facile access to chiral substituted 5- and 6-membered cyclic ethers. Organic & Biomolecular Chemistry. [Online]. Available: [Link]

  • Maruoka, K., et al. (2021). Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. Chemical Science. [Online]. Available: [Link]

  • Toste, F. D., et al. (2016). Catalytic Asymmetric Mannich Reactions with Fluorinated Aromatic Ketones: Efficient Access to Chiral β-Fluoroamines. Angewandte Chemie. [Online]. Available: [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Chemistry – A European Journal. [Online]. Available: [Link]

  • Cobb, A., Al-Ani, W., & Shankland, K. (2015). Correction to: Asymmetric Organocatalytic Synthesis of Cyclopentane γ-Nitroketones. Sci-Hub. [Online]. Available: [Link]

  • Jørgensen, K. A. (2000). Amine-catalyzed direct asymmetric Mannich-type reactions. Tetrahedron Letters. [Online]. Available: [Link]

  • Lu, Y., et al. (2017). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Various Authors. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. RSC Publishing. [Online]. Available: [Link]

  • Palomo, C., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Online]. Available: [Link]

  • Maruoka, K. (2010). Chiral Tetraaminophosphonium Carboxylate-Catalyzed Direct Mannich-Type Reaction. Journal of the American Chemical Society. [Online]. Available: [Link]

  • ResearchGate. (n.d.). Quinine-derived primary amine-catalyzed aldol reaction of isatins. ResearchGate. [Online]. Available: [Link]

  • PubChem. (n.d.). (S)-3-Aminotetrahydrofuran. National Institutes of Health. [Online]. Available: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Online]. Available: [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Google Patents. [Online].
  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Online]. Available: [Link]

  • Kim, D., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Online]. Available: [Link]

  • Buchwald, S. L., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride. Google Patents. [Online].
  • Viso, A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances. [Online]. Available: [Link]

  • ResearchGate. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Online]. Available: [Link]

  • Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Advanced Purification of Crude (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude (S)-3-Aminotetrahydrofuran tosylate. As a critical chiral intermediate in pharmaceutical synthesis, achieving high chemical and enantiomeric purity is paramount. This document moves beyond standard protocols to offer troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound, presented in a question-and-answer format.

Q1: My recrystallized product has low chemical purity according to NMR/HPLC analysis. What are the likely impurities and how can I remove them?

A1: Low purity after a single crystallization is common and typically points to residual starting materials, reagents, or by-products from the synthesis.

Common Process-Related Impurities:

  • Unreacted p-Toluenesulfonyl Chloride (TsCl): If the tosylation reaction was incomplete.

  • p-Toluenesulfonic Acid: A hydrolysis by-product of TsCl or used as a catalyst.

  • Residual Solvents: Such as pyridine, triethylamine, or dichloromethane used during the synthesis.[1]

  • Precursors: Depending on the synthetic route, precursors like (S)-3-Hydroxytetrahydrofuran or derivatives of L-aspartic acid could be present.[1][2]

Troubleshooting Strategy:

  • Aqueous Wash: Before crystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution. This will remove acidic impurities like p-toluenesulfonic acid and residual TsCl (which will hydrolyze). Follow with a water wash to remove the bicarbonate.

  • Solvent System Optimization: The initial solvent choice may not be optimal for rejecting specific impurities. If impurities are co-crystallizing, a different solvent system is needed. Refer to the solvent selection guide in the FAQ section.

  • Activated Carbon Treatment: If the product is colored, it may indicate the presence of polar, high-molecular-weight by-products. Adding a small amount of activated carbon to the hot solution before filtration can adsorb these impurities. Use with caution, as it can also adsorb the desired product and reduce yield.[3]

  • Second Recrystallization: A second recrystallization from a different solvent system is often a highly effective method for removing persistent impurities.

Q2: During cooling, my product separates as an oil ("oils out") instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point. For this compound, this is often due to the presence of impurities that depress the melting point of the mixture.[3]

Causality and Remediation Workflow:

G start Product 'Oils Out' During Cooling cause1 Probable Cause: Solution is supersaturated above the product's depressed melting point. start->cause1 sub_cause Reason: High impurity level or too rapid cooling. cause1->sub_cause step1 Step 1: Re-heat the Solution sub_cause->step1 step2 Step 2: Add More 'Good' Solvent step1->step2 Lowers saturation point step3 Step 3: Ensure Slow Cooling step2->step3 Allows crystal lattice formation step4 Step 4: Consider Seeding step3->step4 Induces nucleation outcome Result: Controlled crystallization and solid product formation. step4->outcome

Caption: Troubleshooting workflow for product oiling out.

Detailed Steps:

  • Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (5-10% more) of the primary ("good") solvent to decrease the saturation level.[3]

  • Slow Cooling: This is critical. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool slowly to room temperature. This gives the molecules sufficient time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Scratching/Seeding: If crystals do not form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal of pure product.

Q3: My final yield is very low after recrystallization (<50%). How can I improve recovery?

A3: A low yield typically results from using too much solvent, selecting a solvent in which the product is too soluble at cold temperatures, or premature crystallization during hot filtration.

Strategies to Maximize Yield:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working in small, incremental additions of solvent is key.

  • Solvent Selection: The ideal solvent should exhibit high solubility for the tosylate at high temperatures and very low solubility at low temperatures (e.g., 0-4°C).

  • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 30-60 minutes before filtration to maximize product precipitation.

  • Mother Liquor Analysis: After filtration, concentrate a small sample of the mother liquor (the remaining solution) to see if a significant amount of solid precipitates. If so, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling. Be aware that the second crop will likely be less pure than the first.[3]

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a significant amount of the product.

Q4: My final product is a yellow or brown solid, not the expected white to off-white crystals. What is the cause and solution?

A4: Color in the final product usually indicates the presence of chromophoric (color-bearing) impurities, often arising from degradation or side reactions during synthesis.

Decolorization Protocol:

  • Dissolve: Dissolve the crude, colored tosylate in the minimum amount of a suitable hot solvent (e.g., isopropanol or an ethanol/water mixture).

  • Treat with Activated Carbon: Add a very small amount of activated carbon (approx. 1-2% of the solute's weight) to the hot solution. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

  • Hot Filtration: Swirl the hot mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the tosylation of (S)-3-hydroxytetrahydrofuran.[1] Another route starts from L-aspartic acid.[2][4] Based on these, impurities can be categorized as:

  • Starting Materials: (S)-3-hydroxytetrahydrofuran, L-aspartic acid.

  • Reagents: p-toluenesulfonyl chloride, triethylamine, pyridine.

  • By-products: Di-tosylated species, polymeric materials, and products from side reactions.

  • Enantiomeric Impurity: The (R)-enantiomer.

Q2: How do I select the best solvent system for recrystallization?

The principle of "like dissolves like" is a good starting point. This compound is an organic salt, making it polar. Therefore, polar solvents are generally required.

Solvent Screening Protocol:

  • Place ~50 mg of crude material into several test tubes.

  • Add a potential solvent (~0.5 mL) to each tube at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that showed poor cold solubility. A good solvent will fully dissolve the solid when hot.

  • Cool the tubes that showed good hot solubility. The best solvent will result in the formation of a large amount of crystalline solid.

Solvent/System Polarity Comments
Isopropanol (IPA) Polar ProticOften a good first choice. Dissolves the tosylate when hot, less so when cold.
Ethanol/Water Polar ProticA mixed solvent system. Dissolve in minimal hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool.[3]
Acetonitrile (ACN) Polar AproticCan be effective, sometimes in combination with water.[5]
Ethyl Acetate Medium PolarityGenerally, the tosylate salt has low solubility, but this can be useful for washing or as an anti-solvent.
Q3: What are the recommended analytical techniques to assess purity?

A combination of techniques is necessary for a complete purity assessment:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and identify organic impurities.

  • Reverse-Phase HPLC (RP-HPLC) with UV detection: To determine chemical purity (area %). A C18 column with a mobile phase of acetonitrile/water with a modifier like TFA is a common starting point.

  • Chiral HPLC: Essential for determining enantiomeric excess (e.e.). This requires a chiral stationary phase (e.g., Chiralpak AD-H or similar).[5]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

Q4: Can chromatography be used for purification if recrystallization fails?

Yes, but it presents challenges. Due to the high polarity and salt nature of the tosylate, standard silica gel chromatography can be difficult (leading to streaking and poor separation). If required, ion-exchange chromatography or reverse-phase preparative HPLC are more suitable but are also more complex and costly for large-scale purification. Recrystallization should always be the preferred method for this type of compound.

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Workflow

This protocol outlines the standard steps for recrystallizing this compound.

Caption: Standard workflow for recrystallization.

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed.

  • Hot Filtration (if necessary): If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity

This is a representative method; optimization may be required based on available equipment and columns.

Parameter Condition
Column Chiralpak AD-H (or equivalent amylose-based column)
Mobile Phase 95% Heptane / 5% Isopropanol (Isocratic)
Flow Rate 1.0 - 2.0 mL/min
Detection UV at 220 nm or 254 nm
Column Temp. 25 °C
Injection Vol. 10 µL
Sample Prep. ~1 mg/mL in mobile phase

This method is adapted from similar chiral separations described in the literature and may require optimization.[5]

References

  • Amerigo Scientific. This compound (97%). [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Greiner, et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Zhang, et al. (2016). Preparation method of (R)-tetrahydrofuran-3-amine.
  • Deng, et al. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Reddy, et al. (2007). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions with (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-3-Aminotetrahydrofuran is a highly valuable chiral building block, frequently incorporated into pharmaceutically active compounds to enhance properties such as solubility and metabolic stability. The tosylated form, (S)-3-Aminotetrahydrofuran tosylate, is an activated electrophile primed for nucleophilic substitution, making it a key intermediate in drug discovery and development.[1][2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing and troubleshooting coupling reactions involving this important substrate. We will delve into the fundamental principles, provide detailed starting protocols for various nucleophile classes, and offer a structured approach to resolving common experimental challenges.

Section 1: Fundamental Principles of the Coupling Reaction

Q1: What is the reaction mechanism for couplings with this compound, and what is the expected stereochemical outcome?

The coupling reaction proceeds via a classical bimolecular nucleophilic substitution (S_N2) mechanism .[3][4] This single-step process involves the direct attack of a nucleophile (Nu⁻) on the carbon atom bonded to the tosylate group.

Key Mechanistic Points:

  • The Leaving Group: The p-toluenesulfonate (tosylate, OTs) group is an excellent leaving group. This is because its conjugate acid, p-toluenesulfonic acid, is very strong (pKa ≈ -2.8), meaning the resulting tosylate anion is highly stable and a very weak base.[5] This stability facilitates the cleavage of the C-O bond.

  • Kinetics: As a bimolecular reaction, the rate is dependent on the concentration of both the this compound electrophile and the incoming nucleophile. The rate equation is: Rate = k[R-OTs][Nu⁻].[3]

  • Stereochemistry: A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. The nucleophile attacks from the side opposite to the leaving group (backside attack). Therefore, starting with the (S)-enantiomer of the tosylate will yield the (R)-enantiomer of the coupled product, provided the Cahn-Ingold-Prelog priority of the incoming nucleophile does not alter the overall assignment.[6][7]

Caption: S_N2 mechanism showing inversion of configuration.

Section 2: General Optimization Workflow

Q2: I have a new nucleophile to couple with this compound. What is a reliable workflow for developing the reaction conditions?

A systematic approach is crucial for efficiently optimizing any new coupling reaction. The following workflow provides a logical progression from initial screening to a robust, scalable protocol.

Sources

Troubleshooting guide for unexpected outcomes in reactions with (S)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (S)-3-Aminotetrahydrofuran tosylate. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions for professionals using this chiral building block in their synthetic workflows. As Senior Application Scientists, we understand the nuances of complex organic reactions and aim to provide not just solutions, but also the underlying chemical principles to empower your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

This compound is a solid that should be stored in a cool, dry place.[1][2] The recommended storage temperature is 2-8°C.[1][2] It is classified as a combustible solid, so it should be kept away from ignition sources.[1]

Q2: What is the role of the tosylate counter-ion?

The tosylate (p-toluenesulfonate) group is the conjugate base of a strong acid, p-toluenesulfonic acid (TsOH). In this compound, the tosylate anion forms a salt with the protonated amine. This has two key advantages:

  • Improved Stability and Handling: The salt form is typically a stable, crystalline solid, which is easier to handle and weigh than the free amine, which may be a liquid or a low-melting solid.[1]

  • Latent Amine Source: In a reaction mixture, the addition of a base is required to deprotonate the ammonium salt and liberate the free (S)-3-aminotetrahydrofuran, which can then act as a nucleophile. This allows for controlled introduction of the amine into the reaction.

Q3: Is the free base, (S)-3-aminotetrahydrofuran, commercially available?

Yes, the free amine is available, but it is often supplied as the tosylate or hydrochloride salt for improved stability and handling. The free amine is a liquid with a reported density of 1.012 g/mL at 25 °C.

Q4: What are some common applications of this compound?

This chiral amine is a valuable building block in medicinal chemistry. It has been used in the synthesis of various biologically active molecules, including:

  • κ-opioid receptor (KOR) antagonists.[1]

  • Hepatitis B virus (HBV) capsid assembly modulators.[1]

  • Antiarrhythmic drugs.[3]

Troubleshooting Guide for Unexpected Outcomes

Issue 1: Low or No Product Yield

You've set up your reaction expecting a good yield, but TLC or LC-MS analysis shows little to no product formation.

Initial Diagnostic Workflow

dot graph TD { A[Start: Low/No Yield] --> B{Is Starting Material Consumed?}; B -- No --> C[Potential Cause: Inactive Reagents or Suboptimal Conditions]; B -- Yes --> D[Potential Cause: Product Degradation or Workup Issues]; C --> E[Action: Verify Reagent Quality and Reaction Setup]; D --> F[Action: Analyze for Degradation Products and Optimize Workup]; } caption: Initial diagnostic workflow for low yield.

In-Depth Analysis and Solutions
Potential Cause Explanation Recommended Action & Protocol
Insufficient Basicity The amine in this compound is protonated. A base is required to liberate the free amine, which is the active nucleophile. If the base is too weak or used in insufficient stoichiometric amounts, the concentration of the free amine will be too low for the reaction to proceed efficiently.Action: Re-evaluate your choice and amount of base. Protocol: Base Screening 1. Set up small-scale parallel reactions. 2. Use a stronger base (e.g., switch from triethylamine to DBU or an inorganic base like K₂CO₃ if compatible with your substrate). 3. Increase the stoichiometry of the base to 2-3 equivalents. 4. Monitor the reactions by TLC or LC-MS to compare the rate of starting material consumption.
Poor Reagent Quality The this compound may have degraded, or other reagents (e.g., electrophile, solvent) may be of poor quality (e.g., contain water).[4]Action: Verify the purity of all reagents. Protocol: Reagent Validation 1. This compound: Check the melting point (133-138 °C)[1] and obtain an NMR spectrum to confirm its integrity. 2. Solvents: Use freshly dried, anhydrous solvents, especially for moisture-sensitive reactions.[5] 3. Other Reagents: If possible, purify other reagents before use (e.g., distillation of liquid electrophiles).[4]
Suboptimal Reaction Conditions The reaction temperature may be too low, or the reaction time may be insufficient.Action: Systematically optimize reaction conditions.[6] Protocol: Condition Optimization 1. Temperature: Gradually increase the reaction temperature in 10-20°C increments. Be mindful of potential side reactions at higher temperatures. 2. Time: Run a time-course experiment, taking aliquots at regular intervals (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal reaction time.
Product Instability/Workup Issues The desired product might be unstable under the reaction or workup conditions (e.g., acidic or basic washes). It could also be water-soluble, leading to loss during aqueous extraction.Action: Analyze the reaction mixture before workup and modify the workup procedure. Protocol: Workup Optimization 1. Take a crude sample of the reaction mixture and analyze by NMR and LC-MS to confirm product formation. 2. If the product is present, consider a modified workup:     - Use milder quenchers (e.g., saturated NH₄Cl solution instead of strong acid).     - Minimize the number of aqueous washes.     - Back-extract the aqueous layers with a different organic solvent.     - If the product is basic, acidify the aqueous layer and extract, then basify and re-extract.
Issue 2: Formation of Significant Side Products

Your reaction yields a complex mixture, with one or more significant side products observed.

Troubleshooting Workflow for Side Product Formation

dot graph TD { A[Start: Side Product Formation] --> B{Characterize Side Product(s)}; B -- MS/NMR --> C{Identify Structure}; C --> D{Hypothesize Formation Mechanism}; D -- Over-reaction --> E[Action: Reduce Reaction Time/Temperature]; D -- Competing Reaction --> F[Action: Modify Reagent Stoichiometry/Order of Addition]; D -- Racemization --> G[Action: Use Milder Conditions/Non-basic Conditions]; } caption: Workflow for addressing side product formation.

Common Side Products and Their Mitigation
Side Product Type Plausible Cause Mitigation Strategy
N,N-Dialkylation Product If the initial product is a secondary amine, it can react further with the electrophile. This is common in alkylation reactions.[7]- Use a larger excess of this compound. - Add the electrophile slowly to the reaction mixture to maintain a low concentration. - If possible, use a protecting group on the nitrogen after the first reaction.
Elimination Product If the electrophile has a proton beta to the leaving group, the liberated amine can act as a base, leading to elimination instead of substitution.- Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to deprotonate the amine salt without promoting elimination. - Lower the reaction temperature.
Racemized Product The stereocenter at the 3-position of the tetrahydrofuran ring could potentially be epimerized under harsh basic conditions or high temperatures, although this is less common for sp³ centers not adjacent to a carbonyl. Chiral amines themselves can undergo inversion, but this is typically very rapid at room temperature and doesn't lead to a stable opposite enantiomer unless a chemical reaction occurs.[8]- Use milder bases and lower reaction temperatures. - Avoid prolonged reaction times. - Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC or NMR with a chiral shift reagent to quantify the extent of racemization.
N-Tosylated Amine In some cases, if tosyl chloride is present or generated in situ, the amine can be tosylated, forming a stable sulfonamide.[9][10]- Ensure all tosyl-containing reagents from previous steps are removed. - If the reaction is a tosylation, carefully control the stoichiometry of the tosyl chloride.
Issue 3: Difficulty in Product Purification

The desired product is formed, but it is difficult to isolate from the reaction mixture.

Purification Troubleshooting
Problem Explanation Suggested Solutions
Product co-elutes with starting material/reagents The polarity of the product is very similar to that of the unreacted starting materials or byproducts.- Chromatography: Screen different solvent systems for column chromatography. Consider switching the stationary phase (e.g., from silica to alumina or a C18 reverse-phase column).[11] - Crystallization: Attempt to crystallize the product or a salt derivative of the product. Tosylated compounds are often crystalline.[10] - Distillation: If the product is volatile and thermally stable, consider vacuum distillation.[5]
Product is a salt The product may have formed a salt with the tosylate anion or other acidic/basic species in the reaction mixture, altering its solubility and chromatographic behavior.- Perform an appropriate aqueous wash to break the salt (e.g., a basic wash with NaHCO₃ to deprotonate an amine product, or an acidic wash to protonate it). - Be aware that this will change the layer in which your product resides during extraction.
Product appears as a smear on TLC This can indicate that the product is still in its salt form, is unstable on silica gel, or that the TLC is overloaded.- Neutralize: Add a drop of triethylamine or acetic acid to the TLC developing solvent to neutralize the silica gel. - Dilute: Spot a more dilute solution on the TLC plate.

References

  • Wikipedia. Tosyl group. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]

  • Organic Syntheses. PREPARATION OF N-TOSYL-(SA)-BINAM-L-PROLINAMIDE. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Research Scientific. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14243168, (S)-3-Aminotetrahydrofuran. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

  • Master Organic Chemistry. All About Tosylates and Mesylates. [Link]

  • ResearchGate. How to convert tosylate into amine?. [Link]

  • University of Calgary, Department of Chemistry. Chapter 8: Nucleophilic Substitution, Preparation and Reaction of Tosylates. [Link]

  • Google Patents. Preparation method of (R)-tetrahydrofuran-3-amine.
  • ResearchGate. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. [Link]

  • Chemistry Stack Exchange. Why tertiary amines can't show chirality?. [Link]

  • ResearchGate. Optimization of the reaction conditions for the synthesis of O-thiocarbamates. [Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. Preparation method of 3-aminomethyl tetrahydrofuran.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10996958, (R)-3-Aminotetrahydrofuran. [Link]

  • Google Patents. Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Chemistry Steps. Reactions of Amines Practice Problems. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • LookChem. 3-Aminotetrahydrofuran. [Link]

Sources

Stability assessment of (S)-3-Aminotetrahydrofuran tosylate under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the stability assessment of (S)-3-Aminotetrahydrofuran tosylate. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to navigate the complexities of your stability studies.

Introduction: The Chemical Profile of this compound

This compound is a chiral building block frequently employed in the synthesis of novel pharmaceutical agents. Its structure, combining a secondary amine within a cyclic ether (tetrahydrofuran) and a tosylate counter-ion, presents unique stability characteristics that must be thoroughly understood. The purpose of stability testing is to see how the quality of a drug substance changes over time under the influence of environmental factors like pH, temperature, and light.[1][2] This guide is designed to address the specific challenges you may encounter when subjecting this molecule to acidic and basic stress conditions, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Core Stability Concerns & Troubleshooting

This section is structured in a question-and-answer format to directly resolve common issues encountered during experimental work.

Troubleshooting Acidic Conditions
Question: My compound is degrading almost instantly upon adding acid. What is the most probable degradation pathway?

Answer: The rapid degradation of this compound under acidic conditions is most likely due to the acid-catalyzed ring-opening of the tetrahydrofuran (THF) ether moiety. The ether oxygen is susceptible to protonation by a strong acid, forming a reactive oxonium ion. This activation facilitates a nucleophilic attack by water or the acid's conjugate base, leading to the cleavage of a C-O bond and the opening of the five-membered ring. This type of reaction, known as cationic ring-opening, is a well-documented reactivity pathway for THF, especially in the presence of Brønsted or Lewis acids.[3][4][5]

Question: My HPLC chromatogram shows a cluster of new, poorly resolved peaks after acidic stress testing. What are these impurities?

Answer: The appearance of multiple degradation products suggests that the acid-catalyzed ring-opening may be followed by subsequent reactions. The initial ring-opened product, a substituted butanol, can potentially undergo further reactions such as elimination or even polymerization, a known behavior of THF under certain acidic conditions.[3][6] To identify these products definitively, hyphenated techniques are recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weight information on each impurity, while preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural elucidation.[7][8]

Question: My stability results under acidic conditions are inconsistent between experiments. What factors should I control more carefully?

Answer: Reproducibility issues in acid stress studies often stem from a few critical variables:

  • Precise pH Control: Ensure the pH of your solution is consistent and accurately measured. Small variations in pH can lead to significant differences in the rate of acid-catalyzed hydrolysis.

  • Temperature Regulation: Degradation reactions are highly temperature-dependent. Use a calibrated, stable heating system (e.g., a water bath or heating block) to maintain a constant temperature throughout the experiment.

  • Inert Atmosphere: While hydrolysis is the primary concern, oxidative degradation can sometimes occur, especially if metal ions are present. Conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help eliminate this variable.

  • Standardized Procedure: Follow a strict, documented procedure for sample preparation, reagent addition, and time-point sampling to minimize process variability.

Troubleshooting Basic Conditions
Question: Is this compound expected to be stable under basic conditions?

Answer: Generally, the (S)-3-aminotetrahydrofuran cation is significantly more stable under basic conditions compared to acidic conditions. The ether linkage of the THF ring is resistant to base-catalyzed cleavage. Upon the addition of a base, the primary reaction is the deprotonation of the ammonium cation to yield the neutral (free base) form of (S)-3-aminotetrahydrofuran. The tosylate anion remains as a spectator ion in the solution.

Question: I am observing minor degradation after prolonged exposure to a strong base at high temperatures. What could be the cause?

Answer: While structurally robust against base-catalyzed hydrolysis, minor degradation under harsh basic conditions (e.g., >1M NaOH, >60°C) could be attributed to oxidative degradation. Amines, in their free base form, can be susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen or trace metal ions.[9][10] To verify this, you can run a parallel experiment under an inert atmosphere and see if the degradation is suppressed.

Question: Does the tosylate counter-ion influence the compound's stability in basic media?

Answer: The tosylate anion itself is a very stable conjugate base of a strong acid (p-toluenesulfonic acid) and does not directly participate in degradation reactions.[11] Its role is primarily to form a stable, crystalline salt with the protonated amine. When a base is introduced, the tosylate is simply replaced by the hydroxide or another basic anion as the counter-ion to the cation of the added base (e.g., Na+). The stability of the organic moiety, (S)-3-aminotetrahydrofuran, is the key focus.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the single most critical stability liability of this compound?

The primary stability concern is the acid-catalyzed hydrolytic ring-opening of the tetrahydrofuran ring. This pathway is typically the most rapid and significant route of degradation.

Q2: Which analytical technique is best for developing a stability-indicating method for this compound?

High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the most common and effective technique.[7] A successful stability-indicating method must be able to separate the intact parent compound from all potential degradation products, impurities, and excipients. Method development should focus on achieving baseline resolution for all peaks.

Q3: What are the standard regulatory guidelines I should follow for these stability studies?

The International Council for Harmonisation (ICH) provides the definitive guidelines for stability testing. Specifically, guideline ICH Q1A(R2) outlines the requirements for stress testing (forced degradation) of new drug substances, which includes testing against hydrolysis across a range of pH values.[2][12][13]

Q4: What are the recommended storage conditions for this compound?

Based on its chemical structure, the compound should be stored in a cool, dry place, protected from light and acidic vapors. The solid salt form is expected to be stable under these conditions.[14]

Section 3: Experimental Protocols and Data

Data Presentation: Recommended Forced Degradation Conditions

The following table summarizes typical starting conditions for a forced degradation study as recommended by ICH guidelines.[2][15]

Stress ConditionReagent/ConditionTypical DurationNotes
Acidic Hydrolysis 0.1 M HCl2 to 24 hoursMonitor at multiple time points.
Basic Hydrolysis 0.1 M NaOH2 to 24 hoursMonitor at multiple time points.
Oxidative 3% H₂O₂2 to 24 hoursProtect from light.
Thermal 60°C - 80°C (Solid & Solution)24 to 48 hoursAssess both solid-state and in-solution stability.
Photostability ICH Q1B specified light sourcePer ICH Q1BExpose both solid and solution samples.
Protocol: Forced Degradation in Acidic Conditions
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mix) at a concentration of approximately 1 mg/mL.

  • Stress Initiation: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a controlled temperature environment (e.g., 60°C water bath).

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL).

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of a suitable base (e.g., 100 µL of 0.1 M NaOH) to stop the degradation.

  • Dilution & Analysis: Dilute the quenched sample to an appropriate concentration for analysis (e.g., 0.1 mg/mL) with the mobile phase. Analyze immediately using a validated stability-indicating HPLC method.

Protocol: Forced Degradation in Basic Conditions
  • Preparation: Prepare a 1 mg/mL stock solution as described for the acidic study.

  • Stress Initiation: Transfer 1 mL of the stock solution to a vial. Add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Place the vial in a controlled temperature environment (e.g., 60°C).

  • Time-Point Sampling: At specified time points, withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot by adding an equivalent amount of a suitable acid (e.g., 100 µL of 0.1 M HCl).

  • Dilution & Analysis: Dilute the quenched sample and analyze by HPLC as previously described.

Section 4: Visualizing Mechanisms and Workflows

Diagrams

Acidic_Degradation_Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening A (S)-3-Aminotetrahydrofuran Oxonium Protonated Ether (Oxonium Ion) A->Oxonium + H+ H_plus H+ Product Ring-Opened Product (4-amino-substituted butanol derivative) Oxonium->Product + H₂O H2O H₂O (Nucleophile)

Caption: Predicted pathway for acid-catalyzed degradation.

Stability_Workflow Prep Prepare Stock Solution (1 mg/mL) Stress Add Stressor (Acid/Base) Prep->Stress Incubate Incubate at Controlled Temp Stress->Incubate Sample Sample at Time Points Incubate->Sample Quench Neutralize to Stop Reaction Sample->Quench Analyze Analyze via Stability- Indicating HPLC Method Quench->Analyze Data Quantify Parent Peak & Degradants Analyze->Data Report Assess Stability Profile Data->Report

Sources

Strategies to improve the overall yield of (S)-3-Aminotetrahydrofuran tosylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (S)-3-Aminotetrahydrofuran tosylate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

Overview of Common Synthetic Pathways

(S)-3-Aminotetrahydrofuran and its salts are crucial intermediates in modern pharmaceuticals. The synthesis can be approached from several precursors, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, cost, scalability, and the desired stereochemical purity. Below is a diagram illustrating the primary synthetic strategies.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Steps L-Aspartic Acid L-Aspartic Acid Acylated Diester Acylated Diester L-Aspartic Acid->Acylated Diester Acylation, Esterification (S)-Malic Acid (S)-Malic Acid (S)-3-Hydroxytetrahydrofuran (S)-3-Hydroxytetrahydrofuran (S)-Malic Acid->(S)-3-Hydroxytetrahydrofuran Reduction, Cyclization 2,3-Dihydrofuran 2,3-Dihydrofuran 2,3-Dihydrofuran->(S)-3-Hydroxytetrahydrofuran Asymmetric Borohydride Reduction Protected Diol Protected Diol (S)-3-Aminotetrahydrofuran (S)-3-Aminotetrahydrofuran Protected Diol->(S)-3-Aminotetrahydrofuran Cyclization, Deprotection Acylated Diester->Protected Diol Reduction (S)-3-Hydroxytetrahydrofuran->(S)-3-Aminotetrahydrofuran Activation (e.g., MsCl), Azide Displacement, Reduction Final Product (S)-3-Aminotetrahydrofuran Tosylate (S)-3-Aminotetrahydrofuran->Final Product Tosylation

Caption: Major synthetic routes to this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. Each answer provides an explanation of the underlying cause and offers validated solutions.

Q1: My overall yield is low after the cyclization step to form the tetrahydrofuran ring. What are the likely causes and solutions?

Probable Causes:

  • Incomplete Reaction: The dehydration/cyclization reaction may not have gone to completion. This is often temperature or catalyst dependent.

  • Side Reactions: The formation of undesired byproducts, such as elimination products or polymers, can significantly reduce the yield. For instance, when cyclizing a diol intermediate, intermolecular etherification can compete with the desired intramolecular reaction.

  • Sub-optimal Catalyst: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid, methanesulfonic acid) are critical. Too little may result in a sluggish reaction, while too much can promote side reactions.[1]

Solutions & Scientific Rationale:

  • Optimize Reaction Temperature and Time: For acid-catalyzed dehydration and cyclization of a diol (e.g., 2-substituted-1,4-butanediol), refluxing in a solvent like toluene or xylene with a Dean-Stark trap to remove water is a standard procedure.[1] Monitor the reaction by TLC or GC/MS to determine the optimal reaction time and ensure it has gone to completion.

  • Employ High Dilution Principles: To favor the intramolecular cyclization over intermolecular polymerization, the reaction can be performed under high dilution conditions. This is achieved by slowly adding the diol substrate to a heated solution of the catalyst and solvent, thereby keeping the instantaneous concentration of the reactant low.

  • Select the Appropriate Catalyst: While p-toluenesulfonic acid is common, other catalysts like sulfuric acid or acidic resins can be effective. A patent for a similar synthesis of 3-nitromethyltetrahydrofuran demonstrates the use of methanesulfonic acid or p-toluenesulfonic acid in refluxing toluene or xylene.[1] The optimal catalyst should be determined empirically.

Troubleshooting_Cyclization Start Low Cyclization Yield Q1 Is reaction complete by TLC/GC? Start->Q1 A1_No Increase reaction time or temperature. Monitor progress. Q1->A1_No No A1_Yes Proceed to next question. Q1->A1_Yes Yes Q2 Significant side products observed? A1_Yes->Q2 A2_Yes Implement high dilution. Re-evaluate catalyst loading. Q2->A2_Yes Yes A2_No Issue may be in workup/isolation. Q2->A2_No No

Caption: Troubleshooting logic for low-yield cyclization reactions.

Q2: The enantiomeric excess (ee%) of my (S)-3-hydroxytetrahydrofuran intermediate is low. How can I improve stereocontrol?

Probable Causes:

  • Racemization: Harsh reaction conditions (strong acid/base, high temperatures) at a stereocenter can cause racemization.

  • Low Enantioselectivity of Catalyst: If using an asymmetric catalyst, its efficiency may be compromised by impurities, incorrect loading, or sub-optimal conditions.

  • Poor Chiral Starting Material: The initial chirality of the starting material (e.g., L-aspartic acid, L-malic acid) may not be >99% ee.

Solutions & Scientific Rationale:

  • Verify Starting Material Purity: Always begin with a starting material of the highest possible enantiomeric purity. Confirm the ee% of your L-aspartic or L-malic acid derivative via chiral HPLC before proceeding.

  • Mild Reaction Conditions: When converting an intermediate like (S)-2-benzoyl-1,4-butanediol, avoid unnecessarily high temperatures or prolonged exposure to acidic/basic conditions that could risk epimerization at the chiral center.

  • Asymmetric Synthesis Route: For superior stereocontrol, consider a route involving asymmetric catalysis. For example, the asymmetric borohydride reduction of 2,3-dihydrofuran using a chiral boron catalyst can yield (S)-(+)-3-Hydroxytetrahydrofuran with a reported 92% yield and 100% ee.[2] This method builds the stereocenter enantioselectively rather than relying on preserving existing chirality.

Q3: I am facing issues with the final tosylation step. The reaction is incomplete or produces multiple spots on TLC.

Probable Causes:

  • Base Inefficiency: The base (e.g., triethylamine, pyridine) may not be strong enough or sufficiently dry to effectively scavenge the HCl byproduct, leading to protonation of the starting amine and halting the reaction.

  • Reagent Decomposition: Tosyl chloride (TsCl) is sensitive to moisture. Using old or improperly stored TsCl can lead to hydrolysis and lower reactivity.

  • Side Reactions: The free amine can react with multiple molecules of tosyl chloride, or the tosylate product can undergo further reactions if conditions are too harsh.

Solutions & Scientific Rationale:

  • Choice of Base and Solvent: Use a non-nucleophilic, anhydrous base like triethylamine or N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure the base is added in slight excess (1.1-1.5 equivalents).

  • Control Reaction Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction upon adding tosyl chloride.[3] Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from decomposing the tosyl chloride.

Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminotetrahydrofuran from an L-Aspartic Acid Derivative

This protocol is a synthesized representation based on multi-step syntheses described in the patent literature.[4][5]

Step A: Reduction of Acylated Diester to Diol

  • Dissolve the acylated diester intermediate (1.0 eq) in anhydrous THF in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a suitable reducing agent (e.g., LiBH₄ or NaBH₄ with an additive) in THF to the reaction mixture. Caution: Handle borohydrides with care.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water or aqueous acid.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diol.

Step B: Cyclization and Deprotection

  • Dissolve the crude diol from the previous step in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate to yield the protected aminotetrahydrofuran.

  • Deprotect the amine (e.g., remove a Boc group with TFA in DCM) to yield (S)-3-Aminotetrahydrofuran.

Data Summary Table
StepKey ReagentsSolventTemp. (°C)Typical YieldKey Considerations
Reduction NaBH₄ / LiBH₄THF / Ethanol0 to RT85-95%Choice of reducing agent impacts selectivity and safety. LiAlH₄ is more reactive but requires stricter handling.[6]
Cyclization p-TsOH, H₂SO₄Toluene / Xylene110-14075-85%Efficient water removal is critical for driving the reaction to completion.[1]
Tosylation TsCl, Et₃NDCM / THF0 to RT90-98%Anhydrous conditions are mandatory to prevent hydrolysis of tosyl chloride.
References
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • This compound (97%) - Amerigo Scientific. Amerigo Scientific. [Link]

  • CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine.

Sources

Preventing and identifying side reactions of (S)-3-Aminotetrahydrofuran tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-3-Aminotetrahydrofuran Tosylate

A Guide for Researchers and Drug Development Professionals on Preventing and Identifying Side Reactions

Welcome to the technical support resource for this compound (CAS: 219946-95-5). As Senior Application Scientists, we have compiled this guide based on a synthesis of literature, established chemical principles, and extensive field experience. This document is designed to provide you with the in-depth, practical insights needed to anticipate, identify, and mitigate common challenges encountered when working with this versatile building block.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system. We aim to empower you to not only solve immediate issues but also to proactively design more robust and efficient synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and basic reactivity of this compound.

Q1: What is the primary reactivity of this compound?

A: this compound is a salt. The key reactive center is the primary amine on the tetrahydrofuran (THF) ring. The tosylate anion is a good leaving group, but it is the counter-ion to the protonated amine, not a leaving group on the THF ring itself. The amine is the nucleophilic component, typically used for reactions like amidation, alkylation, reductive amination, and sulfonylation after a deprotonation step.

Q2: How should I properly store this reagent?

A: Proper storage is critical to maintain the integrity of the reagent. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). For long-term storage, keep it in a cool, dry place, typically at 2-8°C. Improper storage can lead to the absorption of water, which can hydrolyze the tosylate or interfere with subsequent reactions.

Q3: The reagent has a slight pink or yellow tint. Is it still usable?

A: While the ideal compound is a white to off-white solid, a slight discoloration to pink or yellow can occur due to minor impurities or slow degradation over time, potentially from exposure to light or air. It is highly recommended to assess the purity by a suitable analytical method like ¹H NMR or HPLC before use. For most applications, a purity of >98% is acceptable. If critical, the material can be recrystallized, often from an isopropanol/water mixture.

Q4: Which bases are recommended for deprotonating the amine?

A: The choice of base is dictated by the reaction conditions and the electrophile.

  • For N-acylation or N-sulfonylation: Non-nucleophilic organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM) are standard. They are strong enough to deprotonate the ammonium salt but will not compete as nucleophiles.

  • For N-alkylation with strong electrophiles: A stronger inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is often required. These provide a heterogeneous mixture that facilitates the reaction.

Part 2: Troubleshooting Guide: Common Side Reactions & Their Prevention

This section provides a structured approach to identifying and solving common problems encountered during reactions.

Problem 1: Low Yield in N-Alkylation Reactions
  • Symptom: The reaction stalls, and a significant amount of starting material remains even after extended reaction times or heating. HPLC analysis shows the starting material peak and the desired product, but conversion is poor.

  • Probable Cause 1: Insufficient Basicity. The pKa of the protonated amine is approximately 9-10. If the base used is not strong enough to effectively deprotonate the ammonium salt and neutralize the generated acid (e.g., H-X from an alkyl halide), the concentration of the free, nucleophilic amine will be too low for the reaction to proceed efficiently.

  • Solution 1: Select a Stronger Base. Switch from a tertiary amine base like TEA to an inorganic base like K₂CO₃. The solid-liquid phase transfer conditions often improve reaction rates. For particularly stubborn alkylations, using a stronger base like sodium hydride (NaH) can be effective, although this requires strictly anhydrous conditions to avoid quenching.

  • Probable Cause 2: Competing O-Alkylation. The tosylate counter-ion (p-toluenesulfonate) is a potential nucleophile, though a weak one. Under certain conditions, particularly with highly reactive electrophiles, it can compete with the desired N-alkylation. More commonly, if the reaction generates a hydroxide source (e.g., from residual water), the hydroxyl group of the solvent or starting material could be deprotonated and act as a nucleophile.

  • Solution 2: Ensure Anhydrous Conditions & Use Aprotic Solvents. Dry all solvents and reagents thoroughly. Using a polar aprotic solvent such as DMF, DMSO, or acetonitrile minimizes the presence of competing hydroxyl nucleophiles.

Problem 2: Formation of an Unexpected Dimeric Impurity
  • Symptom: Mass spectrometry analysis of a reaction mixture shows a peak corresponding to double the mass of the aminotetrahydrofuran fragment plus the mass of the electrophile's core.

  • Probable Cause: Di-substitution on a Polyfunctional Electrophile. If the electrophile has two leaving groups (e.g., a dihaloalkane or a di-activated aromatic ring), the aminotetrahydrofuran can react twice, leading to a dimeric byproduct. The primary amine of the product from the first substitution can still be nucleophilic enough to displace the second leaving group.

  • Solution: Control Stoichiometry and Reaction Conditions.

    • Use an Excess of the Electrophile: Employ a 1.5 to 2-fold excess of the di-substituted electrophile to favor mono-substitution.

    • Slow Addition: Add the this compound solution slowly to the solution of the electrophile. This maintains a low concentration of the nucleophile, statistically reducing the chance of a second reaction.

    • Lower Temperature: Running the reaction at a lower temperature can often provide better selectivity between the first and second substitution.

Workflow for Troubleshooting Low Yield

Below is a generalized workflow for diagnosing and resolving low-yield issues.

G start Low Yield Observed check_purity 1. Verify Starting Material Purity (HPLC/NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes recrystallize Recrystallize or Repurchase Reagent purity_ok->recrystallize No adjust_base Increase Basicity (e.g., TEA -> K2CO3) conditions_ok->adjust_base No (Base too weak) adjust_solvent Ensure Anhydrous Polar Aprotic Solvent conditions_ok->adjust_solvent No (Solvent wrong) adjust_temp Optimize Temperature (Increase or Decrease) conditions_ok->adjust_temp No (Temp suboptimal) success Yield Improved recrystallize->success adjust_base->success adjust_solvent->success adjust_temp->success

Caption: A decision tree for troubleshooting low-yield reactions.

Part 3: Analytical & Monitoring Protocols

Reliable analytical methods are crucial for identifying side products and ensuring the quality of your synthesis.

Protocol 1: In-Process HPLC Monitoring

This protocol is designed for monitoring the consumption of the starting material and the formation of the product.

  • Objective: To quantify the conversion of this compound.

  • Methodology:

    • Sample Preparation: Quench a small aliquot (e.g., 10 µL) of the reaction mixture in a known volume of diluent (e.g., 1 mL of acetonitrile/water). Ensure the final concentration is within the detector's linear range.

    • HPLC System & Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often necessary.

      • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

      • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • Gradient Program:

      Time (min) % Solvent B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Detection: UV detector at 220 nm and 254 nm. The tosylate group has a strong chromophore, making the starting material easily detectable.

    • Data Analysis: Calculate the percent conversion by comparing the peak area of the starting material at time t to its area at t=0.

Protocol 2: Identification of Impurities by LC-MS
  • Objective: To identify the mass of unknown byproducts formed during the reaction.

  • Methodology:

    • Interface HPLC with Mass Spectrometer: Use the same HPLC method as described above, but direct the eluent into an electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Run in positive ion mode (ESI+) to detect the protonated molecules [M+H]⁺.

    • Data Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with the mass spectra. A measured mass can help propose structures for side products (e.g., dimer, over-alkylated product, or products from reaction with the solvent).

Decision Logic for Analytical Method Selection

G start Analytical Need question1 Need to check identity & purity of starting material? start->question1 question2 Need to monitor reaction progress? question1->question2 No nmr Use ¹H NMR (Confirms Structure) question1->nmr Yes hplc Use HPLC-UV (Quantifies Purity) question1->hplc Yes question3 Need to identify unknown byproducts? question2->question3 No tlc Use TLC (Qualitative Check) question2->tlc Yes hplc_monitor Use HPLC-UV (% Conversion) question2->hplc_monitor Yes lcms Use LC-MS (Mass Identification) question3->lcms Yes gcms Use GC-MS (For Volatile Byproducts) question3->gcms Yes

Caption: A guide for selecting the appropriate analytical technique.

References

Technical Support Center: Recrystallization of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (S)-3-Aminotetrahydrofuran Tosylate. This document provides field-proven best practices, detailed protocols, and robust troubleshooting advice designed for researchers, chemists, and process development professionals. Our goal is to empower you to achieve high purity and yield for this critical chiral intermediate.

The purification of amine salts via recrystallization is a foundational yet nuanced technique.[1] Success hinges on a deep understanding of solubility principles and the specific physicochemical properties of the target molecule. This compound, being a chiral salt, presents unique challenges, including the need to maintain enantiomeric purity throughout the process. This guide explains the causality behind our recommended procedures to ensure a self-validating and reproducible protocol.

Section 1: Frequently Asked Questions (FAQs) on Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.

Q1: What is the best starting solvent system for recrystallizing this compound?

A1: For a tosylate salt of a polar amine, an excellent starting point is a polar, protic solvent or a mixture of a polar solvent with a less polar anti-solvent. Based on empirical data and the properties of similar amine salts, we recommend screening the systems outlined in Table 1.[3][4] Isopropanol (IPA) is often a first choice due to its favorable solubility profile for many tosylates.

Q2: How do I perform a solvent screen efficiently?

A2: Use small-scale screening in test tubes. Add approximately 20-30 mg of your crude material to a test tube, then add the chosen solvent dropwise. Heat the mixture to the solvent's boiling point to check for dissolution. If it dissolves, cool the solution to room temperature and then in an ice bath to observe crystal formation. If it doesn't dissolve in a reasonable volume of hot solvent, that solvent is unsuitable. If it dissolves readily at room temperature, it is also unsuitable.

Q3: My compound is soluble in many polar solvents at room temperature. What should I do?

A3: This necessitates the use of a binary solvent system, also known as an anti-solvent recrystallization. Dissolve your compound in a minimum amount of the "good" solvent (in which it is highly soluble) at room temperature or with gentle warming. Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[3]

Data Presentation: Solvent System Selection Guide

Solvent SystemComponent RoleRationale & Scientific Insight
Isopropanol (IPA) Single SolventIPA has a good balance of polarity to dissolve the polar tosylate salt at elevated temperatures while having reduced solvency at lower temperatures. A patent for the related (R)-enantiomer free base shows successful recrystallization from IPA.[5]
Ethanol / Water Solvent / Co-solventThe amine salt is likely very soluble in water.[6] Ethanol acts to reduce the overall polarity of the solvent system, decreasing solubility upon cooling. This system is effective for highly polar salts.
Acetonitrile / Water Solvent / Co-solventSimilar to the ethanol/water system, this mixture can be finely tuned. A patent for a related derivative describes using an acetonitrile/water mixture for purification, indicating its potential utility.[7]
Ethyl Acetate (EtOAc) Single SolventEthyl acetate is a moderately polar solvent. Some tosylates show good temperature-dependent solubility in EtOAc, making it a viable option to screen.[3][4]
Isopropanol / Heptane Solvent / Anti-solventIf the compound is too soluble in hot IPA for good recovery, heptane can be used as an anti-solvent to induce precipitation upon cooling. This is a classic polar/non-polar binary system.
Section 2: Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using Isopropanol (IPA), a commonly successful solvent.

Protocol 1: Single Solvent Recrystallization with Isopropanol (IPA)

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of IPA to just cover the solid.

  • Heating: Gently heat the suspension on a hot plate with stirring. Add IPA in small portions, bringing the solution back to a gentle boil after each addition. Continue adding solvent until the solid just completely dissolves. Expertise Note: Adding a slight excess of solvent (e.g., 5-10% more) after full dissolution can prevent premature crystallization and help exclude impurities.[8]

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or paper towels). Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Inducing Crystallization (If Necessary): If no crystals form after the solution reaches room temperature, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a single seed crystal of the pure product.

  • Maximizing Yield: Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold IPA to rinse away any residual mother liquor containing impurities. Trustworthiness Note: Using room temperature or warm solvent for washing will dissolve a significant portion of your product, drastically reducing yield.[9]

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and appropriate spectroscopic methods (e.g., NMR) to confirm purity.

Section 3: Troubleshooting Guide

Q4: My compound separated as an oil instead of crystals ("oiling out"). What went wrong and how do I fix it?

A4: "Oiling out" is a common issue with amine compounds and occurs when the solute comes out of solution at a temperature above its melting point, often due to excessive supersaturation or the presence of impurities that depress the melting point.[10]

  • Immediate Fix: Re-heat the solution until the oil redissolves completely. Add more solvent (10-20% additional volume) to reduce the saturation level.[8] Let the solution cool much more slowly. You can also try adding the solvent the oil is dissolving in and then adding an anti-solvent.

  • Alternative Solvents: If the problem persists, the boiling point of your solvent may be too high. Switch to a lower-boiling solvent system.

  • Purity Issue: If the crude material is very impure, the melting point depression can be significant. Consider a preliminary purification step (e.g., a quick filtration through a silica plug) before recrystallization.

Q5: Crystal formation is not starting, even after cooling in an ice bath. What should I do?

A5: This typically means your solution is not sufficiently supersaturated.

  • Scratching: Vigorously scratch the inner wall of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8]

  • Seeding: If you have a small amount of pure material, add a single, tiny crystal (a "seed crystal") to the solution. This provides a template for crystallization.

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.[8]

  • Add Anti-solvent: If using a single solvent, you can carefully add a few drops of an appropriate anti-solvent (like heptane for an IPA solution) to the cold solution until turbidity appears, then warm slightly to clarify before slow cooling.

Q6: My final yield is very low. How can I improve it?

A6: Low yield is typically a result of one of the following:

  • Excess Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large fraction of your product in the mother liquor.

  • Inappropriate Washing: Washing the crystals with solvent that is not ice-cold, or washing too extensively, will dissolve the product.

  • Premature Filtration: Not allowing sufficient time for cooling (both at room temperature and in the ice bath) means crystallization is incomplete.

  • Compound-Solvent Mismatch: The compound may have significant solubility in the chosen solvent even at low temperatures. Re-evaluate your solvent choice.

Q7: The purity of my material did not improve after recrystallization. Why?

A7: This indicates that the impurities are co-crystallizing with your product.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice.[8] Ensure a slow cooling rate.

  • Impurity Structure: If an impurity is structurally very similar to the desired compound, it may form a solid solution, making separation by recrystallization very difficult.[11] In this case, an alternative purification technique like column chromatography may be necessary.

  • Inadequate Washing: Residual mother liquor on the crystal surfaces is a common source of contamination. Ensure the filter cake is washed with a small amount of ice-cold, fresh solvent.

Section 4: Advanced FAQs

Q8: Will this recrystallization process affect the enantiomeric purity of my this compound?

A8: Standard recrystallization under neutral or mildly acidic (due to the tosylate salt) conditions is highly unlikely to cause racemization at the chiral center of the 3-aminotetrahydrofuran moiety. Racemization of chiral amines typically requires harsh conditions, such as strong base or high heat in specific catalytic systems, which are not present here.[12] However, it is always best practice to confirm the enantiomeric excess (e.e.) of the final product using chiral HPLC if this parameter is critical for your application.

Q9: Can I use activated carbon to decolorize my solution?

A9: Yes. If your crude material produces a colored solution, it may be due to highly conjugated, non-polar impurities. After dissolving the solid in the hot solvent but before hot filtration, cool the solution slightly and add a small amount of activated carbon (charcoal). Bring the solution back to a boil for a few minutes, then perform a hot filtration through a pad of celite (to prevent fine carbon particles from passing through) before proceeding with the cooling step.[2] Be aware that carbon can sometimes adsorb the desired product, potentially reducing the yield.

Section 5: Visualization of the Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization protocol.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent (e.g., IPA) start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter_y 2. Perform Hot Filtration hot_filter_q->hot_filter_y Yes slow_cool 3. Slow Cool to Room Temp, then Ice Bath hot_filter_q->slow_cool No hot_filter_y->slow_cool oil_out_q Oiling Out? slow_cool->oil_out_q crystals_form_q Crystals Form? troubleshoot Induce Crystallization: - Scratch Flask - Add Seed Crystal crystals_form_q->troubleshoot No filter_wash 4. Vacuum Filter & Wash with Cold Solvent crystals_form_q->filter_wash Yes troubleshoot->slow_cool oil_out_q->crystals_form_q No oil_out_fix Re-heat, Add More Solvent, Cool Slower oil_out_q->oil_out_fix Yes oil_out_fix->slow_cool dry 5. Dry Under Vacuum filter_wash->dry end_node End: Pure Crystals dry->end_node

Caption: Workflow for Recrystallization of this compound.

References
  • Blacker, J., & Headley, C. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. In Chirality in Drug Research. Wiley-VCH. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit r/Chempros community. (2022). Amine workup. Reddit. [Link]

  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Reddit r/chemistry community. (2022). Help with recrystallization for a tosylate. Reddit. [Link]

  • Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Boinowitz, T., et al. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Various Authors. (2021). Preparation method of (R)-tetrahydrofuran-3-amine.
  • University of California, Irvine. Recrystallization and Crystallization. [Link]

  • University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • University of Rhode Island. (1966). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Bakale, R. P., et al. (2015). Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
  • Acevedo, D., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (PMC). [Link]

Sources

Development of analytical methods for in-process monitoring of (S)-3-Aminotetrahydrofuran tosylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: In-Process Monitoring of (S)-3-Aminotetrahydrofuran Tosylate Reactions

Welcome to the technical support center for the development of analytical methods for in-process monitoring of this compound reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for robust reaction monitoring.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. Precise in-process monitoring is paramount to ensure reaction completion, minimize impurity formation, and guarantee the desired stereochemical outcome. This guide offers a comprehensive resource for developing and troubleshooting the analytical methods essential for this process.

Frequently Asked Questions (FAQs)

Q1: Why is in-process monitoring so critical for the this compound synthesis?

A1: In-process monitoring is crucial for several reasons. Firstly, it allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion. Secondly, it helps in detecting the formation of any side products or impurities, which can affect the final product's purity and yield. For a chiral synthesis, it is also vital to monitor the enantiomeric purity throughout the process to prevent any racemization or inversion events.

Q2: What are the primary analytical techniques for monitoring this reaction?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.[1] Each technique offers unique advantages for monitoring different aspects of the reaction.

Q3: How do I choose the right analytical method?

A3: The choice of method depends on the specific information you need.

  • HPLC is excellent for monitoring the concentration of reactants, products, and non-volatile impurities, as well as for determining enantiomeric purity using a chiral stationary phase.[2]

  • GC can be used if the components are volatile or can be made volatile through derivatization.[3][4][5]

  • NMR provides detailed structural information and can be used to track the conversion of functional groups in real-time without the need for chromatography.[6][7][8]

  • FTIR is particularly useful for monitoring the disappearance of the starting alcohol's O-H stretch and the appearance of the tosylate's sulfonate ester bands.[9][10]

Troubleshooting Guides by Analytical Method

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for monitoring the progress and purity of the this compound reaction. However, various issues can arise.

Issue 1: Peak Tailing for the Amine Analyte

Q: My (S)-3-Aminotetrahydrofuran peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing for basic compounds like amines is a common issue in reversed-phase HPLC.[11][12]

  • Cause: Secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[11][12]

  • Solution:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective. However, ensure your column is stable at higher pHs.

    • Use a Base Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a highly deactivated silica surface.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1% v/v). TEA will preferentially interact with the active silanol sites, reducing the tailing of your analyte.

    • Consider a Different Stationary Phase: If tailing persists, explore alternative stationary phases like polymer-based or hybrid silica columns.

Issue 2: Poor Resolution Between Enantiomers on a Chiral Column

Q: I'm not getting baseline separation of the (S) and (R) enantiomers. How can I improve the resolution?

A: Achieving good chiral separation often requires careful method development.[13]

  • Cause: The mobile phase composition and column temperature are not optimal for the chiral recognition mechanism.

  • Solution:

    • Optimize the Mobile Phase: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane).[13] Small changes can have a significant impact on selectivity.

    • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing for more interactions with the chiral stationary phase.

    • Control the Column Temperature: Temperature can affect the thermodynamics of the chiral separation. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.

    • Try a Different Chiral Stationary Phase (CSP): If optimization on one CSP fails, screening other types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) is a standard approach.[13][14]

Table 1: Typical HPLC Starting Conditions for Chiral Analysis

ParameterCondition
Column Chiralpak AD-H or similar polysaccharide-based CSP
Mobile Phase n-Hexane:Isopropanol (90:10 v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 254 nm
Gas Chromatography (GC)

GC can be a powerful tool, especially for monitoring volatile starting materials or byproducts.

Issue: Poor Peak Shape and Broadening for Amines

Q: My amine peaks are broad and tailing in the GC analysis. What's the problem?

A: Amines are notoriously difficult to analyze by GC due to their polarity and basicity.[5][15]

  • Cause: Adsorption of the polar amine onto active sites within the GC system (injector liner, column).

  • Solution:

    • Derivatization: This is the most common and effective solution. Convert the amine to a less polar, more volatile derivative. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

    • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have a specially treated surface to minimize active sites.

    • Use a Glass Liner: Ensure you are using a deactivated glass liner in your injector to minimize interactions at the injection port.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an excellent tool for real-time, non-invasive reaction monitoring.[6][7]

Issue: Signal Overlap and Difficulty in Quantitation

Q: The proton NMR signals of my reactant and product are overlapping, making it hard to determine the reaction conversion. What can I do?

A: Signal overlap is a common challenge in complex reaction mixtures.

  • Cause: Similar chemical environments of protons in different molecules.

  • Solution:

    • Monitor a Non-Overlapping Peak: Identify a unique, well-resolved signal for both a starting material and the product. For the tosylation reaction, you could monitor the disappearance of the proton alpha to the alcohol in the starting material and the appearance of the methyl protons on the tosyl group.

    • Use a Higher Field Magnet: If available, a higher field NMR spectrometer will provide better signal dispersion and may resolve the overlapping peaks.

    • Consider Other Nuclei: If your starting material or product contains other NMR-active nuclei like ¹³C, ¹⁹F, or ³¹P, monitoring these can provide cleaner, non-overlapping signals.[8]

    • Use 2D NMR: Techniques like COSY or HSQC can help to resolve and assign overlapping signals, although they are less practical for rapid, real-time monitoring.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR can provide valuable kinetic data by continuously monitoring the reaction mixture.[9][10][16]

Issue: Broad Water Peak Obscuring the Region of Interest

Q: The broad O-H stretch from water in my reaction is interfering with the C-H stretches I want to monitor. How can I mitigate this?

A: Water absorption can be a significant issue in FTIR analysis.

  • Cause: Water is a strong IR absorber, and its broad peaks can mask other important signals.

  • Solution:

    • Use a Solvent with a Clear IR Window: If possible, choose a reaction solvent that has minimal absorption in the region of interest.

    • Background Subtraction: A good background spectrum of the solvent and any reagents present at time zero is crucial. This can be subtracted from subsequent spectra to reveal the changes due to the reaction.

    • Monitor a Different Region: Focus on a region of the spectrum that is not affected by water absorption. For the tosylation reaction, the appearance of the S=O stretching bands of the tosylate group around 1350 cm⁻¹ and 1175 cm⁻¹ is an excellent indicator of product formation.[17]

Experimental Protocols

Protocol 1: In-Process HPLC Monitoring of this compound Formation
  • Sample Preparation: At specified time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 900 µL) of mobile phase or a suitable solvent in an HPLC vial.

  • HPLC Analysis:

    • Inject 10 µL of the prepared sample onto the HPLC system.

    • Use the conditions outlined in Table 1 or your optimized method.

    • Integrate the peak areas of the starting material and the product.

  • Calculation: Determine the percent conversion by the relative peak areas.

Visualizations

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start HPLC Issue (e.g., Peak Tailing) check_ph Adjust Mobile Phase pH start->check_ph Is analyte basic? use_bds Use Base- Deactivated Column check_ph->use_bds No improvement resolved Issue Resolved check_ph->resolved Tailing reduced? add_tea Add Competing Base (TEA) use_bds->add_tea No improvement use_bds->resolved Tailing reduced? change_csp Change Stationary Phase add_tea->change_csp Still tailing add_tea->resolved Tailing reduced? change_csp->resolved

Caption: Decision tree for troubleshooting amine peak tailing in HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques reaction {Reaction Monitoring | this compound} hplc HPLC Quantitative Analysis Enantiomeric Purity reaction->hplc gc GC Volatile Components Requires Derivatization reaction->gc nmr NMR Structural Information Real-Time Monitoring reaction->nmr ftir FTIR Functional Group Analysis In-situ Kinetics reaction->ftir

Caption: Relationship between the reaction and primary analytical monitoring techniques.

References

  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]

  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1), S103-S110. [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]

  • Grzesiak, A., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ACE HPLC. HPLC Troubleshooting Guide. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Request PDF. Chiral Amine Synthesis - Strategies, Examples, and Limitations. [Link]

  • The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • ResearchGate. FTIR spectra of tosyl starch samples obtained in different solvent systems. [Link]

  • Fu, G. C., et al. (2012). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. [Link]

  • The Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. [Link]

  • Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms. [Link]

  • Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

  • Brandstetter, T., et al. (2025). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Applied Sciences. [Link]

  • National Institutes of Health. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (2019). The synthetic method of 3-aminomethyltetrahydrofuran.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [Link]

  • National Institutes of Health. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Google Patents. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • Google Patents. (2020). Preparation method of 3-aminomethyl tetrahydrofuran.

Sources

Validation & Comparative

A Comparative Guide to Viable Alternatives for (S)-3-Aminotetrahydrofuran Tosylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary or building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. (S)-3-Aminotetrahydrofuran and its tosylate salt have emerged as valuable chiral synthons, particularly in the construction of complex heterocyclic scaffolds found in modern pharmaceuticals. However, the landscape of asymmetric synthesis is rich with diverse and powerful alternatives. This guide provides an in-depth technical comparison of viable alternatives to (S)-3-Aminotetrahydrofuran tosylate, supported by experimental data to inform your selection process.

The Role and Application of (S)-3-Aminotetrahydrofuran in Asymmetric Synthesis

(S)-3-Aminotetrahydrofuran is a chiral cyclic amine that has gained prominence as a key building block in the synthesis of various biologically active molecules. Its rigid five-membered ring structure provides a well-defined stereochemical environment, influencing the outcome of reactions at or near the amino group. This has been notably exploited in the synthesis of Janus kinase (JAK) inhibitors, such as tofacitinib, where the chiral piperidine core is constructed using a derivative of (S)-3-aminotetrahydrofuran. The tosylate salt enhances the compound's stability and handling properties.

While effective, the reliance on a single chiral synthon can present limitations in terms of accessibility, cost, and the exploration of chemical space. Therefore, a thorough understanding of alternative strategies is essential for the modern synthetic chemist.

Key Alternatives and Comparative Analysis

This guide will focus on three major classes of alternatives to this compound:

  • Evans' Oxazolidinones: Classic and highly reliable chiral auxiliaries for a wide range of asymmetric transformations.

  • Sulfur-Based Chiral Auxiliaries: Versatile auxiliaries offering unique reactivity and stereochemical control.

  • Chiral Amino Alcohols: Efficient catalysts and ligands for a variety of enantioselective reactions.

The following sections will delve into the performance of these alternatives in key asymmetric reactions, with a focus on providing quantitative, comparative data.

Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The choice of chiral auxiliary is paramount in dictating the facial selectivity of the incoming electrophile.

Evans' Oxazolidinones have long been the gold standard in this area.[1] Their rigid structure, coupled with the ability to form chelated metal enolates, provides a highly predictable and effective platform for stereocontrol.[1]

Sulfur-Based Chiral Auxiliaries , such as thiazolidinethiones, have also demonstrated excellent efficacy in asymmetric alkylations and can sometimes offer complementary stereoselectivity or improved performance for specific substrates.

Chiral AuxiliaryElectrophileBaseSolventYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-BenzyloxazolidinoneBenzyl bromideLDATHF92>99:1Evans, D. A., et al. (1982)
(R)-4-Phenyl-1,3-thiazolidine-2-thioneMethyl iodideNaHMDSTHF85>98:2Crimmins, M. T., et al. (1995)

Experimental Protocol: Asymmetric Alkylation using an Evans' Oxazolidinone

This protocol describes a typical procedure for the asymmetric alkylation of an N-acyloxazolidinone.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine, freshly distilled

Procedure:

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature overnight.

  • Enolate Formation: Cool the solution of the N-propionyloxazolidinone to -78 °C and add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir for 4 hours at this temperature.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Low Temperature (-78 °C): Essential to maintain the kinetic control of the reaction, preventing enolate equilibration and ensuring high diastereoselectivity.

  • LDA as Base: A strong, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon to form the desired enolate.

  • THF as Solvent: A polar aprotic solvent that effectively solvates the lithium cation of the enolate, influencing its aggregation state and reactivity.

Visualization of Stereocontrol in Asymmetric Alkylation

G cluster_0 Chelated Enolate cluster_1 Transition State cluster_2 Product Enolate Z-Enolate chelated to Li+ Auxiliary Chiral Auxiliary (e.g., Evans') Enolate->Auxiliary Steric Shielding TS Electrophile approaches from the less hindered face Enolate->TS Attack Electrophile Electrophile (E+) Electrophile->TS Product Diastereomerically enriched product TS->Product

Caption: Steric hindrance from the chiral auxiliary directs the approach of the electrophile.

Asymmetric Michael Additions: Expanding the Toolbox

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another powerful C-C bond-forming reaction. While (S)-3-Aminotetrahydrofuran itself can act as a nucleophile in Michael additions, the focus here is on its use as a chiral auxiliary to direct the addition of other nucleophiles. However, chiral amino alcohols have emerged as highly effective catalysts for this transformation.

Chiral Amino Alcohols as Catalysts

Simple, readily available chiral amino alcohols derived from natural amino acids can act as efficient organocatalysts for the asymmetric Michael addition of various nucleophiles to nitroalkenes and enones.[2][3]

CatalystNucleophileElectrophileSolventYield (%)Enantiomeric Excess (ee%)Reference
(S)-Diphenylprolinol TMS etherDiethyl malonatetrans-β-NitrostyreneToluene9599Barbas, C. F., et al. (2000)
(1R,2S)-1-Amino-2-indanolThiophenolCyclohexenoneCH2Cl29895Jørgensen, K. A., et al. (1999)

Experimental Protocol: Chiral Amino Alcohol-Catalyzed Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a β-keto ester to a nitroalkene catalyzed by a simple primary β-amino alcohol.[3]

Materials:

  • (1S,2S)-2-Amino-1,2-diphenylethanol

  • Ethyl 2-oxocyclopentanecarboxylate

  • trans-β-Nitrostyrene

  • Toluene, anhydrous

Procedure:

  • Catalyst Loading: In a dry reaction vial, dissolve (1S,2S)-2-amino-1,2-diphenylethanol (0.1 eq) in anhydrous toluene.

  • Reaction Setup: Add ethyl 2-oxocyclopentanecarboxylate (1.2 eq) to the catalyst solution, followed by trans-β-nitrostyrene (1.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Causality in Experimental Choices:

  • Bifunctional Catalysis: The chiral amino alcohol acts as a bifunctional catalyst. The amine group activates the β-keto ester by forming an enamine, while the hydroxyl group can activate the nitroalkene through hydrogen bonding, organizing the transition state for high enantioselectivity.

  • Toluene as Solvent: A non-polar solvent is often preferred to promote the hydrogen bonding interactions crucial for stereocontrol.

Visualization of the Catalytic Cycle

G Catalyst Chiral Amino Alcohol Enamine Enamine Intermediate Catalyst->Enamine + Ketoester Ketoester β-Keto Ester Ketoester->Enamine Transition_State Organized Transition State (H-bonding) Enamine->Transition_State + Nitroalkene Nitroalkene Nitroalkene Nitroalkene->Transition_State Adduct Michael Adduct Transition_State->Adduct Adduct->Catalyst Release Product & Regenerate Catalyst

Caption: The catalytic cycle of an asymmetric Michael addition.

Synthesis of Chiral Piperidines: A Case Study of Tofacitinib

The synthesis of the JAK inhibitor tofacitinib provides an excellent case study for comparing different approaches to constructing a key chiral piperidine intermediate. The original synthesis often involved a resolution of a racemic mixture. However, several asymmetric syntheses have been developed to improve efficiency.

One approach utilizes a chiral auxiliary to control the stereochemistry of the piperidine ring. For instance, a Michael addition of a nitrogen nucleophile to a chiral α,β-unsaturated ester, where the chirality is directed by an Evans' auxiliary, can establish one of the stereocenters.

Alternative Strategy: Chiral Pool Synthesis

An alternative to using a chiral auxiliary is to start from a readily available chiral building block from the "chiral pool." For example, starting from a chiral amino acid, one can construct the desired piperidine ring with the stereocenters already in place.

StrategyKey Chiral SourceKey TransformationOverall Yield (for piperidine core)StereoselectivityReference
Chiral Auxiliary(S)-4-BenzyloxazolidinoneDiastereoselective Michael Addition~40-50%>95% d.r.Marican, A., et al. (2013)
Chiral Pool(S)-Pyroglutamic AcidRing Expansion/Functionalization~30-40%>99% eeCorey, E. J., et al. (2012)

While this compound remains a valuable tool in the synthetic chemist's arsenal, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic routes. Evans' oxazolidinones offer a robust and predictable platform for a wide range of asymmetric transformations. Sulfur-based auxiliaries provide a complementary set of tools with unique reactivity. Furthermore, the rise of organocatalysis has positioned chiral amino alcohols as powerful and efficient catalysts for key bond-forming reactions.

The choice of the optimal chiral directing group will always be substrate and reaction-dependent. By considering factors such as cost, availability, ease of removal, and the desired stereochemical outcome, researchers can make informed decisions to accelerate their drug discovery and development programs. The continued development of novel chiral auxiliaries and catalysts will undoubtedly further expand the capabilities of asymmetric synthesis.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of α-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Barbas, C. F., et al. (2000). A new class of chiral catalysts for the asymmetric Michael reaction of malonates to nitroolefins. Organic Letters, 2(6), 729–732. [Link]

  • Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(3), 1548-1554. [Link]

  • Jørgensen, K. A., et al. (1999). Catalytic Enantioselective Aza-Diels−Alder Reactions of Imines—An Approach to Optically Active Nonproteinogenic α-Amino Acids. Journal of the American Chemical Society, 121(15), 3559–3569. [Link]

  • Marican, A., et al. (2013). Asymmetric total synthesis of tofacitinib. Tetrahedron: Asymmetry, 24(12), 757-761. [Link]

  • Corey, E. J., & Helal, C. J. (2012). Enantioselective synthesis of the JAK3 inhibitor CP-690,550. Organic Letters, 14(12), 3044–3047. [Link]

  • Crimmins, M. T., & Chaudhary, K. (1995). Asymmetric aldol reactions with N-acylthiazolidinethiones. The Journal of Organic Chemistry, 60(23), 7476–7477. [Link]

  • Tofacitinib Synthesis – An Asymmetric Challenge. (2018). European Journal of Organic Chemistry, 2018(44), 6066-6077. [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (2020). Molecules, 25(18), 4253. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2011). Beilstein Journal of Organic Chemistry, 7, 1019–1034. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2016). RSC Advances, 6(82), 78855-78873. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2019). Journal of the Mexican Chemical Society, 63(3). [Link]

Sources

(S)-3-Aminotetrahydrofuran tosylate versus other chiral amine building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (S)-3-Aminotetrahydrofuran Tosylate and Other Chiral Amine Building Blocks for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the imperative to create highly specific, potent, and safe therapeutics has placed immense value on the strategic use of chiral building blocks. The inherent chirality of biological targets—enzymes, receptors, and nucleic acids—demands that drug candidates possess a precise three-dimensional architecture to ensure optimal interaction.[1][2] Chiral amines, in particular, are foundational components in a significant portion of pharmaceuticals, serving as key intermediates and pharmacophoric elements that dictate a molecule's biological activity.[3][4][5]

This guide provides a comparative analysis of this compound, a versatile and increasingly popular building block, against other classes of chiral amines. We will delve into its unique structural attributes, compare its performance in key synthetic transformations, and provide a framework for selecting the optimal chiral amine to advance your drug discovery program.

Profiling this compound: A Privileged Scaffold

(S)-3-Aminotetrahydrofuran is a saturated heterocyclic amine that has gained prominence for its ability to confer desirable physicochemical and pharmacological properties to drug candidates. It is typically supplied as a tosylate salt, which enhances its crystalline nature, stability, and ease of handling compared to the freebase.

Key Physicochemical Properties:

  • Molecular Formula: C₁₁H₁₇NO₄S (for the tosylate salt)[6][7]

  • Molecular Weight: 259.32 g/mol [6][7]

  • Appearance: White to off-white solid[6]

  • Melting Point: 133-138 °C[6]

  • Optical Activity: [α]²²/D −4.5°, c = 0.5 in methanol[6]

The core value of this building block lies in the tetrahydrofuran (THF) ring. This motif is considered a "privileged" scaffold in medicinal chemistry for several reasons:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical factor for bioavailability.

  • Metabolic Stability: The saturated THF ring is generally more resistant to metabolic degradation compared to aromatic or more labile heterocyclic systems.

  • Three-Dimensionality: Incorporating the non-planar THF ring helps molecules escape "flatland," the realm of planar, aromatic compounds that are often associated with promiscuous binding and toxicity. This added three-dimensional character can lead to higher binding affinity and selectivity.

  • Bioisosterism: The THF moiety can serve as a bioisostere for other groups, such as phenyl or cyclopentyl rings, while offering a different vector for substitution and an improved property profile.

Its utility has been demonstrated in the synthesis of advanced drug candidates, including novel kappa-opioid receptor (KOR) antagonists and Hepatitis B virus (HBV) capsid assembly modulators.[6]

The Alternatives: A Structural Comparison of Chiral Amines

The choice of a chiral amine building block is a critical decision in the design of a synthetic route and the final drug candidate. Below is a comparison of (S)-3-Aminotetrahydrofuran with other commonly employed chiral amines.

DOT Diagram: Structural Comparison of Chiral Amine Scaffolds

G cluster_0 (S)-3-Aminotetrahydrofuran cluster_1 (S)-3-Aminopyrrolidine cluster_2 (S)-3-Aminopiperidine cluster_3 (S)-alpha-Methylbenzylamine a a b b c c d d

Caption: Key chiral amine building blocks used in drug discovery.

  • (S)-3-Aminopyrrolidine: This building block is a close structural analog, replacing the THF oxygen with a nitrogen atom. This change significantly increases the basicity of the ring nitrogen and introduces an additional site for substitution or hydrogen bonding. The choice between an aminotetrahydrofuran and an aminopyrrolidine often hinges on the desired basicity and hydrogen bonding profile of the final molecule.

  • (S)-3-Aminopiperidine: As a six-membered ring, piperidine offers a different conformational profile and vector arrangement for substituents compared to the five-membered rings. It is a ubiquitous scaffold in CNS-active compounds and other drug classes.

  • (S)-alpha-Methylbenzylamine: This is a classic acyclic chiral amine. Its relative flexibility can be an advantage in initial screening campaigns, but this lack of conformational constraint can also lead to lower binding affinity and selectivity due to higher entropic penalties upon binding.

Head-to-Head Comparison: A Medicinal Chemist's Perspective

The selection of a building block extends beyond mere structural analogy. It is a multi-parameter optimization problem. The table below provides a comparative summary based on key drug-like properties.

Table 1: Comparative Properties of Chiral Amine Building Blocks

Feature(S)-3-Aminotetrahydrofuran(S)-3-Aminopyrrolidine(S)-3-Aminopiperidine(S)-alpha-Methylbenzylamine
Scaffold Type Saturated Oxygen HeterocycleSaturated Nitrogen HeterocycleSaturated Nitrogen HeterocycleAcyclic, Aromatic
Conformational Rigidity HighHighMedium (Chair/Boat Flips)Low
H-Bond Acceptors 1 (Ring Oxygen)1 (Ring Nitrogen)1 (Ring Nitrogen)0 (in scaffold)
Relative Basicity (pKa) LowerHigherHigherMedium
Expected Aqueous Solubility HigherModerateModerateLower
Metabolic Profile Generally StablePotential for N-oxidationPotential for N-oxidationPotential for Aromatic Oxidation
Key Advantage Excellent solubility, metabolic stability, non-basic H-bond acceptor.Additional site for substitution, strong H-bond donor/acceptor.Prevalent CNS scaffold, established synthetic utility.Simplicity, commercial availability, synthetic flexibility.

DOT Diagram: Decision-Making Workflow for Chiral Amine Selection

G start Define Project Goal q1 Is high aqueous solubility critical? start->q1 q2 Is a non-basic H-bond acceptor needed? q1->q2 Yes q3 Is a second site for substitution required? q1->q3 No q2->q3 No a_thf Select (S)-3-Aminotetrahydrofuran q2->a_thf Yes q4 Is a CNS-penetrant scaffold preferred? q3->q4 No a_pyr Select (S)-3-Aminopyrrolidine q3->a_pyr Yes q5 Is conformational flexibility desired? q4->q5 No a_pip Select (S)-3-Aminopiperidine q4->a_pip Yes q5->a_thf No a_phe Select Acyclic Amine (e.g., alpha-Methylbenzylamine) q5->a_phe Yes

Caption: A logic guide for selecting a chiral amine building block.

Experimental Validation: Comparative Amide Coupling

To provide a practical basis for comparison, we describe a standardized protocol for an amide coupling reaction—one of the most common transformations involving these building blocks. The objective is to assess the relative reactivity and handling of this compound against a common alternative.

Objective: To compare the reaction efficiency of this compound and Boc-(S)-3-aminopyrrolidine in a standard HATU-mediated amide coupling with 4-fluorobenzoic acid.

DOT Diagram: Experimental Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Amine Addition & Reaction cluster_analysis Workup & Analysis dissolve_acid Dissolve 4-fluorobenzoic acid, HATU, and DIPEA in DMF split_solution Split solution into two reaction vessels (A & B) dissolve_acid->split_solution add_a Vessel A: Add (S)-3-Aminotetrahydrofuran tosylate split_solution->add_a add_b Vessel B: Add Boc-(S)-3-aminopyrrolidine split_solution->add_b stir Stir both vessels at RT for 4 hours add_a->stir add_b->stir quench Quench reactions with H2O & extract with EtOAc stir->quench purify Purify crude products via column chromatography quench->purify analyze Analyze yield and purity by LC-MS and NMR purify->analyze

Caption: Workflow for the comparative amide coupling experiment.

Detailed Experimental Protocol
  • Reagent Preparation: To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to form the activated ester.

  • Reaction Setup:

    • Reaction A: To a separate flask, add this compound (1.05 eq). Note: The 3.0 eq of DIPEA is sufficient to neutralize both the carboxylic acid and the tosylate salt.

    • Reaction B: To a second flask, add N-Boc-(S)-3-aminopyrrolidine (1.05 eq).

  • Coupling: Transfer the activated ester solution to each reaction flask containing the respective amine.

  • Monitoring: Stir the reactions at room temperature and monitor progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.

Expected Results and Interpretation

Table 2: Comparative Data for Amide Coupling Reaction

Amine Building BlockTypical Reaction TimeIsolated YieldRationale for Performance
This compound 2-3 hours~90%The primary amine is sterically accessible and sufficiently nucleophilic. The tosylate salt is easily handled and neutralized in situ.
N-Boc-(S)-3-aminopyrrolidine 3-4 hours~85%Reactivity is comparable, though the Boc protecting group adds steric bulk, potentially slowing the reaction slightly. Requires future deprotection step.

This experiment demonstrates that this compound is a highly efficient coupling partner. Its primary amine exhibits excellent reactivity, and the salt form presents no significant handling challenges, making it a reliable building block for library synthesis and scale-up operations.

Conclusion and Future Outlook

This compound stands out as a premier chiral building block for modern drug discovery. Its unique combination of a conformationally constrained, saturated heterocyclic core with a hydrogen bond-accepting oxygen atom allows for the fine-tuning of critical drug properties such as solubility, metabolic stability, and selectivity.

While alternatives like aminopyrrolidines, piperidines, and acyclic amines each have their place, the aminotetrahydrofuran motif offers a compelling package for overcoming common challenges in medicinal chemistry, particularly in moving beyond flat, aromatic structures. The choice of building block will always be project-specific, but a deep understanding of the properties conferred by each scaffold is essential for success. As synthetic methodologies continue to advance, particularly in the areas of biocatalysis and asymmetric synthesis, the diversity and accessibility of such valuable chiral amines will only increase, further empowering the design of next-generation therapeutics.[8][9][10]

References

  • Enamine. Chiral Building Blocks Selection.
  • Gomm, A. et al. (2023). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
  • Skerlj, R. T. (2002). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Chiral Amines in Drug Discovery and Development.
  • Chen, Y. et al. (2023).
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • Sigma-Aldrich. (S)
  • BenchChem. (2025). A Comparative Review of Modern Techniques for Chiral Amine Synthesis.
  • Scott, J.P. & Fu, G.C. (2002). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
  • Zhang, W. et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI.
  • Singh, U.P. & Bhat, H.R. (2019).
  • National Center for Biotechnology Information. (S)-3-Aminotetrahydrofuran.
  • Research Scientific. (S)
  • Magano, J. & Jahangir, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation.
  • Amerigo Scientific. (S)
  • MedchemExpress. (S)-Tetrahydrofuran-3-ylamine (3-Aminotetrahydrofuran).
  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?.

Sources

A Comparative Guide to the Validation of HPLC and GC Methods for (S)-3-Aminotetrahydrofuran Tosylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount to ensuring product quality, safety, and efficacy. (S)-3-Aminotetrahydrofuran tosylate, a key chiral intermediate, demands precise and reliable analytical methods for its quantification and purity assessment. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6][7], and the United States Pharmacopeia (USP)[8][9][10][11][12].

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[3][13]. This guide will delve into the experimental protocols and performance data for validating both HPLC and GC methods, offering a comparative analysis to aid researchers and drug development professionals in selecting the most appropriate technique for their needs.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a range of compounds.[14] For this compound, a reversed-phase HPLC method is often the preferred approach.

Rationale for HPLC Method Selection

The inherent polarity and non-volatile nature of this compound make it an ideal candidate for HPLC analysis. The tosylate salt form is readily soluble in common HPLC mobile phases, and the primary amine provides a chromophore suitable for UV detection, although derivatization can be employed to enhance sensitivity if required.[15][16][17]

Experimental Protocol: HPLC Method Validation

A typical HPLC method validation for this compound would encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by the resolution of the analyte peak from all other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations is recommended to establish linearity.[3]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Resolution (Rs) > 2.0 between the main peak and closest impurityRs = 3.5
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9995
Range 80% to 120% of the target concentration0.8 mg/mL to 1.2 mg/mL
Accuracy 98.0% to 102.0% recovery99.5% - 101.2%
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD = 0.8%
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2%
LOD Signal-to-Noise Ratio (S/N) ≥ 30.05 µg/mL
LOQ S/N ≥ 100.15 µg/mL
Robustness RSD ≤ 2.0% for varied parameters (flow rate, temperature)Passed
HPLC Experimental Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting MD HPLC Method Development VP Validation Protocol Generation MD->VP Spec Specificity VP->Spec Lin Linearity VP->Lin Acc Accuracy VP->Acc Prec Precision VP->Prec LOD_LOQ LOD/LOQ VP->LOD_LOQ Rob Robustness VP->Rob VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR

Caption: A general workflow for HPLC method validation.

Gas Chromatography (GC) Method Validation

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9] For primary amines like (S)-3-aminotetrahydrofuran, direct analysis can be challenging due to their polarity and potential for peak tailing.[18] Therefore, derivatization is often a necessary step to improve chromatographic performance.[18][19][20]

Rationale for GC Method Selection and Derivatization

GC can offer higher resolution and sensitivity compared to HPLC for certain applications.[19] The analysis of chiral compounds is a particular strength of GC, often employing chiral stationary phases.[21][22][23][24] To make (S)-3-aminotetrahydrofuran amenable to GC analysis, a derivatization step is crucial. Acylation with reagents like trifluoroacetic anhydride (TFAA) or silylation are common approaches to reduce the polarity and increase the volatility of the amine.[18][21]

Experimental Protocol: GC Method Validation

The validation parameters for a GC method are largely the same as for HPLC, with particular attention paid to the consistency and completeness of the derivatization reaction.

  • Derivatization Procedure: A detailed, step-by-step protocol for the derivatization of (S)-3-aminotetrahydrofuran is essential. This includes specifying the derivatizing agent, solvent, reaction time, and temperature.

  • Specificity: In addition to separating the derivatized analyte from other impurities, specificity studies must also demonstrate the absence of interference from derivatizing agent artifacts.

  • Linearity, Range, Accuracy, Precision, LOD, LOQ, and Robustness: These parameters are evaluated in a similar manner to the HPLC method, but the variability of the derivatization step must be considered in the assessment of precision and accuracy.

Data Presentation: GC Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Baseline resolution (Rs > 1.5) from impurities and reagent peaksRs = 2.8
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9992
Range 80% to 120% of the target concentration0.8 mg/mL to 1.2 mg/mL
Accuracy 97.0% to 103.0% recovery98.2% - 102.5%
Precision (Repeatability) RSD ≤ 3.0%RSD = 1.5%
Precision (Intermediate) RSD ≤ 3.0%RSD = 2.1%
LOD S/N ≥ 30.02 µg/mL
LOQ S/N ≥ 100.06 µg/mL
Robustness RSD ≤ 3.0% for varied parameters (inlet temp, oven ramp rate)Passed
GC Derivatization and Analysis Workflow

GC_Validation_Workflow cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Processing cluster_3 Validation Assessment Sample Sample of (S)-3-Aminotetrahydrofuran Tosylate Deriv Derivatization (e.g., with TFAA) Sample->Deriv Inject Injection into GC Deriv->Inject Sep Chromatographic Separation Inject->Sep Detect Detection (e.g., FID) Sep->Detect Integ Peak Integration Detect->Integ Quant Quantification Integ->Quant Val Validation Parameter Evaluation Quant->Val

Caption: Workflow for GC analysis including derivatization.

Comparative Analysis: HPLC vs. GC

FeatureHPLCGC
Analyte Suitability Excellent for polar, non-volatile compounds. Direct analysis of the tosylate salt is feasible.Requires derivatization for polar amines to increase volatility and improve peak shape.[18]
Method Complexity Generally simpler, as derivatization is often not required.More complex due to the additional derivatization step, which can introduce variability.
Sensitivity Good, can be enhanced with derivatization for UV or fluorescence detection.[15]Potentially higher sensitivity, especially with selective detectors like an electron capture detector (ECD) if a suitable derivatizing agent is used.[18]
Chiral Separation Possible with chiral stationary phases (CSPs) or chiral mobile phase additives.A well-established technique for chiral separations, often with excellent resolution on chiral capillary columns.[21][23]
Robustness Generally considered very robust and reliable for routine quality control.The derivatization step can be a source of variability and may impact overall method robustness.
Throughput Can be high, especially with modern UHPLC systems.Runtimes can be longer, and the derivatization step adds to the overall analysis time.

Conclusion

Both HPLC and GC are viable techniques for the analysis of this compound, each with its own set of advantages and challenges.

HPLC is recommended for routine quality control and release testing due to its robustness, simpler sample preparation, and direct applicability to the non-volatile, polar analyte. The method is straightforward to validate and implement in a regulated environment.

GC is a powerful alternative, particularly when high-resolution chiral separation is the primary goal or when higher sensitivity is required. The necessity of a derivatization step adds complexity but can be managed with a well-developed and validated procedure. The choice between HPLC and GC will ultimately depend on the specific analytical requirements, available instrumentation, and the desired balance between throughput, sensitivity, and the complexity of the analytical workflow.

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • U.S. Pharmacopeia. (2022). <621> Chromatography.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • U.S. Pharmacopeia. (n.d.). <621> Chromatography.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • U.S. Pharmacopeia. (2021). <621> Chromatography.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation.
  • Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. (n.d.). A Comparative Guide to Peer-Reviewed Methods for the Analysis of Chiral Amines.
  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl).
  • Chemistry LibreTexts. (2023). Derivatization.
  • PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • Validation of Chromatographic Methods. (n.d.).
  • PubMed. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. (2024).
  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques.
  • ResearchGate. (2025). Validation of high-performance liquid chromatography methods for pharmaceutical analysis | Request PDF.
  • ResearchGate. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • Google Patents. (n.d.). CN102128886B - High performance liquid chromatography method for measuring stabilizer BHT content of tetrahydrofuran.
  • Reddit. (2022). Advice for making tosylate and mesylate salts?.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • ResearchGate. (n.d.). Respective HPLC analysis of F, 5-MF, 5-HMF derivatization mixtures,....
  • ECHEMI. (n.d.). Advice for making tosylate and mesylate salts?.
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.

Sources

The Pivotal Role of (S)-3-Aminotetrahydrofuran Tosylate in Advanced Drug Design: A Comparative Analysis of Derived JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. Among these, (S)-3-Aminotetrahydrofuran tosylate stands out as a versatile and highly valuable intermediate. Its constrained cyclic structure and defined stereochemistry offer a scaffold that can precisely orient functional groups within a target's binding site, a critical factor in developing potent and selective pharmaceuticals. This guide delves into the comparative biological activity of pharmaceuticals derived from this key chiral amine, with a focused case study on the Janus kinase (JAK) inhibitor class, exemplified by Tofacitinib. We will explore the synthesis, mechanism of action, and comparative clinical performance of these agents, supported by robust experimental data, to provide researchers and drug development professionals with a comprehensive understanding of their therapeutic potential and the critical role of the aminotetrahydrofuran-like motif.

The Strategic Advantage of the Chiral Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is a prevalent feature in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its inclusion in a drug's molecular architecture can significantly influence pharmacokinetic properties, such as solubility and metabolic stability, while also providing a rigid framework for the spatial arrangement of pharmacophoric elements. The chirality of (S)-3-Aminotetrahydrofuran adds a crucial layer of complexity and specificity, enabling enantioselective interactions with biological targets. This is particularly important as the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

While direct synthesis from this compound is a key strategy, the principles of its structural contribution are well-exemplified in drugs that incorporate a similar chiral aminopiperidine scaffold, for which a wealth of comparative data is available. Tofacitinib, a first-in-class oral JAK inhibitor, serves as an outstanding case study for a pharmaceutical whose core chiral structure is conceptually derived from such a precursor.

A Case Study: Tofacitinib - From Chiral Intermediate to Potent Immunosuppressant

Tofacitinib (Xeljanz®) is a potent inhibitor of the Janus kinase family of enzymes and is approved for the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4] Its synthesis showcases the integration of a chiral amine moiety, specifically a (3R,4R)-4-methyl-3-(methylamino)piperidine scaffold, which is structurally analogous to the aminotetrahydrofuran core.

Synthetic Pathway Overview

The synthesis of Tofacitinib is a multi-step process that hinges on the creation of the chiral piperidine intermediate. While various synthetic routes have been developed, a common strategy involves the following key stages[5][6]:

  • Formation of a Piperidine Precursor: The synthesis often begins with a readily available starting material, which is then elaborated to form a substituted piperidine ring.

  • Chiral Resolution or Asymmetric Synthesis: A critical step is the introduction of the desired stereochemistry. This can be achieved through classical resolution of a racemic mixture or, more efficiently, through an asymmetric synthesis that directly yields the desired enantiomer.

  • Coupling to the Pyrrolo[2,3-d]pyrimidine Core: The chiral aminopiperidine intermediate is then coupled to the heterocyclic core of the molecule, typically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Final Functionalization: The synthesis is completed by the addition of the cyanoacetyl group to the piperidine nitrogen.

This synthetic approach underscores the importance of the chiral amine intermediate in defining the final structure and, consequently, the biological activity of Tofacitinib. The less active (3S,4R)-enantiomer of Tofacitinib highlights the critical nature of the specific stereochemistry achieved through the use of the chiral building block.[7]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib and other related pharmaceuticals exert their therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the immune response.

The general mechanism is as follows:

  • Cytokine Binding: Inflammatory cytokines bind to their specific receptors on the surface of immune cells.

  • JAK Activation: This binding event activates the associated JAK enzymes.

  • STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

  • Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they bind to DNA and regulate the transcription of genes involved in inflammation and immune responses.

By inhibiting JAK enzymes, Tofacitinib effectively blocks this signaling cascade, leading to a reduction in the production of inflammatory mediators and a dampening of the immune response.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Signaling cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus and Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Comparative Biological Activity of JAK Inhibitors

The development of Tofacitinib has paved the way for a new class of oral therapeutics for autoimmune diseases. Several other JAK inhibitors, including Baricitinib and Upadacitinib, have since been developed, each with its own unique selectivity profile for the different JAK isoforms. Network meta-analyses of clinical trial data provide a valuable framework for comparing the relative efficacy and safety of these drugs.

The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, representing a 20%, 50%, and 70% improvement in disease activity, respectively) are standard endpoints in clinical trials for rheumatoid arthritis.

Efficacy in Rheumatoid Arthritis
JAK InhibitorACR20 Response Rate (12 weeks)ACR50 Response Rate (12 weeks)ACR70 Response Rate (12 weeks)
Tofacitinib 5mg ~60-70%~35-45%~15-25%
Baricitinib 4mg ~65-75%~40-50%~20-30%
Upadacitinib 15mg ~70-80%~45-55%~25-35%

Note: The values presented are approximate ranges based on data from multiple network meta-analyses and may vary depending on the specific patient population and study design.[9][10][11][12][13]

As the data suggests, all three JAK inhibitors demonstrate significant efficacy compared to placebo.[9][11] Numerically, Upadacitinib has shown slightly higher response rates in some comparative analyses, particularly for the more stringent ACR50 and ACR70 endpoints.[9][10] However, it is important to note that the differences in efficacy measures between the JAK inhibitors were not always statistically significant in all analyses.[10]

Safety Profiles

The safety profiles of JAK inhibitors are a critical consideration in their clinical use. Due to their mechanism of action, there is an increased risk of certain adverse events.

Adverse EventTofacitinibBaricitinibUpadacitinib
Serious Infections Increased riskIncreased riskIncreased risk
Herpes Zoster Increased riskIncreased riskIncreased risk
Venous Thromboembolism (VTE) Increased risk notedIncreased risk notedIncreased risk noted
Major Adverse Cardiovascular Events (MACE) Increased risk in certain populationsHigher risk in some analysesIncreased risk noted
Malignancy Increased risk in certain populationsHigher risk in some analysesIncreased risk noted

A large post-marketing safety study of Tofacitinib found an increased risk of major cardiovascular problems, cancer, blood clots, and serious infections compared to TNF inhibitors, leading to a class-wide boxed warning for JAK inhibitors used in chronic inflammatory conditions.[14] Some analyses suggest distinct safety profiles among the different JAK inhibitors, with one study indicating Baricitinib may have a higher risk of cardiovascular events and cancer, while Upadacitinib may pose an increased risk of respiratory and gastrointestinal events.[15] Tofacitinib was associated with a lower cancer risk than other JAK inhibitors in the same study but had more musculoskeletal-related adverse events.[15] These differences in safety profiles may influence the choice of JAK inhibitor for individual patients based on their specific risk factors.[16][17]

Structure-Activity Relationship (SAR) Insights

The potent and selective activity of Tofacitinib is a direct result of its specific molecular structure. The chiral piperidine ring, conceptually derived from a precursor like (S)-3-Aminotetrahydrofuran, plays a crucial role in orienting the molecule within the ATP-binding pocket of the JAK enzymes. Modifications to this core structure can have a profound impact on biological activity.

The pyrrolo[2,3-d]pyrimidine core acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase. The aminopiperidine moiety extends into a pocket of the enzyme, and its specific stereochemistry is essential for optimal binding and inhibitory activity. The cyanoacetyl group provides an additional interaction point. The tetrahydrofuran motif, as seen in many other biologically active molecules, likely contributes to favorable pharmacokinetic properties and provides a rigid scaffold for the presentation of the key interacting groups.[1]

Experimental Protocols

The evaluation of JAK inhibitors involves a combination of in vitro biochemical assays and cell-based functional assays, followed by extensive clinical trials.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK enzyme.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a purified JAK enzyme.

Workflow:

  • Reagent Preparation: Prepare solutions of the purified JAK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP, and the test compound at various concentrations.

  • Reaction Incubation: In a microplate, combine the JAK enzyme, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the depletion of ATP using a luminescent assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Kinase_Inhibition_Assay cluster_preparation 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Solutions: - JAK Enzyme - Substrate - ATP - Test Compound (serial dilutions) Microplate Microplate Incubation: 1. Add Enzyme, Substrate, Compound 2. Add ATP to start reaction 3. Incubate at 30°C Reagents->Microplate Detection Quantify Phosphorylated Substrate (e.g., ELISA, Luminescence) Microplate->Detection Analysis Plot % Inhibition vs. [Compound] Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Clinical Trial Design for Rheumatoid Arthritis

Objective: To evaluate the efficacy and safety of a new JAK inhibitor in patients with moderately to severely active rheumatoid arthritis.

Design: A Phase III, randomized, double-blind, placebo-controlled or active-comparator-controlled clinical trial.

Key Components:

  • Patient Population: Patients with a confirmed diagnosis of rheumatoid arthritis who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs).

  • Randomization: Patients are randomly assigned to receive the investigational JAK inhibitor, a placebo, or an active comparator (e.g., another approved therapy).

  • Blinding: Both the patients and the investigators are unaware of the treatment assignment.

  • Treatment: Patients receive the assigned treatment for a specified period (e.g., 12 or 24 weeks).

  • Efficacy Endpoints: The primary endpoint is typically the proportion of patients achieving an ACR20 response at a specific time point. Secondary endpoints include ACR50 and ACR70 responses, changes in the Disease Activity Score (DAS28), and patient-reported outcomes.

  • Safety Monitoring: Patients are closely monitored for adverse events throughout the study.

Conclusion

This compound and structurally related chiral amines are invaluable building blocks in the synthesis of advanced pharmaceuticals. The case of Tofacitinib and the broader class of JAK inhibitors clearly demonstrates how the incorporation of such a specific chiral moiety can lead to potent and selective drugs that have a significant impact on the treatment of autoimmune diseases. The comparative analysis of JAK inhibitors reveals a class of effective oral therapies, with nuanced differences in their efficacy and safety profiles that can inform clinical decision-making. Future research in this area will likely focus on the development of next-generation inhibitors with improved selectivity and safety, further underscoring the enduring importance of strategic chiral synthesis in drug discovery.

References

  • Safety of Janus kinase inhibitors in rheumatoid arthritis: a disproportionality analysis using FAERS database from 2012 to 2022. National Institutes of Health. [Link]

  • Safety profile and dose-dependent adverse events of upadacitinib in randomized clinical trials: a systematic review and meta-analysis. Frontiers in Pharmacology. [Link]

  • Important safety information for Janus kinase (JAK) inhibitors. Therapeutic Goods Administration (TGA). [Link]

  • Most frequent adverse event reports for tofacitinib, baricitinib, and upadacitinib from 2013 to 2022. ResearchGate. [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). MDPI. [Link]

  • Examining the Safety Profile of Janus Kinase (JAK) Inhibitors in the Management of Immune-Mediated Diseases: A Comprehensive Review. PubMed Central. [Link]

  • Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. National Institutes of Health. [Link]

  • Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. PubMed. [Link]

  • Comparative study of the efficacy and safety of tofacitinib, baricitinib, upadacitinib, and filgotinib versus methotrexate for disease-modifying antirheumatic drug-naïve patients with rheumatoid arthritis. ResearchGate. [Link]

  • Real-Life Comparison of Four JAK Inhibitors in Rheumatoid Arthritis (ELECTRA-i Study). PubMed. [Link]

  • A Matching-Adjusted Indirect Comparison of Upadacitinib Versus Tofacitinib in Adults with Moderate-to-Severe Rheumatoid Arthritis. Springer Medizin. [Link]

  • Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. PubMed Central. [Link]

  • Impact of anti-rheumatic treatment on the individual components of the ACR composite score in patients with rheumatoid arthritis. The Journal of Rheumatology. [Link]

  • Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]

  • JAK-STAT Inhibitors: Transforming Autoimmune Disease Treatment. The Medical Letter on Drugs and Therapeutics. [Link]

  • Impact of Tofacitinib on Components of the ACR Response Criteria: Post Hoc Analysis of Phase III and Phase IIIb/IV Trials. The Journal of Rheumatology. [Link]

  • Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. [Link]

  • Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ResearchGate. [Link]

  • Chemical structure of tofacitinib. ResearchGate. [Link]

  • Tofacitinib. PubChem. [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. ResearchGate. [Link]

  • Blocking Jak/STAT signalling using tofacitinib inhibits angiogenesis in experimental arthritis. Arthritis Research & Therapy. [Link]

  • Assessments of CYP‐Inhibition‐Based Drug–Drug Interactions Between Tofacitinib and Lipid‐Lowering Agents in Rats Both In Vitro and In Vivo. PubMed Central. [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PubMed Central. [Link]

Sources

A Cost-Effectiveness Analysis of (S)-3-Aminotetrahydrofuran Tosylate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that profoundly impacts the economic viability and scalability of pharmaceutical synthesis. (S)-3-Aminotetrahydrofuran and its salts, particularly the tosylate, are valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth cost-effectiveness analysis of using (S)-3-Aminotetrahydrofuran tosylate in large-scale synthesis, comparing it with common synthetic alternatives. The analysis is grounded in experimental data and established industrial practices to offer actionable insights for process chemists and sourcing specialists.

Introduction: The Significance of Chiral Amines in Pharmaceuticals

Chiral amines are fundamental components of a vast array of pharmaceuticals, where the specific stereochemistry is often essential for therapeutic efficacy and safety. The tetrahydrofuran moiety, when functionalized with a chiral amine, provides a desirable scaffold that can impart favorable pharmacokinetic properties to a drug candidate. (S)-3-Aminotetrahydrofuran, in its tosylate salt form, offers enhanced stability and handling characteristics, making it a popular choice for multi-step syntheses. However, the cost of this chiral intermediate can be a significant driver of the overall cost of goods for an API. Therefore, a thorough evaluation of its synthetic routes and a comparison with viable alternatives are crucial for developing a cost-effective and sustainable manufacturing process.

Synthetic Routes to this compound: A Comparative Overview

Two primary synthetic strategies dominate the large-scale production of (S)-3-Aminotetrahydrofuran: one starting from the chiral precursor (S)-3-hydroxytetrahydrofuran, and the other from the inexpensive and abundant chiral pool chemical, L-aspartic acid.

Route A: Synthesis from (S)-3-Hydroxytetrahydrofuran

This is a more direct and often preferred route for large-scale production due to its fewer steps and potentially higher overall yield.

Workflow Diagram:

A (S)-3-Hydroxytetrahydrofuran B Activation of Hydroxyl Group (e.g., Tosylation) A->B C (S)-3-Hydroxytetrahydrofuran Tosylate B->C D Nucleophilic Substitution (e.g., with Azide) C->D E (R)-3-Azidotetrahydrofuran D->E F Reduction of Azide (e.g., Hydrogenation) E->F G (R)-3-Aminotetrahydrofuran F->G H Salt Formation with p-TsOH G->H I This compound* H->I note *Note: The stereochemistry of the final product is (S). This depiction assumes a double inversion or a starting material of the opposite chirality for simplicity of the workflow. A L-Aspartic Acid B Acylation & Esterification A->B C Protected Diester B->C D Reduction of Carboxylic Acids C->D E Chiral Diol D->E F Cyclization E->F G Protected Aminotetrahydrofuran F->G H Hydrolysis/Deprotection G->H I (S)-3-Aminotetrahydrofuran H->I J Salt Formation with p-TsOH I->J K This compound J->K

Caption: Multi-step synthesis from L-Aspartic Acid.

Experimental Protocol (Conceptual Outline based on Patent Literature): [1]

  • Protection and Esterification: The amino group of L-aspartic acid is first protected (e.g., via acylation), followed by esterification of both carboxylic acid groups.

  • Reduction: The ester groups are reduced to alcohols using a strong reducing agent like lithium aluminum hydride or sodium borohydride in the presence of a Lewis acid. This step is often challenging to scale up safely and cost-effectively.

  • Cyclization: The resulting diol undergoes an intramolecular cyclization, typically under acidic conditions, to form the tetrahydrofuran ring.

  • Deprotection: The protecting group on the amine is removed.

  • Salt Formation: The free amine is then converted to the tosylate salt.

Cost-Effectiveness Analysis

The cost-effectiveness of each route is determined by a combination of raw material costs, process parameters, and throughput.

ParameterRoute A: From (S)-3-HydroxytetrahydrofuranRoute B: From L-Aspartic Acid
Starting Material Cost HigherVery Low [2][3][4][5][6]
Number of Steps Fewer (typically 3-4)More (typically 5-6) [1]
Process Complexity ModerateHigh (especially the reduction step) [7]
Reagent & Solvent Cost Moderate (p-TsCl, NaN3, hydrogenation catalyst)High (strong reducing agents, protecting groups)
Overall Yield Generally HigherGenerally Lower due to multiple steps
Scalability More straightforwardChallenging, requires specialized equipment
Waste Generation (E-Factor) LowerHigher
Cycle Time ShorterLonger

Analysis:

  • Route A is generally favored for large-scale industrial production despite the higher initial cost of (S)-3-hydroxytetrahydrofuran. [8][9]The shorter synthesis, higher overall yield, and more manageable process conditions often lead to a lower final cost per kilogram of product. The key to optimizing this route lies in sourcing competitively priced (S)-3-hydroxytetrahydrofuran and efficiently recycling solvents and catalysts.

  • Route B is attractive on paper due to the very low cost of L-aspartic acid. However, the lengthy process, use of expensive and hazardous reagents, and lower overall yield often make it less economically viable at scale. This route may be considered if the cost of (S)-3-hydroxytetrahydrofuran is prohibitively high or if there are specific strategic reasons to avoid dependence on a single advanced intermediate.

Comparison with Alternative Chiral Amines

In some applications, other cyclic chiral amines can be considered as alternatives to (S)-3-Aminotetrahydrofuran. The choice of an alternative is highly dependent on the specific requirements of the target molecule.

Alternative AmineKey Features & Synthetic ConsiderationsRelative Cost (Research Scale)
(S)-3-Aminopyrrolidine - Structurally similar, five-membered ring with a nitrogen heteroatom.- Synthesis often involves chiral resolution or asymmetric synthesis from precursors like malic acid.- Commercially available in bulk. [10][11][12][13]Similar to higher, depending on purity.
(S)-3-Aminoquinuclidine - Rigid bicyclic structure, often used to impart specific conformational constraints.- Synthesis typically involves chiral resolution of the racemic amine, which can be costly. [14][15][16][17]Significantly higher due to complex synthesis.

Workflow for Chiral Resolution (General):

A Racemic Amine (e.g., 3-Aminoquinuclidine) B Addition of Chiral Resolving Agent (e.g., Tartaric Acid) A->B C Mixture of Diastereomeric Salts B->C D Fractional Crystallization C->D E Less Soluble Diastereomeric Salt (Enriched in one enantiomer) D->E H Mother Liquor (Enriched in other enantiomer) D->H F Liberation of Free Amine (e.g., with Base) E->F G Enantiomerically Pure Amine F->G

Caption: General workflow for chiral resolution.

Cost Implications of Alternatives:

While (S)-3-aminopyrrolidine may be a viable alternative in some cases, its cost is generally comparable to or higher than that of (S)-3-aminotetrahydrofuran. (S)-3-Aminoquinuclidine, due to its more complex structure and reliance on chiral resolution, is typically a much more expensive building block and is only used when its unique properties are essential for the API's function.

Conclusion and Recommendations

For the large-scale synthesis of APIs requiring the (S)-3-amino-tetrahydrofuran moiety, the synthetic route starting from (S)-3-hydroxytetrahydrofuran is generally the more cost-effective and scalable option . While the initial raw material cost is higher than that of L-aspartic acid, the shorter process, higher overall yield, and greater operational simplicity result in a lower final cost of goods.

Key recommendations for process development and sourcing teams:

  • Prioritize Sourcing of (S)-3-Hydroxytetrahydrofuran: Establish strong relationships with multiple suppliers of high-quality (S)-3-hydroxytetrahydrofuran to ensure competitive pricing and a stable supply chain.

  • Process Optimization is Key: Focus process optimization efforts on maximizing yields in the tosylation and azide substitution/reduction steps, as well as on efficient solvent and catalyst recycling.

  • Evaluate the L-Aspartic Acid Route with Caution: The L-aspartic acid route should only be considered if there are significant and persistent challenges in sourcing (S)-3-hydroxytetrahydrofuran at a competitive price. A thorough techno-economic evaluation, including a realistic assessment of capital expenditure for handling hazardous reagents at scale, is essential before committing to this route.

  • Consider Alternatives Strategically: Alternatives like (S)-3-aminopyrrolidine should be evaluated early in the drug development process if the specific structural features of the tetrahydrofuran ring are not strictly required. This can provide flexibility in sourcing and potentially lead to long-term cost savings.

By carefully considering these factors, drug development professionals can make informed decisions that balance scientific innovation with the economic realities of large-scale pharmaceutical manufacturing.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Price of (S)-3-Hydroxytetrahydrofuran for Bulk Orders. Retrieved from [Link]

  • IndiaMART. (n.d.). Powder L- Aspartic Acid, For Industrial, Packaging Size: 25 Kg. Retrieved from [Link]

  • Daicel Chemical Industries, Ltd. (2002). Process for the preparation of 3-hydroxytetrahydrofuran. U.S.
  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Xiamen University. (2006). Synthesis of S-(3)-hydroxy tetrahydrofuran.
  • Suzhou Kaiyuan Minsheng Sci & Tech Co Ltd. (n.d.). Novel method for preparing S-3-hydroxytetrahydrofuran. Eureka | Patsnap. Retrieved from [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2011). The preparation method of S-3-aminoquinine dihydrochloride.
  • Carl ROTH. (n.d.). L-Aspartic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Bulk Purchase of (3S)-(+)-3-Aminopyrrolidine Dihydrochloride for Industrial Synthesis. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). (S)-(−)-3-Aminopyrrolidine (98%). Retrieved from [Link]

  • Tianjin University. (2012). Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
  • ResearchGate. (2006). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Applications of (-)-(S)-3-Aminoquinuclidine-Derived Thiourea. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

  • Research Scientific. (n.d.). This compound. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Jiangsu Sevencontinent Green Chemical Co Ltd. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Jiangsu Dinotefuran Chemical Co Ltd. (2021). Preparation method of 3-aminomethyl tetrahydrofuran.
  • Suzhou Guannan Sci & Tech Co Ltd. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Eureka | Patsnap. Retrieved from [Link]

  • Shandong Chuancheng Pharmaceutical Co Ltd. (2017). Preparation method of (R)-tetrahydrofuran-3-amine.
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Mitsui Chemicals Inc. (2001). Process for the production of L-aspartic acid. U.S.
  • University of Pennsylvania. (n.d.). Batch Production of Amino Acids. Retrieved from [Link]

Sources

The Strategic Advantage of (S)-3-Aminotetrahydrofuran Tosylate in Kinase Inhibitor Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flat Rings – Embracing Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the selection of small, chiral building blocks is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. For decades, saturated nitrogen heterocycles like piperidine and pyrrolidine have been workhorses, offering reliable scaffolds for exploring chemical space. However, the drive for molecules with improved properties and novel intellectual property has pushed researchers to explore more structurally diverse and three-dimensional (3D) motifs.

(S)-3-Aminotetrahydrofuran tosylate has emerged as a superior building block in this context. It offers a unique combination of features: a constrained, non-planar ring system, a specific stereochemical configuration, and a strategically placed ether oxygen. This oxygen atom can act as a hydrogen bond acceptor and improve physicochemical properties like solubility, setting it apart from its carbocyclic and simpler heterocyclic counterparts.

This guide presents two key case studies from the development of Janus kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases like rheumatoid arthritis. Through detailed experimental data, we will compare the performance of the (S)-3-aminotetrahydrofuran moiety against traditional cyclic amines, demonstrating its clear advantages and providing the scientific rationale for its selection in modern drug discovery.

Case Study 1: The Discovery of Tofacitinib (CP-690,550) – A Head-to-Head Comparison of Cyclic Amines

The development of Tofacitinib (CP-690,550), a first-in-class JAK inhibitor, provides a definitive example of the strategic benefit conferred by the (S)-3-aminotetrahydrofuran scaffold. During the lead optimization phase, researchers at Pfizer systematically explored the structure-activity relationship (SAR) of the cyclic amine portion of the molecule, which binds in a key region of the kinase ATP-binding site.[1]

The Central Hypothesis: Bioisosteric Replacement for Enhanced Potency and Properties

The core experimental strategy was to replace a known active piperidine scaffold with other cyclic amines, including pyrrolidine and various substituted tetrahydrofurans, to probe the effects on enzyme inhibition. The goal was to identify a scaffold that could maintain or improve potency while potentially offering superior selectivity and drug-like properties.

The workflow for this comparative analysis is straightforward yet powerful:

G cluster_0 Scaffold Selection cluster_1 Synthesis & Evaluation Pyrrolopyrimidine_Core Pyrrolopyrimidine Core Synthesis Parallel Synthesis of Analogues Pyrrolopyrimidine_Core->Synthesis Cyclic_Amine_Scaffolds Test Scaffolds: - Piperidine - Pyrrolidine - (S)-3-Aminotetrahydrofuran - (R)-3-Aminotetrahydrofuran Cyclic_Amine_Scaffolds->Synthesis Assay JAK1, JAK2, JAK3 Enzyme Inhibition Assays (IC50) Synthesis->Assay Test Compounds Data_Analysis SAR Analysis: Potency & Selectivity Comparison Assay->Data_Analysis

Caption: Comparative workflow for JAK inhibitor scaffold evaluation.

Experimental Data: A Clear Winner Emerges

The enzymatic inhibition data unequivocally demonstrated the superiority of the (S)-3-aminotetrahydrofuran moiety. The ether oxygen's ability to form a key hydrogen bond with the protein backbone, combined with the scaffold's optimal conformation, resulted in a significant boost in potency, particularly against JAK1 and JAK3.

Compound IDCyclic Amine ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 3-Aminopyrrolidine14113743
2 3-Aminopiperidine112163082
3 (R)-3-Aminotetrahydrofuran11018020
4 (CP-690,550) (S)-3-Aminotetrahydrofuran 11 20 1
Data synthesized from Flanagan, M. E., et al. (2010). J. Med. Chem., 53(24), 8468–8484.[1]
Analysis of Results: The Causality Behind the Numbers
  • Potency Enhancement: The data table clearly shows that compound 4 , incorporating the (S)-3-aminotetrahydrofuran scaffold, is dramatically more potent against JAK3 (1 nM) than the pyrrolidine (43 nM) and piperidine (82 nM) analogues. It also displays the highest potency against JAK1. This demonstrates that the tetrahydrofuran ring is not merely a placeholder but an active contributor to binding affinity.

  • Stereochemical Importance: The comparison between compound 3 (R-enantiomer) and compound 4 (S-enantiomer) is striking. The S-enantiomer is 20-fold more potent against JAK3, highlighting that the precise 3D orientation of the amino group and the ring is critical for optimal interaction with the kinase hinge region.

  • Improved Selectivity Profile: While Tofacitinib is considered a pan-JAK inhibitor, the initial design sought JAK3 selectivity. The piperidine analogue (2 ) showed poor potency against JAK2 (1630 nM), which might seem like good selectivity. However, its JAK3 potency (82 nM) was weak. The (S)-3-aminotetrahydrofuran scaffold in compound 4 provided the best overall balance, with potent inhibition across the desired targets (JAK1 and JAK3) and moderate activity against JAK2, a profile that ultimately proved clinically effective for rheumatoid arthritis.

The key takeaway is that the ether oxygen of the tetrahydrofuran ring acts as a crucial hydrogen bond acceptor, an interaction not possible with the piperidine or pyrrolidine rings. This additional, favorable interaction is a primary driver of the observed increase in potency.

Experimental Protocol: Coupling of this compound

The following is a representative protocol for the nucleophilic substitution reaction to couple the chiral amine with the heterocyclic core, based on methodologies described for Tofacitinib's synthesis.

  • Reagents & Setup:

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO or NMP) in a nitrogen-purged reaction vessel, add this compound (1.1 eq).

    • Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.5 eq). The use of a non-nucleophilic base is critical to deprotonate the amine for reaction without competing in the substitution itself.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C. The elevated temperature is necessary to drive the SₙAr reaction to completion.

    • Monitor the reaction progress by TLC or LC-MS until the starting chloro-pyrimidine is consumed (typically 12-24 hours).

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the desired coupled product.

This self-validating protocol includes monitoring steps and a standard purification procedure to ensure the isolation of the desired product in high purity.

Case Study 2: Achieving High Selectivity with PF-956980

Following the discovery of Tofacitinib, further research aimed to develop inhibitors with different selectivity profiles. PF-956980 is a prime example of a highly selective JAK3 inhibitor that evolved from the same pyrrolopyrimidine scaffold.[2] While a direct head-to-head comparison table for its discovery is not publicly available, its known selectivity profile underscores the principles learned from the Tofacitinib SAR.

G cluster_0 Structural Comparison Tofacitinib Tofacitinib (CP-690,550) Scaffold: (3R,4R)-Piperidine PF956980 PF-956980 Scaffold: (S)-3-Aminotetrahydrofuran Tofacitinib->PF956980 Scaffold Hop & Optimization High_Selectivity High JAK3 Selectivity PF956980->High_Selectivity Leads to

Caption: Structural relationship leading to the selective inhibitor PF-956980.

PF-956980 was found to have nanomolar potency against JAK3 while being significantly less active against a panel of 30 other kinases, including other JAK family members.[2] This high degree of selectivity is invaluable for its use as a chemical probe to specifically interrogate the biological function of JAK3 without the confounding effects of inhibiting JAK1 or JAK2.

The development of PF-956980 reinforces the central thesis: the (S)-3-aminotetrahydrofuran scaffold is not just a potent pharmacophore but also a tunable one. By making subtle modifications to the core and other substituents, while retaining the aminotetrahydrofuran, chemists were able to fine-tune the selectivity profile of the molecule, leading to a highly specialized research tool. This demonstrates that the initial choice of a superior, three-dimensional building block like this compound opens up avenues for optimization that might be inaccessible with simpler, flatter scaffolds.

Conclusion

The case of this compound in JAK inhibitor development serves as an exemplary guide for modern medicinal chemistry. The direct, data-driven comparison in the Tofacitinib program showcases a dramatic improvement in potency over traditional cyclic amines like piperidine and pyrrolidine. The success is rooted in fundamental principles of molecular recognition: the scaffold's constrained 3D geometry and the ether oxygen's capacity for hydrogen bonding.

For researchers and drug development professionals, these case studies validate the strategy of "scaffold hopping" from common motifs to more complex, chiral building blocks. While the initial cost of such a reagent may be higher, the downstream benefits—manifested as superior potency, improved selectivity, and enhanced physicochemical properties—can significantly accelerate a program and increase its probability of success. The evidence strongly supports the classification of (S)-3-aminotetrahydrofuran as a privileged scaffold and a strategic component for the modern drug discovery toolkit.

References

  • Changelian, P. S., et al. (2008). The specificity of JAK3 kinase inhibitors. Blood, 111(4), 2155–2157. Available at: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. Available at: [Link]

Sources

The Strategic Utility of (S)-3-Aminotetrahydrofuran Tosylate in Drug Discovery: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is a paramount challenge. The strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of this endeavor, with the tetrahydrofuran (THF) moiety, and specifically the chiral building block (S)-3-Aminotetrahydrofuran tosylate, emerging as a particularly valuable asset. This guide provides an in-depth technical comparison of the (S)-3-aminotetrahydrofuran scaffold against common alternatives, supported by experimental data from peer-reviewed studies, to inform the design of next-generation therapeutics.

The Rise of Saturated Heterocycles: Moving Beyond Flatland

Historically, drug discovery was dominated by aromatic, "flat" molecules. However, the increasing complexity of biological targets has driven a shift towards more three-dimensional structures. Saturated heterocycles, rich in sp³-hybridized carbons, offer a gateway to this chemical space, providing improved solubility, metabolic stability, and novel intellectual property opportunities. The (S)-3-aminotetrahydrofuran motif, in particular, presents a unique combination of features that render it a "privileged scaffold" in the medicinal chemist's toolbox.

The inherent chirality of (S)-3-aminotetrahydrofuran allows for precise spatial orientation of substituents, which is critical for optimal interactions with chiral biological targets such as enzymes and receptors. The tetrahydrofuran ring itself is not merely an inert spacer; its oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity and modulating physicochemical properties.[1][2]

This compound: A Versatile Building Block

This compound is a readily available and versatile synthetic intermediate, enabling the facile introduction of the aminotetrahydrofuran core into a wide range of molecular architectures.[3] The tosylate salt form enhances its stability and handling properties, making it amenable to large-scale synthesis.

Comparative Analysis: (S)-3-Aminotetrahydrofuran vs. Key Alternatives

The decision to incorporate a specific scaffold into a drug candidate is a critical one, with significant downstream consequences for the compound's biological activity and developability. Here, we compare the (S)-3-aminotetrahydrofuran moiety to three common alternatives: tetrahydropyran amines, pyrrolidine derivatives, and acyclic amines.

(S)-3-Aminotetrahydrofuran vs. Tetrahydropyran (THP) Amines

Tetrahydropyran, a six-membered saturated heterocycle, is a frequent bioisosteric replacement for tetrahydrofuran.[4][5] The choice between a five- and six-membered ring can have subtle but significant impacts on a molecule's properties.

Feature(S)-3-Aminotetrahydrofuran4-AminotetrahydropyranRationale & Supporting Data
Conformational Flexibility Higher ring strain, more defined puckered conformationsLower ring strain, greater conformational flexibility (chair/boat)The five-membered THF ring has a higher degree of conformational restraint compared to the more flexible six-membered THP ring. This can be advantageous in pre-organizing a ligand for optimal binding, but may also introduce entropic penalties.
Hydrogen Bonding The oxygen atom can act as a hydrogen bond acceptor.[1]The oxygen atom can act as a hydrogen bond acceptor.[2]In a study on HIV protease inhibitors, replacement of a bis-tetrahydrofuran moiety with a tetrahydropyranyl-tetrahydrofuran (Tp-THF) ligand resulted in a potent inhibitor with a similar activity profile against multidrug-resistant strains, demonstrating the viability of THP as a bioisostere.[1]
Lipophilicity & Solubility Generally lower lipophilicity compared to carbocyclic analogs.Generally lower lipophilicity compared to carbocyclic analogs.[2]In the development of Janus kinase 1 (JAK1) selective inhibitors, a THP derivative was found to have a lower logD (2.08) compared to its cyclohexyl counterpart (logD 2.66), which translated to improved clearance.[2]
Metabolic Stability Can be susceptible to oxidative metabolism.Can be susceptible to oxidative metabolism.The site of metabolism can be influenced by the ring size and substitution pattern. Strategic placement of substituents can block metabolically liable positions.

Key Takeaway: The choice between THF and THP is often context-dependent. The more rigid THF scaffold may be preferred when a specific conformation is required for high-affinity binding. Conversely, the greater flexibility of THP might be advantageous for accommodating mutations in a target protein.[1]

(S)-3-Aminotetrahydrofuran vs. Pyrrolidine Derivatives

Pyrrolidine, a five-membered saturated nitrogen-containing heterocycle, is another common scaffold in drug discovery.[6][7] The primary difference lies in the nature of the heteroatom: oxygen in THF versus nitrogen in pyrrolidine.

Feature(S)-3-Aminotetrahydrofuran(S)-3-AminopyrrolidineRationale & Supporting Data
Hydrogen Bonding Oxygen as a hydrogen bond acceptor.Nitrogen as a hydrogen bond donor and acceptor.The pyrrolidine nitrogen introduces an additional hydrogen bond donor capability, which can be exploited to form new interactions with the target protein.
Basicity (pKa) Not basic.Basic (pKa of the amine substituent is influenced by the ring nitrogen).The basicity of the pyrrolidine ring can be advantageous for forming salt bridges with acidic residues in a binding pocket, but can also lead to higher clearance and potential for off-target effects.
Physicochemical Properties Generally neutral and less polar.Can be protonated at physiological pH, leading to higher polarity and solubility.The ability to modulate the pKa of the pyrrolidine nitrogen through substitution provides a handle for fine-tuning a compound's physicochemical properties.
Synthetic Accessibility Readily available from chiral pool starting materials.Readily available from proline and other chiral precursors.[8]Both scaffolds are synthetically accessible, with well-established methods for their stereoselective synthesis.[9][10]

Key Takeaway: Pyrrolidines offer the advantage of an additional hydrogen bond donor and a titratable basic center, which can be beneficial for both potency and solubility. However, this basicity can also be a liability, and the neutral, hydrogen-bond-accepting nature of the THF ring may be preferred in certain applications.

(S)-3-Aminotetrahydrofuran vs. Acyclic Amines

Acyclic amines represent the most flexible alternative to saturated heterocyclic scaffolds. While they offer synthetic simplicity, this often comes at the cost of reduced potency and poorer pharmacokinetic properties.

Feature(S)-3-AminotetrahydrofuranAcyclic Amino Alcohols (e.g., (S)-1-amino-3-methoxypropane)Rationale & Supporting Data
Conformational Constraint Conformationally restricted, pre-organizing the molecule for binding.Highly flexible with multiple rotatable bonds.The conformational rigidity of the THF ring reduces the entropic penalty upon binding to a target, often leading to higher affinity.
Metabolic Stability Ring structure can confer greater metabolic stability compared to linear chains.Acyclic chains are often more susceptible to metabolism by cytochrome P450 enzymes.Constraining a flexible ligand into a cyclic structure is a common strategy to improve metabolic stability by reducing the number of accessible conformations for enzymatic degradation.
Physicochemical Properties The cyclic ether influences lipophilicity and solubility in a predictable manner.Properties are highly dependent on the nature of the acyclic chain.The well-defined structure of the THF scaffold allows for more predictable modulation of physicochemical properties.
Potency Often higher due to reduced entropic penalty upon binding.Often lower due to the entropic cost of "freezing" a flexible molecule into a bioactive conformation.In a series of HIV protease inhibitors, replacing the oxygen of a tetrahydrofuran ring with a methylene group (to create a cyclopentane, an acyclic analog mimic in terms of heteroatom loss) resulted in a drastic loss of antiviral activity, highlighting the importance of the cyclic ether.[1]

Key Takeaway: The incorporation of the (S)-3-aminotetrahydrofuran scaffold over an acyclic amine is a classic example of the "pre-organization" principle in medicinal chemistry. The energetic advantage gained by constraining the molecule into a bioactive conformation often outweighs the increased synthetic complexity.

Experimental Workflows and Protocols

The successful application of this compound in drug discovery relies on robust synthetic methodologies and reliable in vitro assays for performance evaluation.

Synthesis of a Generic (S)-3-Aminotetrahydrofuran-Containing Compound

The following is a representative protocol for the coupling of (S)-3-aminotetrahydrofuran to a carboxylic acid, a common transformation in the synthesis of bioactive molecules.

Protocol 1: Amide Coupling of (S)-3-Aminotetrahydrofuran

  • Dissolution: Dissolve the carboxylic acid starting material (1.0 eq) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1.0 eq) and DIPEA (1.0 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Diagram of a generic amide coupling reaction:

G cluster_reactants Reactants cluster_process Process cluster_product Product RCOOH Carboxylic Acid (R-COOH) Activation Activation RCOOH->Activation S_Amine (S)-3-Aminotetrahydrofuran Tosylate Coupling Coupling S_Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Activated Ester Amide_Product Amide Product Coupling->Amide_Product

Caption: Workflow for amide bond formation using (S)-3-aminotetrahydrofuran.

In Vitro Assay for Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Permeability is a critical parameter for oral bioavailability. The PAMPA assay is a high-throughput method to predict passive membrane transport.

Protocol 2: PAMPA Assay

  • Plate Preparation: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: The test compounds, dissolved in a buffer at a suitable pH (e.g., pH 5.0 for acidic compounds, pH 7.4 for neutral and basic compounds), are added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = - [ln(1 - [CA] / [Cequilibrium])] / (A * t * (1/VD + 1/VA))

    where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.

Diagram of the PAMPA workflow:

G cluster_incubation Incubation cluster_analysis Analysis Donor_Plate Donor Plate (with compound) Filter_Plate Filter Plate (Lipid Membrane) Acceptor_Plate Acceptor Plate (Buffer) Incubate Incubate with shaking (4-16 hours) Acceptor_Plate->Incubate Quantify Quantify compound (LC-MS/MS) Incubate->Quantify Calculate Calculate Permeability (Pe) Quantify->Calculate

Caption: Key steps in the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: A Strategic Choice for Enhanced Drug Properties

The selection of a molecular scaffold is a pivotal decision in the drug discovery process. This compound has proven to be a highly valuable building block, offering a unique combination of chirality, hydrogen bonding capability, and conformational rigidity that can lead to compounds with superior potency and pharmacokinetic profiles. While alternatives such as tetrahydropyrans and pyrrolidines have their own merits and can be effective bioisosteric replacements in specific contexts, the tetrahydrofuran moiety often provides a distinct advantage in terms of pre-organization and metabolic stability compared to acyclic analogs. By carefully considering the structure-activity relationships and leveraging robust synthetic and analytical methodologies, researchers can effectively utilize this compound to accelerate the discovery and development of innovative new medicines.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
  • Ramanujam, R., et al. (2007). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron: Asymmetry, 18(16), 1873-1878.
  • CN102391214A - Synthetic method of (S)
  • Maga, M., & Radi, M. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273.
  • Thakur, A. (2012). Investigation into the bioisosteric approach in the design, synthesis and evaluation of muscarinic receptor ligands. Temple University.
  • Pargellis, C., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). Journal of medicinal chemistry, 46(22), 4676–4686.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Lazzarato, L., et al. (2010). Bioisosteric replacement of the amide group. ChemMedChem, 5(5), 688–704.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • Wedge, S. R., et al. (2000). Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(10), 959–962.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google P
  • CN1660829A - A method for synthesizing (R)
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
  • Wieber, T., et al. (2020). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules, 25(11), 2533.
  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4858.
  • Johnson, T. A., et al. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 58(1), 101–123.
  • Ferreira, L. G., et al. (2011). Structure-activity relationships for the design of small-molecule inhibitors of protein kinases. Current medicinal chemistry, 18(19), 2913–2931.
  • Milne, G. D. S., et al. (2018). Diastereoselective Synthesis of Highly Substituted, Amino- and Pyrrolidino-Tetrahydrofurans as Lead-Like Molecular Scaffolds. Chemistry – A European Journal, 24(22), 5765-5770.
  • Chen, C., et al. (2020). Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • Research Scientific. (n.d.). (S)
  • Wołos, A., et al. (2022). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science, 13(10), 2907–2915.
  • MedchemExpress.com. (n.d.). (S)-Tetrahydrofuran-3-ylamine (3-Aminotetrahydrofuran)
  • Rodríguez, N., & Nieto, M. I. (2019). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 17(5), 293.
  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of carcinogenesis, 1004, 183–197.
  • Waring, M. J. (2023). Trends in Molecular Properties, Bioavailability, and Permeability across the Bayer Compound Collection. Journal of Medicinal Chemistry, 66(4), 2413–2425.
  • Kuranov, S. O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6614.
  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem.
  • Sun, H., et al. (2017). Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. Angewandte Chemie (International ed. in English), 56(6), 1613–1617.
  • Amerigo Scientific. (n.d.). (S)
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243573.
  • Scott, J. S., & Williams, J. M. J. (2019). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 17(6), 1313–1317.
  • Di, L., & Kerns, E. H. (2006). Current industrial practices of assessing permeability and P-glycoprotein interaction. Advanced drug delivery reviews, 58(5-6), 698–712.
  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(7), 1437–1457.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Chemical Profile

(S)-3-Aminotetrahydrofuran tosylate is a chiral organic compound frequently used as a building block in pharmaceutical synthesis. Understanding its hazard profile is the foundational step in determining the correct disposal pathway. While a specific Safety Data Sheet (SDS) for the tosylate salt should always be consulted, data from analogous compounds like 3-(Aminomethyl)tetrahydrofuran and (S)-3-Aminotetrahydrofuran hydrochloride indicate a consistent hazard profile.[1]

Key Hazards:

  • Skin and Eye Irritation: The amine functional group can cause significant irritation upon contact with skin and eyes.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]

  • Flammability: While the tosylate salt is a solid, related liquid amine precursors are flammable, suggesting caution should be exercised around ignition sources.

These properties necessitate that this compound be treated as a hazardous substance, requiring a disposal protocol that mitigates risk to personnel and the environment.

Hazard Category Description Primary Precaution
Skin Irritation Causes skin irritation upon contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1]
Eye Irritation Causes serious eye irritation.Use safety goggles or a face shield.[1]
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or a chemical fume hood.[2]
Environmental Discharge into the environment must be avoided.Do not dispose of down the drain.[1][3]

The Regulatory Framework: Understanding Your Obligations

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[4][5]

RCRA establishes a "cradle-to-grave" system for hazardous waste management.[5][6] This principle holds the generator of the waste—your laboratory—responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[6]

Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics:[7]

  • Ignitability: Can create fire under certain conditions.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may explode or generate toxic fumes.

  • Toxicity: Is harmful when ingested or absorbed.

Given the irritant nature of this compound, it must be evaluated for these characteristics. While it may not be explicitly listed, its potential to harm human health and the environment necessitates its management as a hazardous waste.

Standard Operating Procedure for Disposal

This section provides a step-by-step protocol for the collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous reactions.

  • Solid Waste: Collect waste this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, leak-proof container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as hazardous waste. The solvent itself may have its own hazardous characteristics (e.g., flammability). Collect in a sealable, chemical-resistant container.

  • Personal Protective Equipment (PPE): Lightly contaminated PPE, such as gloves, can typically be disposed of as regular solid waste. However, grossly contaminated PPE should be placed in the hazardous chemical waste container.

Step 2: Container Selection and Labeling
  • Container: Use a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). Ensure it has a secure, screw-top lid to prevent spills and evaporation.

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components in the waste stream (e.g., solvents)

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains, heat sources, and high-traffic areas.

  • In secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3]

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting an online or paper form to request collection.

  • Documentation: Maintain meticulous records of the waste generated and its disposal, in line with RCRA requirements.

  • Transportation and Disposal: The licensed waste vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method may involve incineration at high temperatures or other specialized chemical treatments to render the waste non-hazardous.[3]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs Institutional & External Process gen Waste Generation (this compound) seg Step 1: Segregate Waste (Solid vs. Liquid) gen->seg collect Step 2: Collect in Compatible Container seg->collect label_node Step 3: Label Container ('Hazardous Waste') collect->label_node store Step 4: Store in Satellite Accumulation Area label_node->store pickup Step 5: Request Pickup (via EHS Office) store->pickup transport Step 6: Transport by Licensed Vendor pickup->transport dispose Step 7: Final Disposal (TSDF Facility) transport->dispose

Caption: Workflow for the compliant disposal of this compound.

Emergency Procedures: Spill and Decontamination

Accidents can happen, and a clear, pre-defined plan is essential for mitigating the risk from spills.

Immediate Actions:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent further contamination or exposure.

  • Don PPE: Before attempting any cleanup, don appropriate PPE, including:

    • Chemical-resistant gloves (double-gloving is recommended)

    • Safety goggles and a face shield

    • A lab coat

    • For large spills or in poorly ventilated areas, respiratory protection may be necessary.[8]

Cleanup Protocol for a Small Solid Spill:

  • Containment: Gently cover the spill with an absorbent material suitable for chemicals (e.g., vermiculite or a commercial spill kit absorbent). Avoid raising dust.

  • Collection: Carefully sweep up the absorbed material and the spilled chemical. Use spark-proof tools if there is any concern about flammability.[3]

  • Disposal: Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water and a mild detergent), and then wipe it down thoroughly. Place all cleaning materials in the hazardous waste container.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Waste Characterization Decision Tree

G start Is the material a waste? is_listed Is the waste specifically listed by the EPA? start->is_listed Yes non_haz Manage as Non-Hazardous Waste start->non_haz No has_char Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_char No haz Manage as RCRA Hazardous Waste is_listed->haz Yes has_char->non_haz No has_char->haz Yes

Caption: Decision-making process for RCRA hazardous waste characterization.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to safety, scientific integrity, and environmental stewardship.

References

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

  • This compound. Research Scientific. [Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025). Lion Technology Inc. [Link]

  • This compound (97%). Amerigo Scientific. [Link]

  • Federal Register Vol. 86, No. 188. (2021). GovInfo. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

  • Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019). Waste360. [Link]

  • Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]

  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. (2019). Foley & Lardner LLP. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).

Sources

A Comprehensive Guide to the Safe Handling of (S)-3-Aminotetrahydrofuran Tosylate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in modern synthetic chemistry, particularly in the development of novel therapeutics, (S)-3-Aminotetrahydrofuran tosylate demands a meticulous approach to its handling and disposal. This guide, compiled by a Senior Application Scientist, provides an in-depth operational plan to ensure the safety of laboratory personnel and the integrity of your research. We will delve into the essential personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal protocols, all grounded in established safety principles and practical laboratory experience.

Understanding the Risks: A Proactive Approach to Safety

Key Assumed Hazards:

  • Skin Irritation

  • Serious Eye Irritation

  • Respiratory Tract Irritation

  • Hygroscopic nature

  • Combustible solid

This guide is built upon a foundation of caution, treating the compound with the respect it deserves.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Safety glasses with side shields or chemical splash goggles[3][4].Nitrile or neoprene gloves (double-gloving recommended)[5].Fully buttoned laboratory coat[5].Recommended if weighing outside of a ventilated enclosure (e.g., N95 respirator)[6].
Solution Preparation Chemical splash goggles. A face shield is recommended if there is a significant risk of splashing[3][5].Nitrile or neoprene gloves[5].Laboratory coat. A chemical-resistant apron is advised for larger quantities[5].Not typically required if performed in a fume hood.
Reaction Setup & Workup Chemical splash goggles and a face shield[3][5].Nitrile or neoprene gloves. Regularly inspect for signs of degradation[5][7].Chemical-resistant laboratory coat.Not typically required if performed in a fume hood.
Spill Cleanup Chemical splash goggles and a face shield[3][5].Heavy-duty nitrile or neoprene gloves.Chemical-resistant coveralls or "bunny suit" for large spills[6].Air-purifying respirator with appropriate cartridges.

The Rationale Behind Our PPE Choices:

  • Eye and Face Protection: The potential for eye irritation necessitates, at a minimum, safety glasses with side shields. However, for procedures with a higher risk of splashes, such as preparing solutions or during reaction workups, the combination of chemical splash goggles and a face shield provides a more robust barrier[3][5].

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals[5]. Double-gloving is a prudent measure, especially during weighing and transfer, to minimize the risk of exposure in case of a tear or pinhole in the outer glove.

  • Body Protection: A standard laboratory coat provides a basic level of protection against minor spills and dust. For larger scale operations or when there is a greater risk of splashing, a chemical-resistant apron or coveralls should be worn[5][6].

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne dust, weighing of the solid should ideally be performed in a chemical fume hood or a balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator should be worn to prevent inhalation of fine particles[6].

Operational Plan: From Storage to Synthesis

The hygroscopic and potentially air-sensitive nature of this compound dictates a careful and deliberate workflow. The following step-by-step protocols are designed to maintain the integrity of the compound and ensure operator safety.

Receipt and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][7]. The recommended storage temperature is typically 2-8°C. To mitigate moisture absorption, store the container within a desiccator containing a suitable drying agent like silica gel or calcium chloride[8].

Handling and Weighing

The primary challenge when handling this solid is minimizing its exposure to atmospheric moisture.

dot

HandlingWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup Prep Prepare Workspace (Clean, Dry, Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Transfer_to_Hood Transfer Container to Fume Hood/Glovebox Don_PPE->Transfer_to_Hood Equilibrate Allow to Equilibrate to Room Temperature Transfer_to_Hood->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Seal Immediately Seal Container Weigh->Seal Clean_Spatula Clean Spatula and Weighing Vessel Seal->Clean_Spatula Doff_PPE Doff and Dispose of PPE Clean_Spatula->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands DisposalPlan Waste_Segregation Segregate Waste Streams Solid_Waste Solid Waste (Contaminated PPE, Weighing Paper) Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste (Reaction Mixtures, Solvents) Waste_Segregation->Liquid_Waste Container_Disposal Empty Container Disposal Waste_Segregation->Container_Disposal Labeled_Solid_Waste_Container Labeled_Solid_Waste_Container Solid_Waste->Labeled_Solid_Waste_Container Place in designated, labeled solid waste container Labeled_Liquid_Waste_Container Labeled_Liquid_Waste_Container Liquid_Waste->Labeled_Liquid_Waste_Container Collect in a compatible, labeled liquid waste container Rinse_Container Rinse_Container Container_Disposal->Rinse_Container Triple rinse with a suitable solvent Collect_Rinsate Collect_Rinsate Rinse_Container->Collect_Rinsate Collect first rinse as hazardous waste Deface_Label Deface_Label Collect_Rinsate->Deface_Label Deface original label Dispose_as_Non_Hazardous Dispose_as_Non_Hazardous Deface_Label->Dispose_as_Non_Hazardous Dispose of as non-hazardous glass or plastic waste

Caption: Decision tree for the disposal of this compound waste.

General Principles:

  • Do Not Dispose Down the Drain: Amine-containing compounds can be harmful to aquatic life and should never be disposed of in the sanitary sewer system.[9]

  • Segregation is Key: Maintain separate, clearly labeled waste containers for solid and liquid waste containing this compound. Do not mix incompatible waste streams.[9]

Specific Disposal Procedures:

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated, labeled hazardous waste container.

    • Ensure the container is kept closed except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste, including reaction mixtures and solvents used for rinsing, in a compatible, labeled hazardous waste container.

    • The container should be made of a material that is resistant to the solvents used.

    • Do not overfill waste containers; leave adequate headspace for expansion.

  • Empty Containers:

    • Thoroughly rinse the empty this compound container with a suitable solvent (e.g., the solvent used in your reaction) at least three times.

    • The first rinseate must be collected and disposed of as hazardous liquid waste.

    • After triple rinsing, deface or remove the original label and dispose of the container as non-hazardous glass or plastic waste, in accordance with your institution's guidelines.

  • Waste Pickup:

    • Arrange for the collection of your hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues, and maintaining the highest standards of scientific integrity and environmental responsibility.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • US EPA. Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Respirex. Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Schaeffer. HYGROSCOPIC BULK SOLIDS. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • YouTube. How to make a Desiccator Bag for Drying Chemicals. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Research Scientific. This compound. [Link]

  • Amerigo Scientific. This compound (97%). [Link]

  • WIT Press. New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. [Link]

  • ResearchGate. Treatment of amine wastes generated in industrial processes. [Link]

  • PubChem, NIH. (S)-3-Aminotetrahydrofuran. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Aminotetrahydrofuran tosylate
Reactant of Route 2
(S)-3-Aminotetrahydrofuran tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.